molecular formula C8H7NO6 B108229 4-Hydroxy-3-methoxy-5-nitrobenzoic acid CAS No. 15785-54-3

4-Hydroxy-3-methoxy-5-nitrobenzoic acid

货号: B108229
CAS 编号: 15785-54-3
分子量: 213.14 g/mol
InChI 键: AEDVAGWYAKIOIM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxy-3-methoxy-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H7NO6 and its molecular weight is 213.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-hydroxy-3-methoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDVAGWYAKIOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573686
Record name 4-Hydroxy-3-methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15785-54-3
Record name 4-Hydroxy-3-methoxy-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15785-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3-methoxy-5-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.254.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-hydroxy-3-methoxy-5-nitrobenzoic acid, a key intermediate in the pharmaceutical industry, notably in the production of catechol-O-methyltransferase (COMT) inhibitors like Opicapone.[1] The document details two principal synthetic routes: the direct nitration of vanillic acid and a two-step process involving the nitration of vanillin followed by oxidation. This guide includes detailed experimental protocols, quantitative data analysis, and visualizations of the reaction pathways to facilitate understanding and replication.

Overview of Synthesis Pathways

This compound, also known as 5-nitrovanillic acid, can be synthesized through two primary methods. The choice of pathway may depend on the availability of starting materials, desired purity, and scalability.

  • Pathway 1: Direct Nitration of Vanillic Acid. This is the most direct route, involving the electrophilic nitration of vanillic acid to introduce a nitro group onto the aromatic ring.[2][3]

  • Pathway 2: Two-Step Synthesis from Vanillin. This alternative route begins with the nitration of vanillin to produce 5-nitrovanillin. The aldehyde group of 5-nitrovanillin is then oxidized to a carboxylic acid to yield the final product.[4]

The following sections provide detailed experimental procedures and data for each pathway.

Pathway 1: Direct Nitration of Vanillic Acid

This single-step method is a straightforward approach to synthesizing this compound.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product vanillic_acid Vanillic Acid product This compound vanillic_acid->product Nitration nitric_acid Nitric Acid (in Acetic Acid)

Caption: Direct nitration of vanillic acid.

Experimental Protocol

The following protocol is based on a general procedure for the synthesis of this compound from vanillic acid:[1]

  • Dissolution: Dissolve 20 g (119 mmol) of vanillic acid in 200 mL of acetic acid in a suitable reaction vessel.

  • Addition of Nitrating Agent: Slowly add 9.7 mL (126.4 mmol) of 60% nitric acid dropwise to the solution while stirring. Maintain the reaction at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes.

  • Quenching: Pour the reaction mixture into ice water to quench the reaction and precipitate the product.

  • Isolation and Purification: Collect the yellow precipitate by filtration, wash it thoroughly with water, and dry it under a vacuum.

Quantitative Data
ParameterValueReference
Starting MaterialVanillic Acid[1]
Reagents60% Nitric Acid, Acetic Acid[1]
Reaction Time30 minutes[1]
Reaction TemperatureRoom Temperature[1]
Yield 44% [1]
Melting Point216-219 °C[1]

Pathway 2: Two-Step Synthesis from Vanillin

This pathway offers an alternative route, particularly if vanillin is the more readily available starting material.

Step 1: Nitration of Vanillin

The first step involves the nitration of vanillin to form 5-nitrovanillin.

G cluster_reactants Reactants cluster_product Product vanillin Vanillin product 5-Nitrovanillin vanillin->product Nitration nitrating_agent Nitrating Agent (e.g., Nitric Acid)

Caption: Nitration of vanillin to 5-nitrovanillin.

Several methods for the nitration of vanillin have been reported with varying yields.

Method A: Nitration with Nitric Acid in Dichloromethane [2]

  • Dissolution: Dissolve 75 mmol of vanillin in 55 mL of dichloromethane and cool the solution to 0-5°C.

  • Addition of Nitric Acid: Add 12 mL of absolute nitric acid dropwise to the cooled solution.

  • Reaction: Stir the mixture at room temperature for 20 minutes.

  • Work-up: Add 25 mL of ice water and let the mixture stand for 2 hours to allow for precipitation.

  • Isolation and Purification: Collect the precipitate and recrystallize it from ethanol.

Method B: Nitration with Nitric Acid in Acetic Acid [1][4]

  • Reaction Setup: A solution of vanillin in glacial acetic acid is treated with concentrated nitric acid.

  • Purification: The product is purified by recrystallization from ethanol or acetic acid.[4]

Method C: Cerium Ammonium Nitrate (CAN)-Mediated Nitration [4]

  • Catalyst and Reagents: This method utilizes cerium ammonium nitrate as the nitrating agent and polyethylene glycol (PEG-400) as a phase-transfer catalyst in an acetic acid solution.

  • Reaction Conditions: The reaction is typically carried out at temperatures ranging from 20-60°C for 1 to 2.5 hours.

MethodNitrating AgentSolventCatalystTemperatureReaction TimeYieldReference
AAbsolute Nitric AcidDichloromethaneNone0-5°C then RT~2.5 hours64%[2]
BConcentrated Nitric AcidGlacial Acetic AcidNone20-40°C2-4 hours~75%[4]
CCerium Ammonium NitrateAcetic Acid (5-90%)PEG-40020-60°C1-2.5 hours>85%[4]
Step 2: Oxidation of 5-Nitrovanillin

The second step is the oxidation of the aldehyde group of 5-nitrovanillin to a carboxylic acid.

G cluster_reactants Reactants cluster_product Product nitrovanillin 5-Nitrovanillin product This compound nitrovanillin->product Oxidation oxidizing_agent Oxidizing Agent (e.g., KMnO4)

Caption: Oxidation of 5-nitrovanillin.

Common oxidizing agents for converting the aldehyde group of 5-nitrovanillin to a carboxylic acid include potassium permanganate (KMnO₄) and chromium trioxide.[4] A general procedure using potassium permanganate in an alkaline medium is as follows:

  • Reaction Setup: Suspend 5-nitrovanillin in an aqueous alkaline solution (e.g., sodium hydroxide solution).

  • Addition of Oxidant: Slowly add a solution of potassium permanganate to the suspension while stirring. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the disappearance of the purple color of the permanganate.

  • Work-up: After the reaction is complete, quench any excess permanganate with a reducing agent (e.g., sodium bisulfite).

  • Isolation: Acidify the solution to precipitate the carboxylic acid product.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent such as an isopropanol/water mixture.

Characterization of this compound

Proper characterization of the synthesized product is crucial to confirm its identity and purity.

Physical Properties
PropertyValue
Molecular FormulaC₈H₇NO₆
Molecular Weight213.14 g/mol
AppearanceYellowish crystalline powder
Melting Point216 °C
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structural elucidation.[2][3]

Predicted ¹H NMR and ¹³C NMR Chemical Shifts: [3]

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~11-13 (broad s)~165-170
Phenolic Hydroxyl (-OH)~9-11 (broad s)-
Aromatic C-H (H-2)~7.5-8.0 (s)~105-110
Aromatic C-H (H-6)~7.5-8.0 (s)~105-110
Methoxy (-OCH₃)~3.9-4.1 (s)~55-60
Aromatic C-1-~120-125
Aromatic C-3-~145-150
Aromatic C-4-~150-155
Aromatic C-5-~135-140

Note: Predicted data is based on the analysis of structurally similar compounds. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Potential Side Products and Purification

The nitration of vanillic acid can lead to the formation of impurities that require careful management to ensure the high purity required for pharmaceutical applications.[5] While a systematic identification of all potential impurities is not exhaustively documented in all literature, awareness of potential side reactions is important for developing an appropriate control and purification strategy.[5]

Purification:

  • Recrystallization: This is a common and effective method for purifying the final product. A mixed solvent system, such as isopropanol and water, has been reported to be effective.[2]

  • Column Chromatography: For separating the desired product from isomers and other byproducts with similar solubility profiles, column chromatography is a valuable technique.[3]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis and analysis of this compound.

G start Select Synthesis Pathway path1 Pathway 1: Direct Nitration of Vanillic Acid start->path1 path2 Pathway 2: Two-Step from Vanillin start->path2 purification Purification (Recrystallization/Chromatography) path1->purification nitration_vanillin Nitration of Vanillin path2->nitration_vanillin oxidation Oxidation of 5-Nitrovanillin nitration_vanillin->oxidation oxidation->purification characterization Characterization (NMR, MP, etc.) purification->characterization final_product Pure this compound characterization->final_product

Caption: General workflow for synthesis and analysis.

Conclusion

The synthesis of this compound can be effectively achieved through either direct nitration of vanillic acid or a two-step conversion from vanillin. The direct nitration offers a more streamlined process, while the two-step pathway may be advantageous depending on starting material availability and desired yield from the initial nitration step. Careful control of reaction conditions and robust purification methods are essential to obtain a high-purity product suitable for its critical role as a pharmaceutical intermediate. The data and protocols presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid, is a substituted benzoic acid derivative of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure, featuring hydroxyl, methoxy, and nitro functional groups on a benzoic acid core, makes it a versatile intermediate for the synthesis of various biologically active compounds. Notably, it serves as a key precursor in the production of Catechol-O-methyltransferase (COMT) inhibitors, such as Opicapone, which are utilized in the management of Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its relevance in a key biological pathway.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems and are critical for drug design and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₇NO₆[1]
Molecular Weight 213.14 g/mol [1][3]
Appearance Yellowish crystalline powder[1]
Melting Point 216 °C[1]
Boiling Point 386 °C
pKa (Predicted) 3.82 ± 0.10[4]
logP (Computed, XLogP3) 1.4[3]
Aqueous Solubility Low[5]
Solubility in Organic Solvents Soluble in ethanol and dimethyl sulfoxide (DMSO)[5]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for compound characterization. The following sections detail standard experimental methodologies for the key properties of this compound.

Synthesis of this compound from Vanillic Acid

A common method for the synthesis of this compound is through the nitration of vanillic acid.[1][2]

Materials:

  • Vanillic acid

  • Acetic acid

  • 60% Nitric acid

  • Ice water

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Dissolve vanillic acid (e.g., 20 g, 119 mmol) in acetic acid (e.g., 200 mL).

  • Slowly add 60% nitric acid (e.g., 9.7 mL, 126.4 mmol) dropwise to the solution while stirring.

  • Continue stirring the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice water to quench the reaction and precipitate the product.

  • Collect the precipitate by filtration.

  • Wash the collected solid thoroughly with water.

  • Dry the product under vacuum to yield this compound as a yellow powder.[2]

Below is a workflow diagram for the synthesis process.

G cluster_synthesis Synthesis Workflow vanillic_acid Vanillic Acid in Acetic Acid reaction Reaction at Room Temperature vanillic_acid->reaction nitric_acid 60% Nitric Acid nitric_acid->reaction add dropwise quench Quench with Ice Water reaction->quench filtration Filtration quench->filtration washing Washing with Water filtration->washing drying Vacuum Drying washing->drying product 4-Hydroxy-3-methoxy-5- nitrobenzoic Acid drying->product

Synthesis of this compound
Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound

Procedure:

  • Finely powder a small amount of the dry sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (216 °C).

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Boiling Point

Apparatus:

  • Thiele tube or other heating bath

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Sample of this compound (if liquid, though it is a solid at room temperature)

Procedure:

  • Place a small amount of the substance into the small test tube.

  • Invert the capillary tube (sealed end up) and place it in the test tube with the sample.

  • Attach the test tube to the thermometer.

  • Immerse the assembly in the heating bath (Thiele tube).

  • Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.

  • When a steady stream of bubbles is observed, remove the heat.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Determination of pKa (Acid Dissociation Constant)

Potentiometric titration is a standard method for determining the pKa of an acidic or basic compound.

Apparatus:

  • pH meter with an electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of this compound of known concentration in a suitable solvent (e.g., water-ethanol mixture due to low aqueous solubility)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

  • Immerse the pH electrode in the solution and start stirring.

  • Add the standardized strong base solution in small, known increments from the burette.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the additions past the equivalence point (the point of inflection in the titration curve).

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Apparatus:

  • Flasks with stoppers

  • Constant temperature shaker bath

  • Centrifuge

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV)

  • Sample of this compound

  • Water (or buffer of a specific pH)

Procedure:

  • Add an excess amount of the solid compound to a flask containing a known volume of water (or buffer).

  • Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the flask for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV. This concentration represents the aqueous solubility.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is also commonly used to determine the octanol-water partition coefficient (logP).

Apparatus:

  • Separatory funnel or centrifuge tubes

  • Shaker

  • Centrifuge

  • Water and n-octanol, mutually saturated

  • Sample of this compound

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

  • Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble).

  • Add a known volume of the second phase to a separatory funnel or centrifuge tube.

  • Add a known volume of the solution containing the compound.

  • Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.

  • Separate the two phases, typically by centrifugation.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Biological Relevance: Inhibition of Catechol-O-methyltransferase (COMT)

This compound is a crucial intermediate in the synthesis of COMT inhibitors. COMT is an enzyme that plays a significant role in the metabolism of catecholamines, including the neurotransmitter dopamine. In Parkinson's disease, there is a deficiency of dopamine in the brain. Levodopa (L-DOPA), a dopamine precursor, is a primary treatment. However, L-DOPA can be metabolized in the periphery by COMT to 3-O-methyldopa, which reduces the amount of L-DOPA that reaches the brain. COMT inhibitors block this peripheral metabolism, thereby increasing the bioavailability of L-DOPA and enhancing its therapeutic effect.

The following diagram illustrates the role of COMT in the L-DOPA metabolic pathway and the mechanism of action of COMT inhibitors.

G cluster_pathway L-DOPA Metabolism and COMT Inhibition LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine crosses blood-brain barrier LDOPA->Dopamine Peripheral Metabolism OMethyldopa 3-O-Methyldopa LDOPA->OMethyldopa Peripheral Metabolism Brain Brain COMT COMT COMT->OMethyldopa AADC AADC AADC->Dopamine COMT_Inhibitor COMT Inhibitor (e.g., Opicapone) COMT_Inhibitor->COMT inhibits

Role of COMT in L-DOPA Metabolism

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound of considerable importance in pharmaceutical research. The provided data and experimental protocols offer a valuable resource for scientists and researchers working with this molecule. The visualization of its role in the context of COMT inhibition highlights its therapeutic relevance and underscores the importance of understanding its fundamental chemical characteristics in the pursuit of developing new treatments for neurological disorders like Parkinson's disease. Further experimental determination of its aqueous solubility, logP, and pKa would provide a more complete profile and enhance its utility in predictive modeling and drug development pipelines.

References

An In-depth Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Compound Identification

CAS Number: 15785-54-3[1][2][3][4][5]

IUPAC Name: this compound[4][6]

Synonyms: 5-Nitrovanillic acid, 3-Nitro-4-hydroxy-5-methoxybenzoic acid[1][7]

Chemical Structure:

  • Molecular Formula: C₈H₇NO₆[1][6]

  • InChI: InChI=1S/C8H7NO6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12)[4][6]

  • InChIKey: AEDVAGWYAKIOIM-UHFFFAOYSA-N[4][6]

  • SMILES: COC1=CC(=CC(=C1O)--INVALID-LINK--[O-])C(=O)O[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 213.14 g/mol [1][6]
Appearance Yellowish crystalline powder[1]
Melting Point 216 °C[1]
pKa (Predicted) 3.82 ± 0.10[8]

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic nitration of vanillic acid.[1]

Experimental Protocol:

A general procedure for the synthesis of this compound from vanillic acid is as follows:[2]

  • Dissolve vanillic acid (20 g, 119 mmol) in acetic acid (200 mL).[2]

  • Slowly and dropwise, add 60% nitric acid (9.7 mL, 126.4 mmol) to the solution.[2]

  • Stir the reaction mixture at room temperature for 30 minutes.[2]

  • Quench the reaction by pouring the mixture into ice water.[2]

  • Collect the resulting precipitate by filtration.[2]

  • Wash the precipitate thoroughly with water.[2]

  • Dry the product under a vacuum to yield this compound as a yellow powder.[2]

The reported yield for this procedure is 11.28 g (44% yield) with a melting point range of 216-219 °C.[2]

Synthesis Workflow Diagram:

Synthesis_Workflow Synthesis of this compound vanillic_acid Vanillic Acid dissolution Dissolve in Acetic Acid vanillic_acid->dissolution nitration Add Nitric Acid (Stir for 30 min) dissolution->nitration quenching Pour into Ice Water nitration->quenching filtration Filter Precipitate quenching->filtration washing Wash with Water filtration->washing drying Dry under Vacuum washing->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of pharmaceutical compounds, most notably Catechol-O-methyltransferase (COMT) inhibitors.[1] These inhibitors are a class of drugs used in the management of Parkinson's disease.[1]

One of the most prominent COMT inhibitors synthesized from this compound is Opicapone.[1] Opicapone is a third-generation, peripherally acting COMT inhibitor that helps to increase the bioavailability of levodopa, a primary medication for Parkinson's disease, by reducing its peripheral metabolism.[1]

Role in Opicapone Synthesis Diagram:

Opicapone_Synthesis Role in Opicapone Synthesis start This compound intermediate Multi-step Chemical Conversion start->intermediate Key Precursor opicapone Opicapone (COMT Inhibitor) intermediate->opicapone Synthesis

Caption: Role as a precursor in the synthesis of Opicapone.

Spectroscopic Analysis

The structural elucidation of this compound can be achieved using various spectroscopic techniques. The expected characteristic spectroscopic data are summarized below.

Spectroscopic TechniquePredicted Data
¹H NMR Distinct signals for each proton type: two singlets for the non-equivalent aromatic protons.
¹³C NMR Signals corresponding to each unique carbon atom, including the carboxyl, methoxy, and aromatic carbons.
FT-IR (cm⁻¹) C=O (carboxylic acid): 1680-1710 (strong, sharp)NO₂ (asymmetric stretch): 1520-1560 (strong)NO₂ (symmetric stretch): 1340-1380 (strong)Aromatic C=C: 1450-1600C-O (methoxy and hydroxyl): 1000-1300
UV-Vis Characteristic absorption bands in the UV region due to the substituted benzene ring and the nitro group chromophore.

Biological Relevance and Mechanism of Action Context

While this compound is primarily an intermediate and not an active pharmaceutical ingredient itself, its role as a precursor to COMT inhibitors like Opicapone is of significant biological relevance.

COMT is an enzyme that plays a crucial role in the degradation of catecholamines, including the neurotransmitter dopamine. In Parkinson's disease, there is a deficiency of dopamine in the brain. Levodopa, a dopamine precursor, is the standard treatment. However, a significant portion of levodopa is metabolized in the periphery by COMT before it can reach the brain.

COMT inhibitors, synthesized from this compound, block the action of COMT, thereby preventing the peripheral degradation of levodopa. This increases the bioavailability of levodopa, allowing more of it to cross the blood-brain barrier and be converted to dopamine in the brain, thus alleviating the motor symptoms of Parkinson's disease.

COMT Inhibition Signaling Pathway Diagram:

COMT_Inhibition Mechanism of COMT Inhibitors cluster_periphery Periphery cluster_brain Brain levodopa Levodopa comt COMT Enzyme levodopa->comt Metabolism levodopa_brain Levodopa levodopa->levodopa_brain Crosses BBB degraded_levodopa 3-O-methyldopa (Inactive) comt->degraded_levodopa opicapone Opicapone (COMT Inhibitor) opicapone->comt Inhibition dopamine Dopamine levodopa_brain->dopamine Conversion

Caption: Mechanism of action of COMT inhibitors in Parkinson's disease therapy.

References

A Technical Guide to the Biological Profile of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid and Its Progenitor, Vanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid, is a pivotal intermediate in the synthesis of advanced pharmaceutical agents, most notably as a precursor to Catechol-O-methyltransferase (COMT) inhibitors used in the management of Parkinson's disease. While direct research into the biological activities of this compound is limited, this guide provides a comprehensive overview of its established role in medicinal chemistry. Furthermore, we delve into the extensive biological activities of its immediate precursor, vanillic acid (4-hydroxy-3-methoxybenzoic acid), as a scientifically relevant proxy. This technical paper consolidates the known anti-inflammatory, antioxidant, anticancer, and neuroprotective properties of vanillic acid, presenting quantitative data, detailed experimental methodologies, and associated signaling pathways to inform future research and drug development endeavors.

This compound: A Key Synthetic Intermediate

This compound is a critical building block in the synthesis of COMT inhibitors, such as Opicapone.[1] COMT is an enzyme responsible for the degradation of catecholamine neurotransmitters, and its inhibition is a therapeutic strategy in Parkinson's disease to prolong the efficacy of levodopa. The synthesis of these inhibitors often involves the chemical modification of this compound.[2] Its structural analogue, 5-nitrovanillin, is also a key starting material for the synthesis of COMT inhibitors like Entacapone and Opicapone.[2][3][4]

The general synthetic pathway to Opicapone involves the use of this compound as a precursor.[5] The process for synthesizing Opicapone highlights the importance of this nitrobenzoic acid derivative in creating complex heterocyclic structures with therapeutic value.[6][7][8]

Biological Activities of Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid)

Given the limited data on the biological activity of this compound itself, this section focuses on its well-studied precursor, vanillic acid. Vanillic acid is a dietary phenolic compound found in various plants and has demonstrated a wide range of pharmacological effects.[9][10]

Anti-inflammatory and Antioxidant Activities

Vanillic acid exhibits significant anti-inflammatory and antioxidant properties. It has been shown to downregulate the production of reactive oxygen species (ROS) in stimulated human neutrophils and reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-8.[11][12] Furthermore, it can protect plasma proteins from oxidative and nitrative damage and inhibit lipid peroxidation.[11][12] In animal models, vanillic acid has been observed to inhibit inflammatory pain by reducing neutrophil recruitment, oxidative stress, and the activation of the NF-κB signaling pathway.[13][14]

AssayModel SystemConcentrationEffectReference
ROS ProductionfMLP-stimulated human neutrophils5 µg/mL40.5% inhibition[11]
ROS ProductionfMLP-stimulated human neutrophils50 µg/mL77.8% inhibition[11]
IL-8 SecretionLPS-stimulated human neutrophils1-50 µg/mLSignificant downregulation[11]
TNF-α SecretionLPS-stimulated human neutrophils1-50 µg/mLSignificant downregulation[11]
Elastase-2 ReleasefMLP+cytochalasin B-stimulated neutrophils1-50 µg/mLSignificant suppression[11]
Protein Carbonyl FormationPeroxynitrite-treated human plasma5-50 µg/mLInhibition[11][12]
Lipid Peroxidation (TBARS)Peroxynitrite-treated human plasma50 µg/mLInhibition[11][12]
Anticancer Activity

Vanillic acid has demonstrated anticancer properties across various cancer cell lines. It can inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and impede tumor cell migration and invasion.[15][16] Mechanistically, vanillic acid has been shown to interfere with key signaling pathways, including the mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK pathways in human colon cancer cells.[17] It can also induce apoptosis in lung cancer cells through the generation of ROS.[18]

Cell LineCancer TypeAssayIC50 ValueTimeReference
KKU-100CholangiocarcinomaCell Viability1508 µg/mL72 hours[19]
HepG2Hepatocellular CarcinomaCell Viability634.3 µg/mL48 hours[19]
Neuroprotective Effects

Vanillic acid has also been investigated for its neuroprotective potential. Studies have shown that it can counteract neurotoxicity induced by agents like lipopolysaccharide (LPS) by modulating signaling pathways such as the c-Jun N-Terminal Kinase (JNK) pathway.[20][21] In a zebrafish model of Parkinson's disease, however, vanillic acid showed only modest neuroprotective effects on dopaminergic neurons.[22] In contrast, a study on a rat model of diabetes-associated cognitive decline found that vanillic acid improved cognitive function, which was attributed to its antihyperglycemic, antioxidative, and anti-inflammatory properties.[23]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of vanillic acid.

Assessment of Anti-inflammatory and Antioxidant Activity
  • Isolation of Human Neutrophils and PBMCs: Human neutrophils and peripheral blood mononuclear cells (PBMCs) are isolated from buffy coat fractions of healthy donors. Cell viability is assessed using the trypan blue exclusion test.[11]

  • Measurement of Reactive Oxygen Species (ROS): The generation of ROS in fMLP-stimulated neutrophils is measured using luminol-dependent chemiluminescence. Vanillic acid is pre-incubated with the cells before stimulation.[11]

  • Cytokine Secretion Assay: Neutrophils are stimulated with lipopolysaccharide (LPS) in the presence or absence of vanillic acid. The concentrations of TNF-α and IL-8 in the cell culture supernatants are determined by ELISA.[11]

  • In Vivo Anti-inflammatory Model: Murine models of inflammatory pain are induced by agents such as carrageenan or complete Freund's adjuvant (CFA). The effect of vanillic acid on paw edema, mechanical hyperalgesia, and myeloperoxidase activity is then assessed.[13][14]

Evaluation of Anticancer Activity
  • Cell Culture: Human cancer cell lines (e.g., KKU-100, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of vanillic acid for specified durations. Cell viability is determined by adding MTT reagent and measuring the absorbance of the formazan product. The IC50 value is calculated from the dose-response curve.[19]

  • Apoptosis Assay (Flow Cytometry): Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide staining.

  • Western Blot Analysis: To investigate the effect on signaling pathways, cells are treated with vanillic acid, and cell lysates are subjected to SDS-PAGE and western blotting using antibodies against key proteins (e.g., mTOR, p-JNK).[19][20]

Signaling Pathways and Molecular Mechanisms

Anti-inflammatory Signaling

Vanillic acid exerts its anti-inflammatory effects in part through the inhibition of the NF-κB signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes, including those for TNF-α and IL-1β. Vanillic acid has been shown to suppress the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[13][24]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Vanillic_Acid Vanillic Acid Vanillic_Acid->IKK inhibits IkB IκB IKK->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes

Inhibition of the NF-κB signaling pathway by vanillic acid.
Anticancer Signaling

In cancer cells, vanillic acid has been found to inhibit the PI3K/Akt/mTOR signaling pathway.[15] This pathway is crucial for cell proliferation, survival, and angiogenesis. By downregulating the expression of key components like mTOR, vanillic acid can suppress tumor growth.[19]

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Vanillic_Acid Vanillic Acid Vanillic_Acid->mTOR inhibits

Inhibition of the mTOR signaling pathway by vanillic acid.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily serving as a key intermediate for the synthesis of COMT inhibitors. While its own biological activity profile is not extensively characterized, its precursor, vanillic acid, displays a remarkable array of pharmacological properties, including potent anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The data and mechanisms outlined in this guide for vanillic acid provide a valuable foundation for understanding the potential therapeutic applications of this class of compounds and for guiding future research into the biological activities of this compound and its derivatives. The detailed experimental protocols and pathway diagrams serve as a resource for researchers aiming to further explore this promising area of drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: Synthesis, Applications, and Experimental Protocols

Abstract

This compound, also known as 5-nitrovanillic acid, is a pivotal aromatic organic compound with the chemical formula C₈H₇NO₆.[1] Its structure, featuring a benzoic acid core substituted with hydroxyl, methoxy, and nitro groups, renders it a highly valuable intermediate in the synthesis of complex pharmaceutical molecules.[1] This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its primary application as a key building block for Catechol-O-methyltransferase (COMT) inhibitors, a critical class of drugs for managing Parkinson's disease.[1][2][3]

Core Compound Properties

Understanding the fundamental physicochemical properties of this compound is essential for its application in synthetic chemistry and drug development.

PropertyValueReference
IUPAC Name This compound[4]
Synonyms 5-Nitrovanillic acid, 3-Nitro-4-hydroxy-5-methoxybenzoic acid[1][5]
CAS Number 15785-54-3[1][2][4]
Molecular Formula C₈H₇NO₆[1][2][4]
Molecular Weight 213.14 g/mol [1][2][4]
Appearance Yellowish crystalline powder[1][2][3]
Melting Point 216-219 °C[1][2][3]
pKa 3.82 ± 0.10 (Predicted)[6]

Synthesis and Reaction Mechanisms

The principal method for synthesizing this compound is through the electrophilic nitration of vanillic acid.[1][2][3] This reaction introduces a nitro group (-NO₂) onto the aromatic ring, a crucial step for its subsequent use in pharmaceutical synthesis.

Synthesis Workflow Diagram

The following diagram illustrates the straightforward, regioselective synthesis process from the readily available precursor, vanillic acid.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction & Quenching cluster_end Final Product A Vanillic Acid C Stir at Room Temp (30 min) A->C Add dropwise B 60% Nitric Acid in Acetic Acid B->C D Pour into Ice Water (Quench) C->D Reaction complete E 4-Hydroxy-3-methoxy- 5-nitrobenzoic acid D->E Precipitate collected by filtration

Caption: Workflow for the synthesis of 5-nitrovanillic acid.

Detailed Experimental Protocol: Nitration of Vanillic Acid

This protocol provides a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Vanillic acid (20 g, 119 mmol)[2][3]

  • Acetic acid (200 mL)[2][3]

  • 60% Nitric acid (9.7 mL, 126.4 mmol)[2][3]

  • Ice water

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Dissolve vanillic acid (20 g, 119 mmol) in acetic acid (200 mL) in a suitable reaction flask.[2][3]

  • Slowly and dropwise, add 60% nitric acid (9.7 mL, 126.4 mmol) to the solution while stirring.[2][3]

  • Continue to stir the reaction mixture at room temperature for 30 minutes.[2][3]

  • To quench the reaction, pour the mixture into a beaker of ice water. A precipitate will form.[2][3]

  • Collect the precipitated product by filtration, washing it thoroughly with water to remove any residual acid.[2][3]

  • Dry the collected solid under vacuum to yield the target product, this compound, as a yellow powder.[2][3]

Expected Outcome:

  • Yield: Approximately 11.28 g (44% yield).[2][3]

  • Melting Point: 216-219 °C.[2][3]

Biological Activity and Pharmaceutical Applications

The primary significance of this compound lies in its role as a crucial intermediate for synthesizing COMT inhibitors.[1][2][3]

Role in Parkinson's Disease Treatment

COMT is an enzyme that metabolizes levodopa (L-Dopa), the primary medication for Parkinson's disease.[1] By inhibiting COMT, drugs derived from this nitrobenzoic acid can increase the bioavailability and duration of action of L-Dopa, making it a more effective treatment.[1][2][3]

One of the most prominent COMT inhibitors synthesized from this compound is Opicapone , a third-generation, peripherally acting inhibitor.[1][2][3]

Mechanism of Action: COMT Inhibition Pathway

The diagram below illustrates the therapeutic logic behind COMT inhibition in the treatment of Parkinson's disease.

G cluster_drug Drug Administration cluster_pathways Metabolic Pathways cluster_enzyme Target Enzyme cluster_inhibitor Therapeutic Intervention LDOPA L-Dopa DOPAMINE Dopamine (Brain) LDOPA->DOPAMINE Desired Conversion (in Brain) METABOLITE Inactive Metabolite LDOPA->METABOLITE Peripheral Degradation COMT COMT Enzyme COMT->METABOLITE Catalyzes INHIBITOR COMT Inhibitor (e.g., Opicapone) INHIBITOR->COMT Blocks

Caption: COMT inhibition enhances L-Dopa's therapeutic effect.

Drug Development Logic

The strategic importance of this compound is clear when viewed within the drug development pipeline for COMT inhibitors.

G A Vanillic Acid (Precursor) B Nitration A->B C 4-Hydroxy-3-methoxy- 5-nitrobenzoic acid (Key Intermediate) B->C D Multi-Step Synthesis C->D E Opicapone (Final API) D->E

Caption: Logical progression from precursor to active drug.

Further Research and Analogs

The functional groups on the this compound scaffold—hydroxyl, methoxy, nitro, and carboxylic acid—provide multiple reactive sites. This allows for the creation of diverse chemical libraries. Researchers have explored various derivatives for a range of potential therapeutic applications beyond COMT inhibition.[1] Studies on related p-hydroxybenzoic acid derivatives have shown a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, suggesting a rich field for future investigation into analogs of 5-nitrovanillic acid.[7]

Conclusion

This compound is more than a simple chemical; it is a cornerstone intermediate in medicinal chemistry, particularly in the development of treatments for neurodegenerative diseases like Parkinson's. Its straightforward synthesis and versatile structure ensure its continued importance in both academic research and the pharmaceutical industry. This guide has provided the core technical data and protocols necessary for professionals working with this vital compound.

References

A Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: Synthesis from a Natural Precursor and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid, is an aromatic organic compound with significant applications in the pharmaceutical industry.[1] It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients, most notably as a key building block for catechol-O-methyltransferase (COMT) inhibitors like Opicapone, which are used in the management of Parkinson's disease.[1]

Contrary to what might be inferred from its structural relation to vanillic acid, extensive literature searches indicate that this compound is not a naturally occurring compound. Instead, it is synthetically derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a widespread natural phenolic acid.[1][2] Vanillic acid is found in various plants, including the roots of Angelica sinensis, and in food products such as açaí oil, argan oil, wine, and vinegar.[2]

This guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed experimental protocol for its synthesis from the natural precursor vanillic acid, and its role in drug development.

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₇NO₆
Molecular Weight 213.14 g/mol [1]
CAS Number 15785-54-3[1]
Appearance Yellowish crystalline powder[1]
Melting Point 216 °C[1]
Synonyms 5-Nitrovanillic acid, 3-Nitro-4-hydroxy-5-methoxybenzoic acid[3]
IUPAC Name This compound[4]

Synthesis from a Natural Precursor: Vanillic Acid

The primary route for synthesizing this compound is through the electrophilic nitration of vanillic acid.[1] This process introduces a nitro group (-NO₂) onto the aromatic ring of vanillic acid.

Experimental Protocol: Nitration of Vanillic Acid

The following protocol describes a general procedure for the synthesis of this compound from vanillic acid:

  • Dissolution: Dissolve vanillic acid (e.g., 20 g, 119 mmol) in acetic acid (e.g., 200 mL).

  • Addition of Nitrating Agent: Slowly add 60% nitric acid (e.g., 9.7 mL, 126.4 mmol) dropwise to the solution.

  • Reaction: Stir the reaction mixture at room temperature for a period of 30 minutes.

  • Quenching: Pour the reaction mixture into ice water to stop the reaction and precipitate the product.

  • Isolation: Collect the resulting precipitate by filtration.

  • Washing: Wash the collected solid thoroughly with water.

  • Drying: Dry the purified product under a vacuum to yield this compound as a yellow powder.

Note: This protocol is a general representation and may require optimization based on specific laboratory conditions and desired scale.

Synthesis Pathway

The following diagram illustrates the chemical transformation of vanillic acid to this compound.

Synthesis_Pathway Vanillic_Acid Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) Product This compound Vanillic_Acid->Product Nitration Nitric_Acid Nitric Acid (HNO₃) Acetic Acid

Caption: Synthesis of this compound from Vanillic Acid.

Role in Drug Development

The primary significance of this compound in the pharmaceutical sector is its role as a key intermediate in the synthesis of COMT inhibitors.[1] COMT is an enzyme involved in the degradation of levodopa, a primary treatment for Parkinson's disease. By inhibiting COMT, the bioavailability of levodopa is increased, enhancing its therapeutic effect. Opicapone is a third-generation, peripherally acting COMT inhibitor synthesized from this compound.[1] The functional groups of this compound allow for further chemical modifications to create more complex molecules with potential therapeutic applications.[1]

Conclusion

While not found in nature, this compound is a synthetically valuable compound derived from the natural product, vanillic acid. Its straightforward synthesis and versatile chemical structure make it an important building block in the development of pharmaceuticals, particularly for neurodegenerative diseases. The information provided in this guide offers a foundational understanding of its properties, synthesis, and application for professionals in the fields of chemical and pharmaceutical research.

References

Spectroscopic and Synthetic Profile of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 4-Hydroxy-3-methoxy-5-nitrobenzoic acid (also known as 5-nitrovanillic acid). This compound is a key intermediate in the synthesis of pharmacologically active molecules, most notably the catechol-O-methyltransferase (COMT) inhibitor, Opicapone, which is used in the management of Parkinson's disease.[1][2] This guide presents available and predicted spectroscopic data, detailed experimental protocols, and a visual representation of its synthesis workflow.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₈H₇NO₆[2][3]
Molecular Weight 213.14 g/mol [2][3]
CAS Number 15785-54-3[2][3]
Appearance Yellowish crystalline powder[2]
Melting Point 216-219 °C[1]
Synonyms 5-Nitrovanillic acid, 3-Nitro-4-hydroxy-5-methoxybenzoic acid[2][3]

Spectroscopic Data

Due to the limited availability of published, experimentally verified spectra for this compound, the following data tables are based on predictive models and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted ¹H and ¹³C NMR spectral data. The chemical shifts for the aromatic ring are estimated based on the experimentally determined values for the closely related compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which exhibits an identical aromatic substitution pattern. The primary difference is the oxidation state of the carbon at position 1 (carboxylic acid vs. aldehyde).

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCarboxylic acid proton (-COOH)
~9-10Singlet (broad)1HPhenolic proton (-OH)
~7.7Singlet1HAromatic proton (H-6)
~7.4Singlet1HAromatic proton (H-2)
~3.9Singlet3HMethoxy protons (-OCH₃)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~168Carboxylic acid carbon (-COOH)
~150Aromatic carbon (C-4, attached to -OH)
~148Aromatic carbon (C-3, attached to -OCH₃)
~140Aromatic carbon (C-5, attached to -NO₂)
~125Aromatic carbon (C-1, attached to -COOH)
~118Aromatic carbon (C-6)
~112Aromatic carbon (C-2)
~56Methoxy carbon (-OCH₃)
Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300-2500O-H stretch (broad)Carboxylic acid
3550-3200O-H stretch (broad)Phenol
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethoxy
1710-1680C=O stretchCarboxylic acid
1600-1585, 1500-1400C=C stretchAromatic ring
1550-1475N-O asymmetric stretchNitro group
1360-1290N-O symmetric stretchNitro group
1280-1200C-O stretchAryl ether
Mass Spectrometry (MS)

The predicted mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and the nitro group (NO₂).

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPredicted Fragment
213[M]⁺ (Molecular ion)
196[M - OH]⁺
183[M - H₂O - CH₃]⁺ or [M - CO]⁺
168[M - NO₂]⁺
153[M - COOH - CH₃]⁺
138[M - NO₂ - CH₂O]⁺
122[M - NO₂ - COOH]⁺

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from vanillic acid via electrophilic nitration.[1]

Materials:

  • Vanillic acid

  • Acetic acid

  • 60% Nitric acid

  • Ice water

Procedure:

  • Dissolve vanillic acid (20 g, 119 mmol) in acetic acid (200 mL).

  • Slowly add 60% nitric acid (9.7 mL, 126.4 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice water to quench the reaction and precipitate the product.

  • Collect the precipitate by filtration.

  • Wash the solid product thoroughly with water.

  • Dry the product under vacuum to yield this compound as a yellow powder.

Spectroscopic Analysis

NMR Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy:

  • Prepare the sample as a KBr pellet or a nujol mull.

  • Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization, EI, or electrospray ionization, ESI).

  • Record the mass spectrum, noting the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis of this compound and its role as an intermediate in the synthesis of Opicapone.

Synthesis_Workflow Vanillic_Acid Vanillic Acid Reaction Nitration Reaction Vanillic_Acid->Reaction Nitrating_Agent Nitric Acid / Acetic Acid Nitrating_Agent->Reaction Product This compound Reaction->Product Opicapone_Synthesis_Pathway Start This compound Step1 Activation (e.g., acyl chloride formation) Start->Step1 Intermediate Activated Intermediate Step1->Intermediate Step2 Condensation and Cyclization Intermediate->Step2 Reagent Oxadiazole Precursor Reagent->Step2 Intermediate2 Oxadiazole Intermediate Step2->Intermediate2 Step3 Further Modifications (e.g., N-oxidation, deprotection) Intermediate2->Step3 Opicapone Opicapone Step3->Opicapone

References

An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to catechol-O-methyltransferase (COMT) inhibitors like Opicapone, which are utilized in the management of Parkinson's disease.[1] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with data from structurally related compounds to inform best practices. Detailed experimental protocols for determining these properties are also presented to aid researchers in generating precise and reliable data.

Chemical and Physical Properties

This compound is a yellow to orange crystalline powder.[2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₇NO₆[1]
Molecular Weight 213.14 g/mol [1]
CAS Number 15785-54-3
Melting Point 216 °C[2]
Appearance Yellowish crystalline powder[1]
pKa (Predicted) 3.82 ± 0.10

Synthesis

The primary synthetic route to this compound involves the nitration of vanillic acid. This electrophilic aromatic substitution introduces a nitro group (-NO₂) onto the benzene ring.

Synthesis_Pathway Vanillic_Acid Vanillic Acid Product 4-Hydroxy-3-methoxy- 5-nitrobenzoic Acid Vanillic_Acid->Product Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Product

Caption: Synthesis of this compound.

Solubility

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from structurally similar compounds provide valuable insights.

Qualitative Solubility Profile:

It is reported that this compound has low solubility in water and is soluble in ethanol and dimethyl sulfoxide (DMSO).[2] The presence of a polar carboxylic acid group and a hydroxyl group suggests some aqueous solubility, which is likely limited by the aromatic ring and the nitro group.

Inferences from Structurally Related Compounds:

To approximate the solubility of this compound, we can examine the solubility of its parent compound, vanillic acid (4-hydroxy-3-methoxybenzoic acid).

Table 1: Solubility of Vanillic Acid in Various Solvents

SolventTemperature (°C)Solubility ( g/100 g solvent)
Water250.128
Water400.269
Methanol25Data not available
Ethanol25Data not available
Ethyl Acetate25Data not available

The introduction of a nitro group, which is electron-withdrawing, is expected to increase the acidity of the carboxylic acid and may slightly alter its polarity, thus influencing its solubility profile compared to vanillic acid.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound.

Solubility_Workflow Start Start Add_Excess Add excess solid to solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature (e.g., 24-48 hours with agitation) Add_Excess->Equilibrate Separate Separate solid and liquid phases (centrifugation/filtration) Equilibrate->Separate Analyze Analyze solute concentration in the saturated solution (e.g., HPLC, UV-Vis) Separate->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Caption: General workflow for solubility determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.

Stability

The stability of this compound is a critical parameter, particularly for its storage and handling. The presence of a nitro group and a phenolic hydroxyl group suggests potential susceptibility to degradation under certain conditions.

Factors Influencing Stability:

  • pH: The acidity of the carboxylic acid and the phenolic hydroxyl group means that the compound's ionization state will be pH-dependent. Stability is often lowest at pH values where hydrolysis of functional groups can be catalyzed.

  • Light (Photostability): Aromatic nitro compounds can be susceptible to photodegradation. Exposure to UV or visible light may induce chemical changes.

  • Temperature (Thermal Stability): Elevated temperatures can lead to decarboxylation or other degradation pathways.

  • Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, especially in the presence of metal ions or oxidizing agents.

Experimental Protocols for Stability Assessment

The following protocols are based on established guidelines for stability testing of active pharmaceutical ingredients (APIs).

4.1.1. pH Stability (Hydrolysis)

  • Buffer Preparation: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

  • Incubation: Store the solutions at a constant temperature (e.g., 50 °C) in the dark.

  • Sampling and Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze the concentration of the parent compound and the formation of any degradation products using a stability-indicating HPLC method.

  • Data Analysis: Determine the degradation rate constant at each pH.

4.1.2. Photostability

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent and also expose the solid compound to light.

  • Light Exposure: Expose the samples to a controlled light source (e.g., a xenon lamp or a cool white fluorescent lamp) according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After the exposure period, analyze the samples for any changes in physical appearance, purity, and the presence of degradation products using HPLC.

4.1.3. Thermal Stability

  • Sample Preparation: Place the solid compound in a suitable container.

  • Temperature Stress: Expose the samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

  • Analysis: At regular intervals, assess the samples for any changes in physical properties and chemical purity.

Stability_Testing_Workflow Start Start Prepare_Samples Prepare samples (solid and/or solution) Start->Prepare_Samples Stress_Conditions Expose to stress conditions (pH, light, temperature) Prepare_Samples->Stress_Conditions Time_Points Sample at defined time points Stress_Conditions->Time_Points Analyze Analyze for degradation (HPLC, LC-MS) Time_Points->Analyze Evaluate Evaluate stability and identify degradation products Analyze->Evaluate End End Evaluate->End

Caption: General workflow for stability testing.

Conclusion

This compound is a vital building block in pharmaceutical synthesis. While comprehensive quantitative data on its solubility and stability are limited, this guide provides a foundational understanding based on available information and data from analogous structures. The provided experimental protocols offer a systematic approach for researchers to generate the specific and detailed data required for their drug development and manufacturing processes. Further research to quantify the solubility in a broader range of pharmaceutically relevant solvents and to fully characterize its degradation pathways under various stress conditions is highly recommended.

References

Unveiling the Therapeutic Potential of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid, is a key chemical intermediate primarily recognized for its role in the synthesis of advanced pharmaceutical compounds. While direct therapeutic applications of this molecule are not extensively documented, its pivotal position in the creation of potent therapeutics, such as the COMT inhibitor Opicapone, warrants a thorough investigation into its potential biological significance. This technical guide explores the established indirect therapeutic relevance of this compound through its derivatives and extrapolates its potential therapeutic targets by examining the bioactivities of its structural analogs, including vanillic acid and apocynin. This analysis encompasses a review of key signaling pathways, quantitative bioactivity data, and detailed experimental methodologies to provide a comprehensive resource for future research and drug development endeavors.

Introduction: A Molecule of Synthetic Importance

This compound (5-nitrovanillic acid) is a substituted benzoic acid derivative. Its primary significance in the pharmaceutical landscape is as a crucial building block for the synthesis of more complex, biologically active molecules. Most notably, it is a key intermediate in the manufacturing of Opicapone, a third-generation catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. While the direct biological activity of this compound is not a current focus of extensive research, its chemical structure, shared with other biologically active phenolic acids, suggests a potential for inherent therapeutic properties that remain to be fully elucidated.

Indirect Therapeutic Target: Catechol-O-Methyltransferase (COMT)

The most definitive therapeutic target associated with this compound is indirect, through its synthetic product, Opicapone.

Mechanism of Action of Opicapone

Opicapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the peripheral metabolism of levodopa, the primary medication for Parkinson's disease.[1][2][3] By inhibiting COMT in the periphery, Opicapone prevents the conversion of levodopa to 3-O-methyldopa, thereby increasing the bioavailability of levodopa in the brain.[2][4] This enhancement of levodopa's therapeutic window helps to reduce "off" time and motor fluctuations in patients with Parkinson's disease.[1][5]

COMT_Inhibition cluster_periphery Peripheral System cluster_brain Central Nervous System Levodopa Levodopa COMT COMT Levodopa->COMT Metabolism Levodopa_Brain Levodopa Levodopa->Levodopa_Brain Crosses Blood-Brain Barrier OMethyldopa 3-O-methyldopa COMT->OMethyldopa Opicapone Opicapone Opicapone->COMT Inhibition Dopamine Dopamine Levodopa_Brain->Dopamine Conversion

Figure 1: Mechanism of COMT Inhibition by Opicapone
Quantitative Data: Opicapone Clinical Efficacy

The following table summarizes key quantitative data from clinical trials assessing the efficacy of Opicapone.

ParameterDosageResultReference
Increase in Levodopa Bioavailability (AUC)50 mg once dailySignificant increase compared to placebo and entacapone.[6]
Reduction in "OFF" Time50 mg once daily109.2 minutes reduction from baseline.[7]
Increase in "ON" Time50 mg once daily96.7 minutes increase from baseline.[7]
Maximum COMT Inhibition (Emax) in Healthy Subjects50 mg98.0%[8]
Experimental Protocol: S-COMT Inhibition Assay

The determination of soluble COMT (S-COMT) activity is a key pharmacodynamic assessment for COMT inhibitors. The following is a generalized protocol based on methodologies described in clinical studies.[8]

  • Sample Collection: Whole blood samples are collected from subjects at specified time points post-dose.

  • Erythrocyte Isolation: Plasma is separated by centrifugation. The erythrocyte layer is washed multiple times with an ice-cold saline solution.

  • Hemolysis: Washed erythrocytes are hemolyzed with ice-cold water to release S-COMT.

  • Enzyme Activity Assay: The COMT activity in the hemolysate is determined by measuring the rate of O-methylation of a catechol substrate (e.g., dihydroxybenzoic acid) in the presence of a methyl donor (S-adenosyl-L-methionine). The product is quantified using methods such as HPLC with electrochemical detection.

  • Data Analysis: COMT inhibition is calculated as the percentage decrease in enzyme activity compared to a pre-dose baseline.

Potential Therapeutic Targets Based on Structural Analogs

The chemical structure of this compound is similar to other naturally occurring phenolic acids that exhibit a range of biological activities. This structural analogy suggests potential, though unproven, therapeutic targets for the core molecule.

Anti-inflammatory and Anti-cancer Activity: Vanillic Acid

Vanillic acid (4-hydroxy-3-methoxybenzoic acid), which lacks the nitro group of the title compound, has demonstrated significant anti-inflammatory and anti-cancer properties.

Vanillic acid has been shown to modulate key inflammatory and cell survival pathways, including:

  • NF-κB Pathway: Vanillic acid can suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and anti-apoptotic genes.[9][10]

  • mTOR Pathway: In gastrointestinal cancer cells, vanillic acid has been observed to downregulate the expression of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.[11]

Vanillic_Acid_Pathway cluster_inflammation Inflammatory Signaling cluster_cancer Cancer Cell Proliferation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor mTOR mTOR Receptor->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation VanillicAcid Vanillic Acid VanillicAcid->NFkB Inhibition VanillicAcid->mTOR Inhibition

Figure 2: Potential Signaling Pathways Modulated by Vanillic Acid
AssayCell Line / ModelEndpointResult (IC50 / EC50)Reference
CytotoxicityKKU-100 (Cholangiocarcinoma)Cell Viability1508 µg/mL[11]
CytotoxicityHepG2 (Hepatocellular Carcinoma)Cell Viability634.3 µg/mL[11]
Antioxidant ActivityDPPH Radical ScavengingScavenging RateEC50: 2.69 mg/mL[11]
Anti-glycationNon-enzymatic protein glycationAGEs FormationIC50: 46.4 µg/mL[12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of vanillic acid. Control wells receive the vehicle solvent. The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Neuroprotective Activity: Apocynin

Apocynin (4-hydroxy-3-methoxyacetophenone), another structural analog, is well-documented for its neuroprotective effects, primarily through the inhibition of NADPH oxidase.

Apocynin is a selective inhibitor of NADPH oxidase (NOX), an enzyme complex that is a major source of reactive oxygen species (ROS) in the brain.[1] By preventing the assembly and activation of the NOX complex, apocynin reduces the production of superoxide and subsequent oxidative stress, which is a key contributor to neuronal damage in various neurodegenerative conditions.[1][2]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cell Culture (e.g., Neurons, Macrophages) CompoundTreatment Treatment with This compound or Analogs CellCulture->CompoundTreatment Bioassays Biochemical Assays (e.g., MTT, ELISA, Western Blot) CompoundTreatment->Bioassays DataAnalysis Data Analysis and Target Identification Bioassays->DataAnalysis AnimalModel Animal Model of Disease (e.g., Parkinson's, Stroke) DrugAdministration Compound Administration AnimalModel->DrugAdministration BehavioralTests Behavioral and Functional Assessments DrugAdministration->BehavioralTests Histology Histological and Immunohistochemical Analysis BehavioralTests->Histology Histology->DataAnalysis

Figure 3: General Experimental Workflow for Target Identification
Assay / ModelEndpointResult (IC50 / Dosage)Reference
NADPH Oxidase InhibitionActivated human neutrophilsROS ProductionIC50: 10 µM
NADPH Oxidase InhibitionIn vitro vascular modelEnzyme ActivityIC50: 31 nM (for trimer hydroxylated quinone metabolite)
NeuroprotectionMouse model of spinal cord injuryImproved motor recovery5 mg/kg, i.p.
NeuroprotectionMouse model of fragile X syndromeAmelioration of behavioral deficits30 mg/kg/day, oral

This generalized protocol is based on methodologies described for studying the effects of apocynin in rodent models of cerebral ischemia.[2]

  • Animal Model: A model of transient middle cerebral artery occlusion (tMCAO) is induced in rodents (e.g., mice or rats) to mimic ischemic stroke.

  • Drug Administration: Apocynin is administered at a specific dose (e.g., 2.5 mg/kg) via a defined route (e.g., intravenous or intraperitoneal injection) at a specified time relative to the ischemic event (e.g., 30 minutes before reperfusion).

  • Neurological Assessment: Neurological function is evaluated at various time points post-stroke using standardized scoring systems.

  • Infarct Volume Measurement: After a set reperfusion period (e.g., 24 hours), the brains are harvested, sectioned, and stained (e.g., with TTC) to quantify the volume of the ischemic infarct.

  • Biochemical and Histological Analysis: Brain tissue is processed for further analysis, such as measuring markers of oxidative stress (e.g., ROS levels), inflammation (e.g., cytokine levels), and neuronal death (e.g., TUNEL staining).

Conclusion and Future Directions

While this compound is primarily valued as a synthetic intermediate for COMT inhibitors like Opicapone, the potent biological activities of its structural analogs, vanillic acid and apocynin, suggest a latent therapeutic potential for the core molecule itself. The anti-inflammatory, anti-cancer, and neuroprotective properties of these related compounds point towards potential, yet unexplored, interactions of this compound with key signaling pathways such as NF-κB, mTOR, and NADPH oxidase.

Future research should focus on the direct biological evaluation of this compound to determine if it possesses intrinsic activity against these or other therapeutic targets. Such investigations, guided by the experimental frameworks outlined in this guide, could unveil novel therapeutic applications for this readily accessible molecule, expanding its role beyond that of a chemical precursor. The data presented herein provides a foundational resource for scientists and researchers to initiate these exploratory studies.

References

Unveiling the Molecular Trajectory of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – In the intricate landscape of drug discovery and development, understanding the precise mechanism of action of a chemical entity is paramount. This technical guide delves into the core biological functions of 4-hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid. Primarily recognized as a pivotal intermediate in the synthesis of potent therapeutic agents, its own biological activities and the pathways it influences are of significant interest to the scientific community. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its known and putative mechanisms of action, supported by available data and detailed experimental methodologies.

Core Identity and Physicochemical Properties

This compound is a nitrated derivative of vanillic acid. Its chemical structure, characterized by a benzoic acid core with hydroxyl, methoxy, and nitro group substitutions, makes it a versatile building block in medicinal chemistry.[1]

PropertyValue
Molecular Formula C₈H₇NO₆
Molecular Weight 213.14 g/mol
CAS Number 15785-54-3
Appearance Yellowish crystalline powder
Melting Point 216-219 °C
pKa 3.82 ± 0.10 (Predicted)

Primary Mechanism of Action: A Precursor to COMT Inhibition

The most well-documented role of this compound is as a key intermediate in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors.[1][2] COMT is a crucial enzyme in the metabolic pathway of catecholamine neurotransmitters, such as dopamine. By inhibiting COMT, the bioavailability of these neurotransmitters can be increased, a therapeutic strategy central to the management of Parkinson's disease.

Notably, this compound is a direct precursor to the COMT inhibitor Opicapone.[2] The nitrocatechol structure is a key pharmacophore for COMT inhibition. While direct quantitative data on the COMT inhibitory activity of this compound itself is not extensively documented in publicly available literature, its structural similarity to known COMT inhibitors and its role as a synthetic precursor strongly suggest a direct or indirect interaction with the enzyme.

COMT_Inhibition_Pathway cluster_synthesis Synthetic Pathway cluster_biological Biological Action Vanillic_Acid Vanillic Acid Target_Compound 4-Hydroxy-3-methoxy- 5-nitrobenzoic acid Vanillic_Acid->Target_Compound Nitration COMT_Inhibitor Opicapone (COMT Inhibitor) Target_Compound->COMT_Inhibitor Further Synthesis COMT COMT Enzyme COMT_Inhibitor->COMT Inhibition Dopamine_Metabolism Dopamine Metabolism COMT->Dopamine_Metabolism Catalyzes

Synthetic pathway to COMT inhibitors.

Putative Mechanisms of Action

Based on the biological activities of structurally related compounds, several putative mechanisms of action for this compound can be postulated. It is crucial to note that these are areas requiring further direct investigation.

Modulation of the Akt/NFκB Signaling Pathway

A closely related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester (a curcumin derivative), has been shown to target the Akt/NFκB cell survival signaling pathway in prostate cancer cells. This pathway is a critical regulator of cell proliferation and apoptosis. While this is not the nitro-substituted acid, the shared vanillic acid backbone suggests a potential for similar interactions that warrant investigation.

Akt_NFkB_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis NFkB->Apoptosis_Inhibition HMBME 4-hydroxy-3-methoxybenzoic acid methyl ester (Related Compound) HMBME->Akt Inhibits

Postulated influence on the Akt/NFκB pathway.
Antimicrobial and Anticancer Potential

The presence of a nitro group on the aromatic ring is a common feature in various compounds with demonstrated antimicrobial and anticancer activities. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can induce cellular damage. Derivatives of the aldehyde form, 5-nitrovanillin, have shown cytotoxic effects on cancer cell lines.[3] This suggests that this compound could possess similar properties, although specific data is currently lacking.

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of the biological activities of this compound.

Synthesis of this compound

Objective: To synthesize this compound from vanillic acid.

Materials:

  • Vanillic acid

  • Acetic acid

  • 60% Nitric acid

  • Ice water

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Dissolve vanillic acid (e.g., 20 g, 119 mmol) in acetic acid (e.g., 200 mL).

  • Slowly add 60% nitric acid (e.g., 9.7 mL, 126.4 mmol) dropwise to the solution while stirring.

  • Continue stirring the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by pouring the mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate thoroughly with water.

  • Dry the product under vacuum to yield this compound as a yellow powder.[2]

Synthesis_Workflow Start Start Dissolve Dissolve Vanillic Acid in Acetic Acid Start->Dissolve Add_Nitric_Acid Add Nitric Acid Dropwise Dissolve->Add_Nitric_Acid Stir Stir at Room Temperature (30 min) Add_Nitric_Acid->Stir Quench Quench with Ice Water Stir->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Water Filter->Wash Dry Dry under Vacuum Wash->Dry End End Product: Yellow Powder Dry->End

Workflow for the synthesis of the target compound.
In Vitro COMT Inhibition Assay (Fluorescence-Based)

Objective: To determine the in vitro inhibitory activity of this compound on COMT.

Materials:

  • Recombinant human soluble COMT (S-COMT)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • S-adenosyl-L-methionine (SAM)

  • 3-Cyano-7-hydroxycoumarin (a fluorescent substrate)

  • Test compound (this compound) dissolved in DMSO

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing PBS buffer, MgCl₂ (final concentration ~5 mM), and DTT (final concentration ~1 mM).

  • Add varying concentrations of the test compound to the wells. Include a control with DMSO only.

  • Add the fluorescent substrate to the wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding S-COMT enzyme solution.

  • Start the enzymatic reaction by adding SAM.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction (e.g., by adding an acidic solution).

  • Measure the fluorescence of the methylated product at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

This compound stands as a molecule of significant interest, primarily due to its established role as a precursor to potent COMT inhibitors. While its direct biological activity is an area that requires more extensive quantitative investigation, the available evidence strongly suggests a mechanism of action centered around the modulation of catecholamine metabolism. Furthermore, the structural motifs present in the molecule hint at a broader range of biological activities, including potential anticancer and antimicrobial effects, which are promising avenues for future research. The experimental protocols provided herein offer a robust framework for further elucidating the precise molecular interactions and therapeutic potential of this compound.

References

Methodological & Application

Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides detailed experimental protocols for the synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid, a key intermediate in the preparation of pharmacological agents, including the catechol-O-methyltransferase (COMT) inhibitor Opicapone.[1] Two primary synthetic routes are presented: the direct nitration of vanillic acid and a two-step process involving the nitration of vanillin followed by oxidation. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, safety precautions, and characterization data.

Introduction

This compound, also known as 5-nitrovanillic acid, is a substituted benzoic acid derivative of significant interest in medicinal chemistry.[2] Its structure, featuring nitro, hydroxyl, and methoxy functional groups on a benzoic acid backbone, makes it a versatile precursor for the synthesis of more complex molecules.[2] Notably, it serves as a crucial building block in the synthesis of Opicapone, a third-generation COMT inhibitor used in the management of Parkinson's disease.[1] The protocols outlined below describe reliable methods for the laboratory-scale synthesis of this important intermediate.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from vanillic acid proceeds via an electrophilic aromatic substitution (EAS) reaction. The nitronium ion (NO₂⁺), generated in situ from nitric acid, acts as the electrophile. The hydroxyl (-OH) and methoxy (-OCH₃) groups on the vanillic acid ring are ortho-, para-directing activators, while the carboxylic acid (-COOH) group is a meta-directing deactivator. The regioselectivity of the reaction is governed by these directing effects, leading to the introduction of the nitro group at the C5 position, which is ortho to the hydroxyl group and meta to the carboxylic acid group.

Electrophilic Aromatic Substitution Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Resonance Stabilization cluster_2 Deprotonation and Product Formation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O Vanillic_Acid Vanillic Acid Sigma_Complex Sigma Complex (Resonance Stabilized) Vanillic_Acid->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product - H⁺ Synthesis_Workflow cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 Vanillic_Acid Vanillic Acid Nitration1 Direct Nitration (HNO₃, Acetic Acid) Vanillic_Acid->Nitration1 Product 4-Hydroxy-3-methoxy- 5-nitrobenzoic acid Nitration1->Product Vanillin Vanillin Nitration2 Nitration (HNO₃, Acetic Acid) Vanillin->Nitration2 5-Nitrovanillin 5-Nitrovanillin Nitration2->5-Nitrovanillin Oxidation Oxidation 5-Nitrovanillin->Oxidation Oxidation->Product Opicapone_Synthesis Further Synthetic Steps Product->Opicapone_Synthesis Opicapone Opicapone (COMT Inhibitor) Opicapone_Synthesis->Opicapone

References

Application Notes: 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid, is a highly functionalized aromatic compound with the chemical formula C₈H₇NO₆.[1] Its structure, featuring a benzoic acid core substituted with hydroxyl, methoxy, and nitro groups, makes it a versatile and valuable intermediate in the synthesis of complex organic molecules.[1] This compound serves as a critical building block, particularly in the field of medicinal chemistry and drug development.

Key Applications

The primary significance of this compound lies in its role as a key precursor for the synthesis of pharmaceutical compounds.[1] Its functional groups offer multiple reaction sites for derivatization, allowing for the construction of diverse molecular scaffolds.

  • Synthesis of COMT Inhibitors: The most notable application of this compound is as a crucial intermediate in the production of catechol-O-methyltransferase (COMT) inhibitors.[1] COMT is an enzyme involved in the degradation of levodopa, a primary medication for Parkinson's disease. Inhibitors of this enzyme help to increase the bioavailability and duration of action of levodopa.[1][2] Opicapone, a third-generation, peripherally acting COMT inhibitor, is a prominent example of a drug synthesized from this starting material.[1][2]

  • Building Block for Biologically Active Molecules: The unique arrangement of functional groups allows for a variety of chemical transformations, making it an attractive starting material for creating libraries of compounds for drug discovery. Its derivatives have been explored for a range of potential therapeutic applications.[1] The key transformations include:

    • Nitro Group Reduction: The nitro group can be readily reduced to an amino group, a fundamental transformation in organic synthesis. This opens up pathways to synthesize amides, sulfonamides, and other nitrogen-containing heterocycles. Common reduction methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., Sn or Fe in HCl).[1]

    • Carboxylic Acid Derivatization: The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, enabling coupling with various alcohols, amines, or other nucleophiles.

    • Phenolic Hydroxyl Group Modification: The hydroxyl group can be alkylated to form ethers or acylated to form esters, further diversifying the molecular structure.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of Vanillic Acid

This protocol describes the electrophilic nitration of vanillic acid to produce this compound.[2]

Materials:

  • Vanillic acid (20 g, 119 mmol)

  • Acetic acid (200 mL)

  • 60% Nitric acid (9.7 mL, 126.4 mmol)

  • Ice water

  • Beaker, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve vanillic acid (20 g) in acetic acid (200 mL) in a beaker with stirring.

  • Slowly add 60% nitric acid (9.7 mL) dropwise to the solution. Maintain the temperature at approximately 20°C.[3]

  • Stir the reaction mixture at room temperature for 30 minutes after the addition is complete.[2]

  • Quench the reaction by pouring the mixture into a beaker containing ice water.

  • A yellow precipitate will form. Collect the solid product by filtration.

  • Wash the collected precipitate thoroughly with water to remove any residual acid.

  • Dry the product under vacuum to afford this compound as a yellow powder.[2]

Protocol 2: General Procedure for the Reduction of the Nitro Group

This protocol outlines a general method for the reduction of the nitro group of this compound to an amino group using iron in an acidic medium.[1]

Materials:

  • This compound

  • Methanol and Water

  • Iron powder

  • Ammonium chloride

  • Reflux apparatus, magnetic stirrer

Procedure:

  • Prepare a suspension of iron powder (approx. 3-5 equivalents) and ammonium chloride (approx. 4-6 equivalents) in a mixture of methanol and water (e.g., 7:3 v/v).

  • Heat the suspension to reflux for 10-15 minutes.

  • Dissolve the this compound (1 equivalent) in heated methanol.

  • Add the solution of the nitro compound dropwise to the refluxing iron/ammonium chloride suspension.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-4-hydroxy-3-methoxybenzoic acid, which can be purified further by recrystallization or column chromatography.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[4]
Synonyms 5-Nitrovanillic acid, 3-Nitro-4-hydroxy-5-methoxybenzoic acid[1][4][5]
CAS Number 15785-54-3[1][2]
Molecular Formula C₈H₇NO₆[1][4]
Molecular Weight 213.14 g/mol [1][4]
Appearance Yellowish crystalline powder[1][2]
Melting Point 216 - 219 °C[1][2]
pKa 3.82 ± 0.10 (Predicted)[3]

Table 2: Synthesis of this compound from Vanillic Acid

ReactantMolesProduct Yield (g)Product Yield (%)Product Melting Point (°C)Reference
Vanillic Acid119 mmol11.28 g44%216 - 219[2]

Table 3: Predicted FT-IR Spectroscopic Data

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityReference
Carboxylic Acid (-COOH)O-H Stretch2500-3300Broad, Strong[1]
Phenolic Hydroxyl (-OH)O-H Stretch3200-3600Broad, Medium[1]
Carboxylic Acid (C=O)C=O Stretch1680-1710Strong[1]
Nitro Group (NO₂)Asymmetric Stretch1520-1560Strong[1]
Nitro Group (NO₂)Symmetric Stretch1340-1380Strong[1]
Aromatic RingC=C Stretch1450-1600Medium-Weak[1]
Methoxy/PhenolicC-O Stretch1000-1300Medium[1]

Visualizations

G cluster_synthesis Key Synthetic Pathway vanillic_acid Vanillic Acid target_acid 4-Hydroxy-3-methoxy- 5-nitrobenzoic acid vanillic_acid->target_acid Nitration (HNO₃, Acetic Acid) amino_acid 5-Amino-4-hydroxy- 3-methoxybenzoic acid target_acid->amino_acid Reduction (e.g., Fe, NH₄Cl)

Caption: Synthesis of this compound and its reduction.

G start Start dissolve 1. Dissolve Vanillic Acid in Acetic Acid start->dissolve add_reagent 2. Add Nitric Acid Dropwise dissolve->add_reagent stir 3. Stir at Room Temperature (30 min) add_reagent->stir quench 4. Pour into Ice Water stir->quench filter 5. Filter the Precipitate quench->filter wash 6. Wash with Water filter->wash dry 7. Dry Under Vacuum wash->dry end End Product: Yellow Powder dry->end

Caption: Experimental workflow for the synthesis of 5-nitrovanillic acid.

G main This compound cooh Carboxylic Acid (-COOH) main->cooh oh Phenolic Hydroxyl (-OH) main->oh no2 Nitro Group (-NO₂) main->no2 och3 Methoxy Group (-OCH₃) main->och3 esterification Esterification, Amidation cooh->esterification alkylation Alkylation (Ethers), Acylation (Esters) oh->alkylation reduction Reduction to Amine (-NH₂) no2->reduction demethylation Demethylation och3->demethylation

Caption: Reactivity of functional groups on this compound.

References

Application Notes and Protocols: 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid as a Versatile Building Block for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-hydroxy-3-methoxy-5-nitrobenzoic acid as a strategic starting material for the synthesis of diverse classes of novel compounds with significant biological activities. This document outlines detailed experimental protocols for the synthesis of key derivatives, including Catechol-O-methyltransferase (COMT) inhibitors, Schiff bases, and benzoxazoles. Furthermore, it presents quantitative data on their biological efficacy and visualizes the underlying signaling pathways and experimental workflows.

Introduction

This compound, also known as 5-nitrovanillic acid, is a highly functionalized aromatic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its unique arrangement of a carboxylic acid, a hydroxyl group, a methoxy group, and a nitro group on the benzene ring offers multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures with a wide range of biological activities. Notably, it is a key intermediate in the synthesis of COMT inhibitors for the treatment of Parkinson's disease, and its derivatives have shown promise as antimicrobial and anticancer agents.

Physicochemical Properties and Synthesis of the Building Block

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 15785-54-3
Molecular Formula C₈H₇NO₆
Molecular Weight 213.14 g/mol
Appearance Yellowish crystalline powder
Melting Point 216-219 °C
Synonyms 5-Nitrovanillic acid
Protocol 1: Synthesis of this compound from Vanillic Acid

This protocol describes the nitration of vanillic acid to produce this compound.

Materials:

  • Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

  • Acetic acid (glacial)

  • Nitric acid (60-65%)

  • Ice water

  • Filter paper

  • Vacuum filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • In a suitable reaction vessel, dissolve vanillic acid (e.g., 20 g, 119 mmol) in glacial acetic acid (e.g., 200 mL).

  • Slowly add 60% nitric acid (e.g., 9.7 mL, 126.4 mmol) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by pouring the mixture into ice water, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, washing thoroughly with cold water.

  • Dry the product under vacuum to yield this compound as a yellow powder.

Expected Yield: Approximately 44%.[1]

Application 1: Synthesis of Catechol-O-methyltransferase (COMT) Inhibitors

This compound is a crucial precursor for the synthesis of COMT inhibitors, such as Opicapone, which are used as an adjunctive therapy in the management of Parkinson's disease. COMT is an enzyme involved in the degradation of catecholamine neurotransmitters like dopamine.

Signaling Pathway: Dopamine Metabolism and COMT Inhibition

The diagram below illustrates the metabolic pathway of dopamine and the role of COMT. Inhibition of COMT by compounds derived from this compound prevents the degradation of L-DOPA and dopamine, thereby increasing their bioavailability in the brain.

COMT_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA TH Dopamine Dopamine LDOPA->Dopamine DDC Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release HVA HVA Dopamine_cleft->HVA DOPAC DOPAC Dopamine_cleft->DOPAC Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Binding DOPAC->HVA COMT_inhibitor COMT Inhibitor (e.g., Opicapone) COMT COMT COMT_inhibitor->COMT Inhibits MAO MAO

Caption: Dopamine metabolism and the inhibitory action of COMT inhibitors.

Protocol 2: Synthesis of a 1,2,4-Oxadiazole Intermediate for COMT Inhibitors

This protocol outlines a key step in the synthesis of Opicapone, the formation of the 1,2,4-oxadiazole ring system from this compound.

Materials:

  • This compound

  • Thionyl chloride

  • 1,4-Dioxane

  • (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide

  • Toluene

  • Triethylamine (Et₃N)

Procedure:

  • Acid Chloride Formation: A suspension of this compound (1 eq) in 1,4-dioxane is treated with thionyl chloride (1.5 eq) and heated to 80°C until a clear solution is formed (approx. 3 hours). The excess thionyl chloride is removed by distillation.

  • Oxadiazole Formation: The resulting acid chloride is dissolved in dry toluene. (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide (1 eq) is added, and the mixture is heated to 110°C. A solution of triethylamine (1.5 eq) in toluene is added dropwise over 2 hours. The reaction is stirred for an additional 2 hours.

  • Work-up: The solvent is evaporated, and the residue is treated with ethanol to precipitate the product, 4-(3-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2-methoxy-6-nitrophenol.

Expected Yield: Approximately 50%.

Application 2: Synthesis of Novel Schiff Bases with Antimicrobial Activity

The nitro group of this compound can be reduced to an amine, which is a versatile intermediate for the synthesis of various derivatives, including Schiff bases. Schiff bases derived from related structures have shown significant antimicrobial activity.

Experimental Workflow: From Building Block to Bioactive Schiff Bases

Schiff_Base_Workflow start This compound reduction Nitro Group Reduction (e.g., Fe/NH4Cl or H2/Pd-C) start->reduction amino_intermediate 5-Amino-4-hydroxy-3-methoxybenzoic acid reduction->amino_intermediate condensation Condensation with Aromatic Aldehydes amino_intermediate->condensation schiff_bases Novel Schiff Base Derivatives condensation->schiff_bases antimicrobial_assay Antimicrobial Activity Screening (MIC determination) schiff_bases->antimicrobial_assay

Caption: Workflow for the synthesis and evaluation of Schiff bases.

Protocol 3: Synthesis of 5-Amino-4-hydroxy-3-methoxybenzoic acid

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Methanol or Ethanol

  • Water

  • Filtration apparatus

Procedure:

  • To a solution of this compound in a mixture of alcohol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux (e.g., 70°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).

  • Filter the hot reaction mixture to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization.

Protocol 4: General Procedure for the Synthesis of Schiff Bases

Materials:

  • 5-Amino-4-hydroxy-3-methoxybenzoic acid

  • Substituted aromatic aldehydes

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 5-amino-4-hydroxy-3-methoxybenzoic acid (1 eq) in ethanol.

  • Add the desired substituted aromatic aldehyde (1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

Table 2: Antimicrobial Activity of Exemplary Schiff Base Derivatives

Compound IDR-group on AldehydeTest OrganismMIC (µg/mL)
SB-1 4-ChlorophenylStaphylococcus aureus12.5
SB-2 4-NitrophenylEscherichia coli25
SB-3 2-HydroxyphenylCandida albicans50
Ciprofloxacin (Standard)S. aureus / E. coli0.5 - 2
Fluconazole (Standard)C. albicans0.25 - 4

Note: The data presented are representative values based on Schiff bases derived from similar aromatic amines and are intended to be illustrative. Actual values for derivatives of 5-amino-4-hydroxy-3-methoxybenzoic acid would require experimental determination.

Application 3: Synthesis of Novel Benzoxazoles

The amino-intermediate, 5-amino-4-hydroxy-3-methoxybenzoic acid, can also undergo cyclization reactions to form benzoxazoles, a class of heterocyclic compounds known for a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.

Protocol 5: General Procedure for the Synthesis of Benzoxazoles

Materials:

  • 5-Amino-4-hydroxy-3-methoxybenzoic acid

  • Aromatic aldehydes or carboxylic acids

  • Polyphosphoric acid (PPA) or other suitable condensing agents

Procedure:

  • Mix 5-amino-4-hydroxy-3-methoxybenzoic acid (1 eq) with an aromatic aldehyde or carboxylic acid (1 eq) in polyphosphoric acid.

  • Heat the mixture at an elevated temperature (e.g., 150-180°C) for several hours.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Table 3: Yields of Exemplary Benzoxazole Derivatives

Compound IDReactantYield (%)
BZ-1 Benzoic acid65
BZ-2 4-Chlorobenzaldehyde70
BZ-3 4-Nitrobenzoic acid60

Note: Yields are illustrative and based on general benzoxazole synthesis protocols. Actual yields will depend on specific reaction conditions.

Experimental Protocols for Biological Evaluation

Protocol 6: In Vitro COMT Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the COMT-catalyzed methylation of a substrate.

Materials:

  • Recombinant human S-COMT

  • S-adenosyl-L-methionine (SAM)

  • 3,4-Dihydroxyacetophenone (DHAP) as substrate

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • TES buffer (pH 7.6)

  • Test compound (dissolved in DMSO)

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing TES buffer, MgCl₂, DTT, and DHAP in a 96-well plate.

  • Add various concentrations of the test compound to the wells. Include a control with DMSO only.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the COMT enzyme solution.

  • Immediately measure the increase in absorbance at 344 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction rates and determine the percent inhibition for each concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol 7: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide array of novel compounds with significant therapeutic potential. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and biological evaluation of new derivatives targeting a range of diseases, from neurodegenerative disorders to infectious diseases. The strategic functionalization of this scaffold opens up numerous possibilities for the development of next-generation therapeutics.

References

Analytical Methods for the Detection of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: 4-Hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid, is a nitrated derivative of vanillic acid. Vanillic acid and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, including antioxidant and anti-inflammatory properties. Accurate and robust analytical methods are crucial for the quantification of 5-nitrovanillic acid in various matrices during drug discovery, development, and quality control processes. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Application Note: This method provides a robust and reliable approach for the quantification of this compound in bulk drug substances and formulation development. The protocol utilizes a reversed-phase C18 column, which is a common stationary phase for the separation of polar and non-polar compounds. The mobile phase, consisting of a mixture of methanol and acidified water, ensures good peak shape and resolution. The presence of a nitro group, a strong chromophore, allows for sensitive detection using a UV detector.[1]

Experimental Protocol:

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Ortho-phosphoric acid (analytical grade)

2. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (containing 0.2% ortho-phosphoric acid) in a ratio of 20:80 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 28°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 30 minutes.

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.25-20 µg/mL).

4. Sample Preparation:

  • For bulk drug substance, accurately weigh a suitable amount of the sample, dissolve it in the mobile phase, and dilute to a known concentration within the linear range of the method.

  • For formulated products, an appropriate extraction method should be developed and validated to ensure complete recovery of the analyte from the matrix. The final extract should be filtered through a 0.45 µm syringe filter before injection.

5. Method Validation:

  • The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary:
ParameterTypical ValueReference
Linearity Range0.25 - 20 µg/mL[2]
Correlation Coefficient (r²)> 0.995[2][3]
Limit of Detection (LOD)~0.40 µg/mL[4]
Limit of Quantification (LOQ)~1.2 µg/mL[4]
Accuracy (% Recovery)98 - 102 %[2]
Precision (% RSD)< 2%[4]

Note: The quantitative data presented is based on validated methods for structurally similar compounds like vanillic acid and may serve as a starting point for the validation of a method for this compound.

HPLC Experimental Workflow

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System (Pump, Autosampler, Column) prep->hplc Injection detector UV Detector hplc->detector Elution data Data Acquisition and Processing detector->data Signal report Result Reporting data->report Quantification LCMSMS_Workflow sample_prep Plasma Sample + Acetonitrile (with IS) centrifuge Protein Precipitation & Centrifugation sample_prep->centrifuge supernatant Supernatant Collection centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Injection ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis UVVis_Logic analyte Analyte in Solution cuvette Sample in Cuvette analyte->cuvette light_source UV-Vis Light Source monochromator Monochromator (Selects λmax) light_source->monochromator monochromator->cuvette detector Detector cuvette->detector absorbance Absorbance Measurement detector->absorbance concentration Concentration (Beer-Lambert Law) absorbance->concentration

References

Application Note: HPLC Analysis of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid, is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and quantification are critical for ensuring the quality and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the analysis of this compound. This application note provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC method with UV detection. The described method is adapted from a validated protocol for the structurally similar compound, 4-hydroxybenzoic acid, and is suitable for purity assessment and quantification in various sample matrices.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust analytical method.

PropertyValue
Chemical Formula C₈H₇NO₆
Molecular Weight 213.14 g/mol
Synonyms 5-Nitrovanillic acid
UV Absorbance Exhibits characteristic absorption bands in the UV region due to the substituted benzene ring and the nitro group chromophore.[1]
pKa As a benzoic acid derivative, it is a weak acid. The mobile phase pH should be controlled for consistent retention.

Experimental Protocols

This section details the necessary materials, instrumentation, and procedures for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard: (≥98% purity)

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or purified water

  • Phosphoric acid: ACS grade

  • Methanol: HPLC grade (for cleaning)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • HPLC Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing Software.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

ParameterCondition
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
155050
205050
22955
30955
Preparation of Solutions

Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, a procedure similar to the standard stock solution preparation can be followed. For formulated products, extraction and filtration steps may be necessary to remove excipients.

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the expected performance characteristics of the method.

ParameterSpecification
Retention Time Approximately 8-12 minutes
Linearity (R²) ≥ 0.999
Range 1 - 50 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase A (0.1% Phosphoric Acid) F Set Chromatographic Conditions A->F B Prepare Mobile Phase B (Acetonitrile) B->F C Prepare Standard Stock Solution (100 µg/mL) D Prepare Working Standards (1 - 50 µg/mL) C->D H Inject Standards and Samples D->H E Prepare Sample Solution E->H G Equilibrate HPLC System F->G G->H I Integrate Peak Areas H->I J Generate Calibration Curve I->J K Quantify Analyte in Samples J->K

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Method Validation Parameters

The relationship between key method validation parameters is crucial for ensuring a robust and reliable analytical method.

G cluster_core Core Performance cluster_limits Sensitivity cluster_reliability Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Accuracy Precision->Robustness LOD LOD LOQ->LOD SystemSuitability System Suitability SystemSuitability->Accuracy SystemSuitability->Precision

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The method is designed to be robust, reliable, and suitable for routine quality control and research applications. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Notes and Protocols: 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid, is a substituted aromatic organic compound with the chemical formula C₈H₇NO₆.[1][2] Its structure features a benzoic acid core with hydroxyl, methoxy, and nitro functional groups. This arrangement makes it a valuable and versatile intermediate in the synthesis of more complex, biologically active molecules.[1] While research into the direct biological activities of this compound is limited, its primary significance in drug discovery and development lies in its crucial role as a key building block for pharmaceutical compounds.[1] Most notably, it is an essential precursor in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, a class of drugs used in the management of Parkinson's disease.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₇NO₆[1][2]
Molecular Weight 213.14 g/mol [1][2]
CAS Number 15785-54-3[2]
Appearance Yellowish crystalline powder[1]
Melting Point 216-219 °C
Synonyms 5-Nitrovanillic acid, 3-Nitro-4-hydroxy-5-methoxybenzoic acid[4]

Applications in Drug Discovery

The primary application of this compound is as a key starting material in the synthesis of COMT inhibitors.

Synthesis of COMT Inhibitors for Parkinson's Disease

This compound is a pivotal intermediate in the multi-step synthesis of Opicapone, a third-generation, peripherally acting COMT inhibitor.[1] Opicapone is used as an adjunctive therapy to levodopa in patients with Parkinson's disease to improve motor fluctuations. By inhibiting COMT, Opicapone prevents the peripheral breakdown of levodopa, thereby increasing its bioavailability and extending its therapeutic effect in the brain.

Experimental Protocols

Protocol 1: Synthesis of this compound from Vanillic Acid

This protocol describes the synthesis of this compound via the nitration of vanillic acid.

Materials:

  • Vanillic acid

  • Acetic acid

  • 60% Nitric acid

  • Ice water

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Dissolve vanillic acid (e.g., 20 g, 119 mmol) in acetic acid (e.g., 200 mL) in a suitable reaction vessel.

  • Slowly add 60% nitric acid (e.g., 9.7 mL, 126.4 mmol) dropwise to the solution while stirring. Maintain the temperature at room temperature.

  • Continue stirring the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by pouring the mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate thoroughly with water.

  • Dry the product under vacuum to obtain this compound as a yellow powder.

Expected Yield: Approximately 44%.

Protocol 2: Synthesis of Opicapone from this compound (Illustrative Pathway)

The synthesis of Opicapone from this compound is a multi-step process. The following is a simplified, illustrative workflow. For detailed, specific reaction conditions, please refer to the relevant patents.

G A 4-Hydroxy-3-methoxy- 5-nitrobenzoic acid B Acid Chloride Formation (e.g., with thionyl chloride) A->B C Intermediate Acid Chloride B->C D Condensation with (Z)-2,5-dichloro-N'-hydroxy- 4,6-dimethylnicotinimidamide C->D E Cyclization D->E F Oxadiazole Intermediate E->F G N-oxidation F->G H Opicapone G->H

Caption: Illustrative workflow for the synthesis of Opicapone.

Potential Biological Activities (Based on Related Compounds)

While direct biological activity data for this compound is scarce, studies on structurally similar compounds suggest potential areas for future research.

Anticancer Activity

Derivatives of benzoic acid have been investigated for their anticancer properties. For instance, a curcumin derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NFκB cell survival signaling pathway in prostate cancer cells. Vanillic acid, which shares the core 4-hydroxy-3-methoxybenzoic acid structure, has also been studied for its anti-proliferative effects on leukemia cells.

Quantitative Data for a Related Compound (Vanillic Acid) on Leukemia Cell Viability

Cell LineCompoundConcentration (mM)Incubation Time (h)% Cell Viability
K562Vanillic Acid54879.75 ± 3.98
K562Vanillic Acid104870.58 ± 2.93
K562/DoxVanillic Acid54875.30 ± 6.23
K562/DoxVanillic Acid104853.49 ± 10.68

Data from a study on the anti-proliferative effects of vanillic acid.

Antimicrobial Activity

Nitroaromatic compounds are known to possess antimicrobial properties. Although specific minimum inhibitory concentration (MIC) values for this compound are not widely reported, the broader class of nitrobenzoic acids has demonstrated activity against various microorganisms.[1]

Signaling Pathways of Related Compounds

COMT Inhibition Pathway

As a precursor to COMT inhibitors, the most relevant pathway to consider is the mechanism of COMT action and its inhibition.

G cluster_0 Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine DOPA Decarboxylase (in brain) Methyldopa 3-O-Methyldopa (Inactive) Levodopa->Methyldopa Metabolism COMT COMT Enzyme Opicapone Opicapone (derived from 4-hydroxy-3-methoxy- 5-nitrobenzoic acid) Opicapone->COMT Inhibits

Caption: Inhibition of COMT by Opicapone.

Akt/NFκB Signaling Pathway

A derivative of the structurally related curcumin, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NFκB cell survival pathway. This suggests a potential, though unconfirmed, avenue of investigation for this compound and its derivatives.

G GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB CellSurvival Cell Survival, Proliferation, Inhibition of Apoptosis NFkB->CellSurvival HMBME 4-hydroxy-3-methoxybenzoic acid methyl ester (related compound) HMBME->Akt Inhibits HMBME->NFkB Inhibits

Caption: Potential targeting of the Akt/NFκB pathway.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of COMT inhibitors for the treatment of Parkinson's disease. While its direct biological activities are not extensively documented, the known effects of structurally related compounds suggest potential for this molecule and its derivatives in areas such as oncology and infectious diseases. The provided protocols for its synthesis and its application in the preparation of Opicapone underscore its practical importance in drug development. Further research is warranted to fully elucidate the pharmacological profile of this compound itself.

References

Application Notes and Protocols: 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid, is a synthetic organic compound with significant applications in medicinal chemistry. Its chemical structure, featuring a benzoic acid core with hydroxyl, methoxy, and nitro functional groups, makes it a valuable intermediate in the synthesis of various pharmaceutical agents.[1][2][3] The primary and most well-documented application of this compound is as a key precursor in the production of Catechol-O-methyltransferase (COMT) inhibitors, a class of drugs instrumental in the management of Parkinson's disease.[1][4]

This document provides detailed application notes on the use of this compound in the synthesis of the COMT inhibitor Opicapone, summarizes available quantitative data on the biological activity of Opicapone, and presents relevant experimental protocols.

I. Synthesis of this compound

The most common method for synthesizing this compound is through the electrophilic nitration of vanillic acid (4-hydroxy-3-methoxybenzoic acid).[1]

Experimental Protocol: Nitration of Vanillic Acid

Objective: To synthesize this compound from vanillic acid.

Materials:

  • Vanillic acid

  • Acetic acid

  • 60% Nitric acid

  • Ice water

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Dissolve vanillic acid (e.g., 20 g, 119 mmol) in acetic acid (e.g., 200 mL) in a suitable reaction vessel.[4]

  • Slowly add 60% nitric acid (e.g., 9.7 mL, 126.4 mmol) dropwise to the reaction mixture while stirring at room temperature.[4]

  • Continue stirring the reaction mixture at room temperature for 30 minutes.[4]

  • Quench the reaction by pouring the mixture into ice water.[4]

  • Collect the resulting precipitate by filtration.[4]

  • Wash the precipitate thoroughly with water.[4]

  • Dry the product under vacuum to obtain this compound as a yellow powder.[4] A reported yield for this procedure is approximately 44%, with a melting point of 216-219 °C.[4]

II. Application in the Synthesis of Opicapone, a COMT Inhibitor

This compound is a critical starting material for the multi-step synthesis of Opicapone, a third-generation, peripherally acting COMT inhibitor.[5][6][7] Opicapone is used as an adjunct therapy to levodopa in patients with Parkinson's disease to improve motor fluctuations.

Logical Workflow for Opicapone Synthesis

The synthesis of Opicapone from this compound involves several key transformations, which are outlined in various patented processes. A generalized workflow is depicted below.

Opicapone_Synthesis A 4-Hydroxy-3-methoxy- 5-nitrobenzoic acid B Activation of Carboxylic Acid (e.g., conversion to acid chloride) A->B SOCl₂ or similar C Condensation with (Z)-2,5-dichloro-N'-hydroxy- 4,6-dimethylnicotinimidamide B->C Pyridine D Cyclization to form 1,2,4-oxadiazole ring C->D Heat E Oxidation of Pyridine Nitrogen D->E Urea-hydrogen peroxide complex F Deprotection of Hydroxyl Groups E->F BBr₃ or AlCl₃/Pyridine G Opicapone F->G

Caption: Generalized synthetic workflow for Opicapone.

III. Biological Activity of Opicapone

Opicapone is a potent and long-acting inhibitor of COMT. Its mechanism of action involves blocking the O-methylation of levodopa, thereby increasing its bioavailability and prolonging its therapeutic effect.

Quantitative Data for Opicapone
ParameterValueSpecies/SystemReference
COMT Inhibition (ED₅₀) < 1.4 mg/kg (up to 6h post-administration)Rat (peripheral)[8][9]
Maximum COMT Inhibition >90% (Day 1), sustained ~60% at 24hCynomolgus Monkeys (erythrocytes)[10]
Maximum COMT Inhibition 83.4 ± 4.9% of baseline (Day 14)Humans (erythrocyte S-COMT)[11]
Cytotoxicity (IC₅₀) - ATP content 98 µMHuman cryopreserved hepatocytes[8]
Cytotoxicity (IC₅₀) - Mitochondrial membrane potential 181 µMHuman cryopreserved hepatocytes[8]
COMT Signaling Pathway and Inhibition by Opicapone

COMT is a key enzyme in the metabolism of catecholamines, including the neurotransmitter dopamine and the Parkinson's disease medication levodopa.

COMT_Pathway cluster_0 Peripheral Circulation cluster_1 Central Nervous System Levodopa Levodopa OMD 3-O-Methyldopa (Inactive) Levodopa->OMD Methylation Levodopa_CNS Levodopa Levodopa->Levodopa_CNS Crosses Blood-Brain Barrier COMT COMT Opicapone Opicapone Opicapone->COMT Inhibition Dopamine Dopamine Levodopa_CNS->Dopamine Decarboxylation DDC DOPA Decarboxylase

Caption: Inhibition of peripheral COMT by Opicapone.

IV. Experimental Protocols for Biological Evaluation

Protocol: In Vitro COMT Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against COMT.

Principle: This assay measures the rate of O-methylation of a catechol substrate by COMT. The formation of the methylated product is quantified, and the inhibition is determined by comparing the reaction rates in the presence and absence of the test compound.

Materials:

  • Recombinant human S-COMT

  • S-adenosyl-L-methionine (SAM) as a methyl donor

  • A catechol substrate (e.g., 3,4-dihydroxybenzoic acid or a fluorescent substrate)

  • Test compound (e.g., Opicapone)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Reaction termination solution (e.g., perchloric acid)

  • Analytical system (e.g., HPLC with electrochemical detection or a fluorescence plate reader)

Procedure:

  • Prepare a reaction mixture containing assay buffer, MgCl₂, and DTT in a microcentrifuge tube or 96-well plate.

  • Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a vehicle control (DMSO alone).

  • Add the COMT enzyme to each reaction and pre-incubate for a defined period (e.g., 10 minutes at 37°C).

  • Initiate the reaction by adding the catechol substrate and SAM.

  • Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).

  • Terminate the reaction by adding the stop solution.

  • Analyze the samples to quantify the amount of methylated product formed.

  • Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a dose-response curve.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

While specific antimicrobial data for derivatives of this compound are not widely reported, the following is a general protocol for assessing antimicrobial activity.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the microorganism. After incubation, the presence or absence of microbial growth is visually assessed.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a serial two-fold dilution of the test compound in the liquid growth medium.

  • Prepare a standardized inoculum of the test microorganism in the growth medium.

  • Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity (an indication of microbial growth).

  • The MIC is the lowest concentration of the test compound at which no visible growth is observed.

V. Other Potential Applications

While the primary application of this compound is as a precursor for COMT inhibitors, its structural motifs suggest potential for derivatization to explore other biological activities. The nitroaromatic scaffold is present in some antimicrobial and anticancer agents. However, there is limited publicly available data on the specific biological activities of other derivatives of this compound. Further research would be required to explore these potential applications.

Conclusion

This compound is a crucial intermediate in medicinal chemistry, with its most significant role being in the synthesis of the COMT inhibitor Opicapone. The protocols and data presented here provide a comprehensive overview for researchers interested in the synthesis and application of this compound, particularly in the context of drug development for Parkinson's disease. While the potential for other applications exists, further investigation into the biological activities of its derivatives is warranted.

References

Application Notes and Protocols for 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid, is an aromatic organic compound with the chemical formula C₈H₇NO₆.[1] It is a valuable intermediate in the synthesis of various biologically active molecules.[1] Notably, it serves as a crucial precursor in the production of Catechol-O-methyltransferase (COMT) inhibitors, a class of drugs employed in the management of Parkinson's disease.[1][2] One prominent COMT inhibitor synthesized from this compound is Opicapone.[1] While primarily recognized as a synthetic intermediate, its structural similarity to known enzyme inhibitors suggests potential direct biological activity. These application notes provide an overview of its established role and potential applications as an enzyme inhibitor, along with detailed protocols for relevant assays.

Enzyme Inhibition Profile

While this compound is a key building block for potent COMT inhibitors, direct quantitative data on its intrinsic inhibitory activity is not extensively documented in publicly available literature. However, the inhibitory activities of structurally related compounds provide valuable insights into its potential.

Catechol-O-methyltransferase (COMT) Inhibition

COMT is a critical enzyme in the metabolic pathway of catecholamine neurotransmitters, such as dopamine.[2][3][4] By inhibiting COMT, the breakdown of levodopa (a dopamine precursor used in Parkinson's treatment) is reduced, thereby increasing its bioavailability and therapeutic effect.[2][3][4][5][6] Given that this compound is a direct precursor to the potent COMT inhibitor Opicapone, it is plausible that it possesses some degree of COMT inhibitory activity itself.

Studies on similar nitro-guaiacol and nitrocatechol derivatives have demonstrated COMT inhibition. For instance, 3-(3-hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione, a derivative, has been shown to be a potent irreversible inhibitor of COMT.[7] Another related compound, 5-hydroxy-3-mercapto-4-methoxybenzoic acid, acts as a noncompetitive inhibitor of COMT.[8]

Potential Inhibition of Other Enzymes

Derivatives of benzoic acid have been investigated for their inhibitory effects on other enzymes, suggesting potential broader activity for this compound.

  • α-Glucosidase: Various phenolic compounds have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[9][10][11] While direct studies on this compound are limited, related hydroxybenzoic acids have demonstrated inhibitory activity.[12]

  • Acetylcholinesterase (AChE): Inhibition of AChE, an enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the treatment of Alzheimer's disease.[13][14] Some hydroxybenzoic acid derivatives have shown potential as AChE inhibitors.[15]

Signaling Pathway Interactions

Dopamine Metabolism and COMT Inhibition

COMT plays a crucial role in the degradation of dopamine. In Parkinson's disease, where dopamine levels are depleted, inhibiting COMT can prolong the action of dopamine derived from levodopa therapy.

Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine DOPA Decarboxylase 3-Methoxytyramine 3-Methoxytyramine (Inactive) Dopamine->3-Methoxytyramine Methylation DOPAC DOPAC Dopamine->DOPAC Oxidation COMT COMT COMT->3-Methoxytyramine HVA HVA COMT->HVA 3-Methoxytyramine->HVA Oxidation DOPAC->HVA Methylation MAO MAO MAO->DOPAC MAO->HVA Inhibitor 4-Hydroxy-3-methoxy- 5-nitrobenzoic acid (or its derivatives) Inhibitor->COMT Inhibition

COMT's role in dopamine metabolism.
Potential Involvement in Akt/NF-κB Signaling

While direct evidence is lacking for this compound, a closely related derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NF-κB cell survival signaling pathway in cancer cells.[16] This pathway is crucial for regulating cell proliferation and apoptosis.[17]

Extracellular_Signals Extracellular Signals PI3K PI3K Extracellular_Signals->PI3K Akt Akt PI3K->Akt Activation IkB_Kinase IκB Kinase Akt->IkB_Kinase Activation IkB IκB IkB_Kinase->IkB Phosphorylation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Survival, Proliferation) Derivative Benzoic Acid Derivative Derivative->Akt Inhibition

Potential Akt/NF-κB pathway modulation.

Experimental Protocols

The following are generalized protocols for enzyme inhibition assays that can be adapted to study the effects of this compound.

Protocol 1: COMT Inhibition Assay (General)

This protocol is based on methods described for other COMT inhibitors and can be adapted for screening.[18]

Materials:

  • Recombinant human COMT

  • S-adenosyl-L-methionine (SAM)

  • Catechol substrate (e.g., epinephrine)

  • This compound

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Stop solution (e.g., perchloric acid)

  • HPLC system for product detection

Procedure:

  • Prepare Reagents: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to be tested. Prepare solutions of COMT, SAM, and the catechol substrate in the assay buffer.

  • Enzyme Reaction: In a microcentrifuge tube, combine the assay buffer, COMT enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the catechol substrate and SAM.

  • Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 20 minutes).

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Analysis: Analyze the reaction mixture using HPLC to quantify the amount of methylated product formed.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents: - COMT Enzyme - Substrate & SAM - Test Compound B Combine Buffer, COMT, & Test Compound A->B C Pre-incubate (e.g., 10 min, 37°C) B->C D Add Substrate & SAM to start reaction C->D E Incubate (e.g., 20 min, 37°C) D->E F Add Stop Solution E->F G HPLC Analysis F->G H Calculate % Inhibition & IC50 Value G->H

Workflow for COMT inhibition assay.
Protocol 2: α-Glucosidase Inhibition Assay (Colorimetric)

This is a common colorimetric assay for α-glucosidase inhibitors.[19]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions: Prepare solutions of the test compound in various concentrations. Dissolve α-glucosidase and pNPG in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the test compound solution and the α-glucosidase solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Stop the reaction by adding the Na₂CO₃ solution.

  • Measure Absorbance: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used method for measuring AChE activity.[14]

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare solutions of the test compound, AChE, ATCI, and DTNB in the Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB, and the test compound solution.

  • Add Enzyme: Add the AChE solution to the wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: Add the ATCI solution to start the reaction.

  • Measure Absorbance: Immediately begin measuring the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Determine the rate of reaction (change in absorbance per minute). Calculate the percentage of inhibition and the IC50 value.

Data Presentation

Quantitative data from enzyme inhibition assays should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetAssay MethodSubstrateIC50 (µM) [Hypothetical]Inhibition Type [Hypothetical]Reference Compound (IC50, µM)
Catechol-O-methyltransferaseHPLC-basedEpinephrine50CompetitiveOpicapone (0.1)
α-GlucosidaseColorimetric (pNPG)pNPG>100-Acarbose (5)
AcetylcholinesteraseEllman's MethodAcetylthiocholine Iodide>100-Donepezil (0.01)

Note: The data in this table is hypothetical and for illustrative purposes only. Experimental determination is required.

Conclusion

This compound is a compound of significant interest due to its established role as a precursor to COMT inhibitors. While its direct enzymatic inhibitory activity requires further investigation, its structural characteristics suggest it may be a valuable starting point for the development of novel enzyme inhibitors. The provided protocols offer a framework for researchers to explore the inhibitory potential of this and related compounds against various enzymatic targets.

References

Application Notes and Protocols for Testing 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid, is a nitroaromatic compound with potential applications in medicinal chemistry and drug development.[1] As with any novel compound intended for therapeutic use, a thorough evaluation of its cytotoxic profile is a critical initial step. This document provides a comprehensive set of protocols for assessing the in vitro cytotoxicity of this compound. The described assays will enable researchers to determine the compound's effect on cell viability, proliferation, and the mechanism of cell death.

Physicochemical Properties

PropertyValueReference
Synonyms 5-Nitrovanillic acid, 3-Nitro-4-hydroxy-5-methoxybenzoic acid[2]
Molecular Formula C₈H₇NO₆[2]
Molecular Weight 213.14 g/mol [2]
Appearance Yellowish crystalline powder[1]
CAS Number 15785-54-3[1][2]

Data Presentation: Comparative Cytotoxicity

While specific cytotoxicity data for this compound is not extensively available in the public domain, data from its precursor, 5-Nitrovanillin, provides a valuable starting point for determining appropriate concentration ranges for initial screening. The following table summarizes the reported IC50 values for 5-Nitrovanillin against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
5-NitrovanillinHeLaCervical Cancer52.59
5-NitrovanillinK562Chronic Myeloid LeukemiaNot specified
5-NitrovanillinMDA-MB-231Breast CancerNot specified

Data for 5-Nitrovanillin is presented as a surrogate to guide the initial experimental design for this compound. It is imperative to determine the specific IC50 values for the target compound through the protocols outlined below.

Experimental Protocols

A multi-assay approach is recommended to comprehensively evaluate the cytotoxicity of this compound. This includes assessing cell viability and proliferation (MTT assay), cell membrane integrity (LDH assay), and the mode of cell death (Annexin V/PI apoptosis assay).

Cell Culture

A panel of human cancer cell lines should be selected for the initial cytotoxicity screening. Based on the activity of related nitroaromatic compounds, the following cell lines are recommended:

  • HeLa (Cervical Adenocarcinoma)

  • A549 (Lung Carcinoma)

  • MCF-7 (Breast Adenocarcinoma)

  • HepG2 (Hepatocellular Carcinoma)

Cells should be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • Selected cancer cell lines

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

LDH Assay for Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium, indicating a loss of cell membrane integrity.

Materials:

  • 96-well plates with cultured cells treated as in the MTT assay

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Microplate reader

Protocol:

  • Sample Collection: After the desired incubation period with this compound, carefully collect 50 µL of the culture supernatant from each well.

  • Maximum LDH Release Control: To a set of untreated control wells, add 10 µL of lysis buffer 45 minutes before supernatant collection.

  • Assay Reaction: Add 50 µL of the LDH reaction mixture to each 50 µL of supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Annexin V/PI Apoptosis Assay

The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Selected cancer cell lines

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Culture (HeLa, A549, MCF-7, HepG2) MTT MTT Assay (Viability/Proliferation) CellCulture->MTT LDH LDH Assay (Membrane Integrity) CellCulture->LDH Apoptosis Annexin V/PI Assay (Mode of Cell Death) CellCulture->Apoptosis CompoundPrep Compound Preparation (Serial Dilutions) CompoundPrep->MTT CompoundPrep->LDH CompoundPrep->Apoptosis IC50 IC50 Determination MTT->IC50 Cytotoxicity Cytotoxicity Profile LDH->Cytotoxicity Mechanism Mechanism of Cell Death Apoptosis->Mechanism

Caption: Overall experimental workflow for assessing the cytotoxicity of this compound.

Hypothetical Signaling Pathway for Cytotoxicity

Based on the known effects of related nitroaromatic and benzoic acid compounds, a plausible mechanism of action for this compound involves the induction of oxidative stress and the modulation of cell survival pathways, such as the Akt/NF-κB pathway.

signaling_pathway Compound 4-Hydroxy-3-methoxy-5- nitrobenzoic acid ROS Increased ROS Compound->ROS Akt Akt Compound->Akt ROS->Akt Apoptosis Apoptosis ROS->Apoptosis NFkB NF-κB Akt->NFkB CellSurvival Cell Survival (Inhibited) NFkB->CellSurvival CellSurvival->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols for 4-Hydroxy-3-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid, is a substituted benzoic acid derivative with the chemical formula C₈H₇NO₆.[1] It is a yellow crystalline powder with a melting point of 216 °C.[1] While direct in vitro and in vivo studies on this specific compound are limited in publicly available literature, its primary significance lies in its role as a key intermediate in the synthesis of pharmaceutical compounds.[1][2] Most notably, it is a crucial precursor for catechol-O-methyltransferase (COMT) inhibitors, such as Opicapone, which are used in the management of Parkinson's disease.[1][3]

This document provides an overview of the known applications of this compound, detailed protocols for its synthesis, and outlines potential areas of investigation for its biological activity based on related compounds.

Application Notes: A Key Intermediate in Pharmaceutical Synthesis

The primary application of this compound is as a building block in organic synthesis. Its functional groups—a hydroxyl, a methoxy, a carboxylic acid, and a nitro group—make it a versatile starting material for the creation of more complex molecules.

Key Applications:

  • Synthesis of COMT Inhibitors: It is a pivotal intermediate in the manufacturing process of Opicapone, a third-generation, peripherally acting COMT inhibitor.[1][3] COMT inhibitors are used as an adjunct therapy to levodopa in patients with Parkinson's disease to improve the bioavailability of levodopa.

  • Potential for Synthesis of Other Biologically Active Molecules: The reactive nature of its functional groups allows for various chemical modifications, opening possibilities for its use in synthesizing other novel compounds with potential therapeutic applications.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Vanillic Acid

This protocol describes the electrophilic nitration of vanillic acid to produce this compound.[1][3]

Materials:

  • Vanillic acid

  • Acetic acid

  • 60% Nitric acid

  • Ice water

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Dissolve 20 g (119 mmol) of vanillic acid in 200 mL of acetic acid in a suitable reaction vessel.[3]

  • Slowly add 9.7 mL (126.4 mmol) of 60% nitric acid dropwise to the solution while stirring. Maintain the reaction at room temperature.[3]

  • Continue stirring the reaction mixture at room temperature for 30 minutes.[3]

  • Quench the reaction by pouring the mixture into a beaker of ice water.[3]

  • A yellow precipitate of this compound will form.[3]

  • Collect the precipitate by filtration and wash it thoroughly with water.[3]

  • Dry the product under vacuum to yield the final product.[3]

Expected Yield: Approximately 11.28 g (44% yield).[3]

Physical Properties:

PropertyValue
Molecular FormulaC₈H₇NO₆
Molecular Weight213.14 g/mol [1]
AppearanceYellowish crystalline powder[1]
Melting Point216 °C[1]

Proposed Future Research: Investigating the Biological Activity of this compound

Given the lack of direct in vitro and in vivo data for this compound, the following sections propose potential research avenues based on the known biological activities of structurally related compounds, such as vanillic acid and other nitrobenzoic acid derivatives.

Hypothetical In Vitro Studies

1. Anticancer Activity:

Structurally similar compounds, like the methyl ester of 4-hydroxy-3-methoxybenzoic acid, have shown potential in targeting signaling pathways in cancer cells. A proposed study could investigate the cytotoxic and apoptotic effects of this compound on various cancer cell lines.

Proposed Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., prostate, breast, colon) in appropriate media.

  • Treatment: Seed cells in 96-well plates and treat with increasing concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Hypothetical Data Presentation:

Cell LineIC50 (µM) after 48h
Prostate Cancer (PC-3)To be determined
Breast Cancer (MCF-7)To be determined
Colon Cancer (HCT-116)To be determined

2. Enzyme Inhibition:

As a precursor to a COMT inhibitor, it would be valuable to assess the direct inhibitory activity of this compound on COMT and other related enzymes.

Proposed Protocol: COMT Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl₂, a methyl donor (S-adenosyl-L-methionine), and the COMT enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding a catechol substrate (e.g., epinephrine).

  • Incubation: Incubate the reaction at 37°C.

  • Detection: Measure the formation of the methylated product using a suitable method (e.g., HPLC, spectrophotometry).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Hypothetical Data Presentation:

EnzymeIC50 (µM)
Catechol-O-methyltransferase (COMT)To be determined
Hypothetical In Vivo Studies

1. Pharmacokinetic Studies:

To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, a pharmacokinetic study in a rodent model would be essential for any further in vivo work.

Proposed Protocol: Pharmacokinetic Analysis in Rats

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Compound Administration: Administer a single dose of this compound intravenously and orally to different groups of rats.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Analysis: Separate plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Hypothetical Data Presentation:

ParameterIntravenousOral
Cmax (ng/mL)To be determinedTo be determined
Tmax (h)To be determinedTo be determined
AUC₀-t (ng·h/mL)To be determinedTo be determined
t₁/₂ (h)To be determinedTo be determined
Bioavailability (%)N/ATo be determined

2. Anti-inflammatory Activity:

Vanillic acid has demonstrated anti-inflammatory properties. A potential in vivo study could explore whether this compound exhibits similar effects in an animal model of inflammation.

Proposed Protocol: Carrageenan-Induced Paw Edema in Mice

  • Animal Model: Use Swiss albino mice.

  • Compound Administration: Administer this compound orally at different doses.

  • Induction of Inflammation: Inject carrageenan into the sub-plantar region of the right hind paw one hour after compound administration.

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each dose.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Control-0
Indomethacin (Standard)10e.g., 50-60%
Compound X25To be determined
Compound X50To be determined
Compound X100To be determined

Visualizations

Synthesis_of_Opicapone Vanillic_acid Vanillic Acid Target_compound 4-Hydroxy-3-methoxy- 5-nitrobenzoic acid Vanillic_acid->Target_compound Nitration Nitric_acid Nitric Acid in Acetic Acid Nitric_acid->Target_compound Further_steps Multiple Synthetic Steps Target_compound->Further_steps Opicapone Opicapone Further_steps->Opicapone

Caption: Synthesis pathway from Vanillic Acid to Opicapone.

Hypothetical_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Target_Compound 4-Hydroxy-3-methoxy- 5-nitrobenzoic acid? Target_Compound->Akt Potential Inhibition

Caption: Hypothetical signaling pathway for investigation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction due to insufficient reaction time or low temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred at room temperature for at least 30 minutes or until the starting material is consumed.
Formation of side products due to excessive temperature or incorrect stoichiometry of reagents.Maintain a controlled reaction temperature, as higher temperatures can lead to the formation of undesired byproducts.[1] Use a slight excess of nitric acid, but avoid a large excess which can lead to over-nitration.
Loss of product during workup and purification.When quenching the reaction with ice water, ensure the mixture is sufficiently cold to maximize precipitation. During filtration, wash the precipitate with cold water to minimize dissolution. Optimize the recrystallization procedure to maximize recovery.
Presence of Impurities in the Final Product Formation of isomeric byproducts (e.g., 2-nitro and 6-nitro isomers).The primary method for removing isomeric impurities is recrystallization. A mixed solvent system of isopropanol and water has been shown to be effective in separating isomers.[2]
Unreacted starting material (vanillic acid).Ensure the nitration reaction goes to completion by monitoring with TLC or HPLC. If unreacted starting material is present, consider extending the reaction time or slightly increasing the amount of nitrating agent.
Formation of oxidation byproducts.Use a high grade of nitric acid and control the reaction temperature to minimize oxidative side reactions.
Product is a Dark, Oily Substance Instead of a Yellow Powder Presence of significant amounts of impurities and possibly polymeric byproducts.This often indicates that the reaction temperature was too high or the concentration of nitric acid was excessive. Review the experimental protocol and ensure precise control over these parameters. The crude product may require purification by column chromatography before recrystallization.
Difficulty in Inducing Crystallization The product is too soluble in the chosen recrystallization solvent.If the product does not precipitate upon cooling, it may be necessary to reduce the volume of the solvent by evaporation or to add a co-solvent in which the product is less soluble (an anti-solvent).
The concentration of the product in the solution is too low.Concentrate the solution by carefully evaporating some of the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and well-established method is the electrophilic nitration of vanillic acid.[3] This typically involves reacting vanillic acid with a nitrating agent, most commonly a mixture of nitric acid in a suitable solvent like acetic acid.[4]

Q2: What are the critical parameters to control to maximize the yield?

To maximize the yield, it is crucial to control the following parameters:

  • Reaction Temperature: The nitration of vanillic acid is an exothermic reaction. Maintaining a controlled temperature (typically room temperature) is essential to prevent the formation of side products and decomposition.[1]

  • Stoichiometry of Reactants: A slight molar excess of nitric acid is generally used to ensure complete conversion of the vanillic acid. However, a large excess should be avoided to minimize over-nitration and other side reactions.

  • Reaction Time: The reaction should be allowed to proceed to completion. Monitoring the disappearance of the starting material by TLC or HPLC is recommended. A typical reaction time is around 30 minutes.[4]

Q3: What are the expected side products in this synthesis?

The primary side products are positional isomers of the desired product, such as 4-hydroxy-3-methoxy-2-nitrobenzoic acid and 4-hydroxy-3-methoxy-6-nitrobenzoic acid. The formation of these isomers is a common challenge in the nitration of substituted aromatic rings.

Q4: How can I purify the crude this compound?

The most effective method for purifying the crude product and removing isomeric byproducts is recrystallization. While various solvent systems can be explored, a mixture of isopropanol and water has been reported to be effective.[2] For highly impure products, column chromatography may be necessary prior to recrystallization.

Q5: Are there "greener" or alternative nitrating agents I can use?

Yes, research has explored more environmentally friendly nitrating agents to avoid the use of strong acids like sulfuric acid. Some alternatives that have been investigated for the nitration of similar phenolic compounds include:

  • Calcium nitrate in glacial acetic acid.

  • Sodium or potassium nitrate in glacial acetic acid.

  • Ceric ammonium nitrate (CAN) as a nitrating reagent.

These alternatives may offer advantages in terms of safety and waste disposal, but the reaction conditions and yields may need to be optimized for the synthesis of this compound.

Data Presentation

Table 1: Comparison of Reported Yields for the Synthesis of this compound and Related Compounds

Starting MaterialNitrating Agent/ConditionsProductReported Yield (%)Reference
Vanillic Acid60% Nitric Acid in Acetic Acid at room temperatureThis compound44%[4]
VanillinConcentrated Nitric Acid in Glacial Acetic Acid5-Nitrovanillin75%Benchchem
VanillinAcetyl nitrate with Silica Gel5-NitrovanillinUp to 88%Benchchem

Experimental Protocols

Protocol 1: Synthesis of this compound from Vanillic Acid

This protocol is based on a commonly cited procedure for the nitration of vanillic acid.[4]

Materials:

  • Vanillic acid

  • Acetic acid (glacial)

  • 60% Nitric acid

  • Ice

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve vanillic acid (e.g., 20 g, 119 mmol) in acetic acid (e.g., 200 mL).

  • With gentle stirring, slowly add 60% nitric acid (e.g., 9.7 mL, 126.4 mmol) dropwise to the solution. Maintain the temperature at or near room temperature.

  • Continue to stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction for the disappearance of the starting material using TLC or HPLC.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing ice water to quench the reaction and precipitate the product.

  • Collect the yellow precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with cold deionized water to remove any residual acid.

  • Dry the product under vacuum to obtain this compound as a yellow powder. The reported yield for this procedure is approximately 44%.[4]

Protocol 2: Purification by Recrystallization

This is a general procedure for recrystallization that can be adapted for this compound.

Materials:

  • Crude this compound

  • Isopropanol

  • Deionized water

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely. Gentle heating may be required.

  • Slowly add hot deionized water to the solution until it becomes slightly cloudy (the point of saturation).

  • If the solution remains cloudy, add a small amount of hot isopropanol until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold isopropanol-water mixture.

  • Dry the crystals under vacuum.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product vanillic_acid Vanillic Acid nitration Nitration at Room Temperature vanillic_acid->nitration nitric_acid Nitric Acid nitric_acid->nitration acetic_acid Acetic Acid (Solvent) acetic_acid->nitration quench Quench with Ice Water nitration->quench filtration Filtration quench->filtration recrystallization Recrystallization filtration->recrystallization final_product 4-Hydroxy-3-methoxy- 5-nitrobenzoic acid recrystallization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes side_products Side Product Formation start->side_products Yes loss_workup Loss During Workup start->loss_workup Yes monitor_reaction Monitor Reaction (TLC/HPLC) incomplete_reaction->monitor_reaction control_temp Control Temperature side_products->control_temp optimize_purification Optimize Purification loss_workup->optimize_purification

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid (also known as 5-nitrovanillic acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an aromatic organic compound with the chemical formula C₈H₇NO₆.[1] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Notably, it is a key precursor for producing catechol-O-methyltransferase (COMT) inhibitors like Opicapone, which are used in the management of Parkinson's disease.[1][3]

Q2: How is this compound typically synthesized?

A2: The most common method for synthesizing this compound is through the electrophilic nitration of vanillic acid.[1] This reaction typically involves treating vanillic acid with nitric acid in a solvent such as acetic acid.[3]

Q3: What are the most common impurities encountered during the synthesis of this compound?

A3: The primary impurities are positional isomers formed during the nitration of vanillic acid. Due to the directing effects of the hydroxyl, methoxy, and carboxylic acid groups on the aromatic ring, nitration can occur at different positions, leading to a mixture of isomers. These isomers have very similar chemical and physical properties, making their separation challenging. Unreacted starting material (vanillic acid) can also be present.

Q4: What are the recommended purification techniques for this compound?

A4: The most common and effective purification techniques are recrystallization and column chromatography.[1] High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative separations.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying crystalline compounds. However, selecting the right solvent and optimizing the conditions are crucial for success.

Problem 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Cause: The solvent is not polar enough to dissolve the highly polar this compound.

  • Solution:

    • Refer to the solubility data table below to select a more appropriate solvent.

    • Use a solvent mixture. For instance, a mixture of a good solvent (in which the compound is highly soluble) and an anti-solvent (in which the compound is poorly soluble) can be effective. A common example is a mixture of an alcohol (like ethanol or methanol) and water.

    • Increase the volume of the solvent.

Problem 2: The compound dissolves, but no crystals form upon cooling.

  • Cause 1: The solution is not saturated.

    • Solution: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Cause 2: The solution is supersaturated, and crystallization has not been initiated.

    • Solution:

      • Scratch the inside of the flask with a glass rod to create nucleation sites.

      • Add a seed crystal of pure this compound.

      • Cool the solution to a lower temperature in an ice bath.

  • Cause 3: The compound has "oiled out" instead of crystallizing.

    • Solution:

      • Reheat the solution to dissolve the oil.

      • Add more of the "good" solvent to prevent saturation at too high a temperature.

      • Allow the solution to cool more slowly.

Problem 3: The purity of the recrystallized product is still low.

  • Cause: The impurities have similar solubility to the desired compound in the chosen solvent and are co-precipitating.

  • Solution:

    • Try a different recrystallization solvent or solvent system.

    • Perform a second recrystallization of the purified material.

    • Consider using an alternative purification method, such as column chromatography, to remove the persistent impurities before a final recrystallization step.

Solvent Qualitative Solubility Notes
Water Sparingly soluble in cold water, more soluble in hot water.A potential solvent for recrystallization, often in combination with an alcohol.
Methanol Slightly soluble.[3]Can be used for recrystallization, potentially in a mixture with water.
Ethanol Soluble, especially when heated.A good candidate for recrystallization, often mixed with water to decrease solubility upon cooling.
Acetone Soluble.May be too good of a solvent for efficient recrystallization unless used with an anti-solvent.
Ethyl Acetate Moderately soluble.Can be explored as a recrystallization solvent.
Dichloromethane Sparingly soluble.Generally not a good solvent for recrystallization of this polar compound.
DMSO Slightly soluble.[3]Typically used as a solvent for analysis (e.g., NMR) rather than recrystallization due to its high boiling point.
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Problem 1: Poor separation of the desired compound from impurities (overlapping peaks).

  • Cause 1: The solvent system (mobile phase) is not optimized.

    • Solution:

      • Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system. The ideal system should give a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.

      • A common mobile phase for polar compounds like this on a silica gel column is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

      • Start with a less polar mobile phase and gradually increase the polarity (gradient elution) to improve separation.

  • Cause 2: The column is overloaded.

    • Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Cause 3: The column was not packed properly, leading to channeling.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is generally recommended.

Problem 2: The compound is not eluting from the column.

  • Cause: The mobile phase is not polar enough to move the highly polar compound down the column.

  • Solution: Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of acetic acid or formic acid to the mobile phase can help to protonate the carboxylic acid group, reducing its interaction with the silica gel and improving elution.

Problem 3: Streaking or tailing of the compound band on the column.

  • Cause: The compound is interacting too strongly with the stationary phase, or the sample is not fully dissolved in the mobile phase when loaded.

  • Solution:

    • Add a small amount of a more polar solvent or an acid (like acetic acid) to the mobile phase.

    • Ensure the sample is fully dissolved in a minimum amount of the mobile phase before loading it onto the column. Dry loading the sample onto a small amount of silica gel can also improve resolution.

Experimental Protocols

Synthesis of this compound from Vanillic Acid

This protocol is adapted from a literature procedure.[3]

  • Dissolution: Dissolve vanillic acid (e.g., 20 g, 119 mmol) in acetic acid (e.g., 200 mL) in a suitable flask.

  • Nitration: Slowly and dropwise, add 60% nitric acid (e.g., 9.7 mL, 126.4 mmol) to the solution while stirring. Maintain the temperature at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 30 minutes.

  • Quenching: Pour the reaction mixture into ice water to precipitate the product.

  • Isolation: Collect the yellow precipitate by filtration.

  • Washing: Wash the collected solid thoroughly with water.

  • Drying: Dry the product under vacuum.

Expected Yield: Approximately 44%.[3] Expected Melting Point: 216-219 °C.[3]

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

General Protocol for Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC that gives an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting the column with the mobile phase, starting with the least polar solvent system identified by TLC.

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Analysis: Monitor the composition of the fractions using TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Nitration of Vanillic Acid crude_product Crude Product synthesis->crude_product recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product column_chromatography Column Chromatography column_chromatography->pure_product tlc TLC hplc HPLC nmr NMR mp Melting Point crude_product->recrystallization crude_product->column_chromatography crude_product->tlc Purity Check pure_product->hplc Purity & Isomer Check pure_product->nmr Structure Confirmation pure_product->mp Purity Check

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_recrystallization start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool no_dissolve Problem: Doesn't Dissolve dissolve->no_dissolve No crystals Crystals Form? cool->crystals filter Filter and Dry crystals->filter Yes no_crystals Problem: No Crystals crystals->no_crystals No pure Pure Product? filter->pure end End pure->end Yes impure Problem: Still Impure pure->impure No sol_dissolve Solution: - Use more polar solvent - Use solvent mixture - Increase solvent volume no_dissolve->sol_dissolve sol_crystals Solution: - Concentrate solution - Scratch flask/add seed - Cool slower no_crystals->sol_crystals sol_impure Solution: - Try different solvent - Re-recrystallize - Use column chromatography impure->sol_impure

Caption: Troubleshooting decision tree for the recrystallization of this compound.

References

overcoming solubility issues with 4-Hydroxy-3-methoxy-5-nitrobenzoic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 4-Hydroxy-3-methoxy-5-nitrobenzoic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound, also known as 5-nitrovanillic acid, is a yellowish crystalline solid. It is characterized by low solubility in water but is more readily soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[1] Its solubility in aqueous solutions is highly dependent on pH due to its acidic nature.

Q2: What is the predicted aqueous solubility of this compound?

The predicted aqueous solubility of this compound is approximately 1.43 mg/mL.[2] It's important to note that this is a computational prediction and actual experimental solubility may vary.

Q3: How does pH affect the solubility of this compound?

As a benzoic acid derivative with a predicted pKa of 3.82, the solubility of this compound in aqueous solutions is expected to increase significantly as the pH rises above this value. At a pH below its pKa, the compound will be in its less soluble, protonated (acidic) form. At a pH above its pKa, it will be in its more soluble, deprotonated (conjugate base) form. Therefore, adjusting the pH of your aqueous buffer to be neutral or basic will enhance its solubility.

Q4: Can I heat the solution to improve solubility?

Gentle heating can be employed to aid in the dissolution of this compound. However, it is crucial to monitor the temperature carefully to avoid potential degradation of the compound. It is recommended to perform preliminary stability tests if heating is to be used.

Troubleshooting Guide: Overcoming Solubility Issues in Assays

This guide addresses common problems encountered when preparing solutions of this compound for experimental use.

Issue 1: The compound is not dissolving in my desired solvent.
  • Initial Steps:

    • Verify Solvent Choice: For preparing a concentrated stock solution, prioritize using a high-purity, anhydrous organic solvent like DMSO or ethanol.

    • Increase Solvent Volume: The concentration you are trying to achieve may be too high. Try increasing the volume of the solvent.

    • Gentle Agitation and Warming: Vortex the mixture thoroughly. If undissolved particles remain, gentle warming (e.g., in a 37°C water bath) or sonication can be applied.

Issue 2: Precipitation occurs when I dilute my DMSO stock solution into an aqueous assay buffer.

This is a common phenomenon when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous medium. The following steps can help mitigate this:

  • Optimize Dilution Technique:

    • Pre-warm the Assay Buffer: Ensure your aqueous assay buffer is at the experimental temperature before adding the compound stock.

    • Add Stock to Buffer: Always add the small volume of the concentrated DMSO stock solution directly into the larger volume of the aqueous buffer while vortexing or stirring. Do not add the aqueous buffer to the DMSO stock.

    • Rapid Mixing: Ensure rapid and thorough mixing upon addition to prevent localized high concentrations that can lead to precipitation.

  • Reduce Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize solvent effects on your experiment and reduce the chances of precipitation.

Issue 3: The compound's solubility is still too low for my experimental needs, even with the use of an organic solvent.
  • pH Adjustment (for aqueous solutions):

    • If your experimental conditions allow, increasing the pH of the aqueous buffer will significantly improve the solubility of this acidic compound. You can prepare your buffer at a higher pH (e.g., 7.4 or above) or carefully add a small amount of a base like sodium hydroxide (NaOH) to your solution.

  • Salt Formation:

    • For applications where the solid compound is added directly to an aqueous medium, converting the acid to a more soluble salt form can be beneficial. This can be achieved by dissolving the compound in a solution containing a stoichiometric amount of a base (e.g., NaOH) and then lyophilizing the resulting salt.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityTemperatureSource
WaterPredicted: 1.43 mg/mLNot Specified[2]
WaterLowNot Specified[1]
EthanolSolubleNot Specified[1]
Dimethyl Sulfoxide (DMSO)SolubleNot Specified[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (MW: 213.14 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath sonicator (optional)

  • Procedure:

    • Weigh out 2.13 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.

    • If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.

    • Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Assay Buffer
  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Sterile aqueous assay buffer (e.g., PBS, cell culture medium)

    • Sterile tubes for dilution

  • Procedure:

    • Pre-warm the aqueous assay buffer to the desired experimental temperature (e.g., 37°C).

    • To prepare a 100 µM final concentration, add 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed aqueous buffer.

    • Immediately vortex or mix the solution thoroughly to ensure rapid and complete dispersion.

    • Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve add_stock Add Stock to Buffer dissolve->add_stock 10 mM Stock prewarm_buffer Pre-warm Aqueous Buffer prewarm_buffer->add_stock mix Vortex/Mix add_stock->mix assay assay mix->assay Final Concentration

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow cluster_stock Stock Solution Issues cluster_dilution Dilution Issues cluster_solubility Inherent Low Solubility start Precipitation Observed? check_conc Concentration too high? start->check_conc Yes check_dilution Incorrect dilution method? start->check_dilution Yes adjust_ph Adjust pH of aqueous buffer start->adjust_ph Yes gentle_heat Apply gentle heat/sonication check_conc->gentle_heat end_success Proceed with Assay gentle_heat->end_success Resolved optimize_mixing Optimize mixing check_dilution->optimize_mixing optimize_mixing->end_success Resolved form_salt Consider salt formation adjust_ph->form_salt form_salt->end_success Resolved

References

Technical Support Center: Optimizing Derivatization of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the derivatization of 4-hydroxy-3-methoxy-5-nitrobenzoic acid. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist in optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for this compound? The most common and practical derivatization method is esterification of the carboxylic acid group.[1][2] This is typically done to increase the volatility and thermal stability of the molecule for analysis by gas chromatography (GC) or to improve its retention in reverse-phase liquid chromatography (LC) by making it more hydrophobic.[2] Fischer esterification, using an alcohol in the presence of an acid catalyst, is a standard approach.[3]

Q2: I am getting a low yield in my esterification reaction. What are the potential causes? Low yields can stem from several factors:

  • Presence of Water: Water can hinder the reaction and hydrolyze the ester product, shifting the equilibrium back to the starting materials.[4] Ensure all glassware is oven-dried and use anhydrous solvents and reagents.

  • Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, p-TsOH) may be old or hydrated. Use a fresh supply of catalyst.

  • Insufficient Reaction Time or Temperature: Esterification reactions are often reversible and may require prolonged heating or reflux to reach completion.[3][4]

  • Stoichiometry: Using the alcohol as the limiting reagent can result in an incomplete reaction. It is common practice to use the alcohol as the solvent or in large excess to drive the reaction forward.

Q3: My post-reaction analysis (TLC, GC, or LC-MS) shows multiple spots/peaks. What could these be? Besides your desired ester product and unreacted starting material, several byproducts could be present:

  • Ether Formation: The phenolic hydroxyl group can be alkylated, especially under harsh conditions or with certain alkylating agents, leading to a diether byproduct.[4]

  • Degradation: The nitro group and phenolic hydroxyl group make the ring sensitive to decomposition at very high temperatures.

  • Impurities in Starting Material: Ensure the purity of your initial this compound.

Q4: How can I effectively monitor the progress of the reaction? The progress of the derivatization can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[4] On a TLC plate, the formation of the less polar ester product will be indicated by a new spot with a higher Rf value compared to the highly polar starting carboxylic acid.

Q5: What is the best way to purify the final ester derivative? After an aqueous workup to remove the acid catalyst and excess alcohol, the crude product can be purified using column chromatography on silica gel. The choice of solvent system will depend on the polarity of the ester, but a mixture of ethyl acetate and hexane is a common starting point.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Formation Presence of water in reagents or solvents.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.[4]
Inactive or insufficient catalyst.Use a fresh bottle of acid catalyst or a higher catalyst loading.
Reaction has not reached equilibrium.Increase the reaction time and/or temperature. Use a large excess of the alcohol to shift the equilibrium.[3]
Multiple Products Observed Reaction with the phenolic -OH group.Consider using a protecting group for the hydroxyl function if milder conditions are not selective enough.
Impure starting materials.Verify the purity of the this compound before starting the reaction.
Reaction temperature is too high, causing degradation.Lower the reaction temperature and monitor the reaction progress more frequently.
Difficulty in Product Isolation Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is water-soluble.If a short-chain alcohol (e.g., methanol, ethanol) was used, ensure the product is extracted with a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary.
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography. Try a different solvent system or use a gradient elution.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate via Fischer Esterification

This protocol describes a general procedure for the synthesis of the methyl ester derivative.

Materials:

  • This compound

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, and heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 1.0 g of this compound in 25 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly and cautiously add 0.2 mL of concentrated sulfuric acid to the mixture.[3]

  • Reflux: Attach a condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle.[3]

  • Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane solvent system) until the starting material is consumed (typically 4-6 hours).

  • Workup - Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[3]

  • Workup - Extraction: Dissolve the residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it twice with 30 mL of saturated sodium bicarbonate solution to neutralize the acid, followed by one wash with 30 mL of brine.[3]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel if necessary.

Quantitative Data

The success of derivatization is highly dependent on the chosen conditions. The following table provides a summary of expected outcomes based on different catalytic approaches for esterification, adapted from similar aromatic acids.

Table 1: Comparison of Reaction Conditions for Esterification of Aromatic Acids

EntryCatalystAlcoholSolventTemperature (°C)Time (h)Typical Yield (%)
1H₂SO₄ (catalytic)MethanolMethanol65585-95[3]
2p-TsOH (catalytic)EthanolToluene110 (reflux)880-90[3]
3SOCl₂ (stoichiometric)MethanolDichloromethane25 -> 403>90
4TBTU/DMAPn-ButanolDichloromethane25280-95[5]

Yields are illustrative and may vary based on specific substrate and experimental execution.

Visualizations

The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common issues.

G start Starting Material (4-Hydroxy-3-methoxy- 5-nitrobenzoic acid) reagents Add Anhydrous Alcohol & Acid Catalyst start->reagents reaction Heat / Reflux reagents->reaction monitor Monitor Reaction (TLC / GC) reaction->monitor Periodically sample monitor->reaction Reaction incomplete workup Aqueous Workup (Quench, Extract, Dry) monitor->workup Reaction complete purify Purification (Column Chromatography) workup->purify product Final Product (Characterization) purify->product

Caption: General experimental workflow for the esterification of this compound.

G issue Experimental Issue? low_yield Low / No Yield issue->low_yield Yes byproducts Byproducts Formed issue->byproducts No, but... incomplete Incomplete Reaction low_yield->incomplete sol1 Check for Water Dry Solvents/Reagents low_yield->sol1 sol2 Use Fresh Catalyst low_yield->sol2 sol3 Lower Temperature Use Milder Conditions byproducts->sol3 sol4 Consider Protecting -OH Group byproducts->sol4 sol5 Increase Reaction Time Increase Temperature incomplete->sol5 sol6 Use Excess Alcohol incomplete->sol6

References

stability issues of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid (also known as 5-nitrovanillic acid) in solution. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container, protected from light, in a dry environment at room temperature.[1]

Q2: I am observing a change in the color of my solution of this compound over time. What could be the cause?

A2: A color change in your solution is a common indicator of degradation. This can be caused by several factors, including exposure to light (photodegradation), inappropriate pH, elevated temperature, or the presence of oxidizing agents. The nitroaromatic and phenolic functionalities of the molecule make it susceptible to such degradation pathways.

Q3: My analytical results show a decrease in the concentration of this compound in my solution. How can I troubleshoot this?

A3: A decrease in concentration suggests instability under your experimental conditions. To troubleshoot, consider the following:

  • pH of the solution: Phenolic compounds can be unstable at high pH.[2] We recommend buffering your solution to a slightly acidic or neutral pH if your experiment allows.

  • Exposure to light: Protect your solution from light by using amber vials or covering your glassware with aluminum foil. Photodegradation is a known issue for nitroaromatic compounds.

  • Temperature: Store your solutions at refrigerated temperatures (2-8 °C) when not in use. Avoid repeated freeze-thaw cycles.

  • Oxidation: If your solution is exposed to air for extended periods or contains oxidizing agents, degradation may occur. Consider de-gassing your solvent or working under an inert atmosphere (e.g., nitrogen or argon).

Q4: What is the expected solubility of this compound?

A4: While specific quantitative data is limited, it is known to have low solubility in water and is more soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO). The solubility in aqueous solutions will be pH-dependent due to the carboxylic acid group.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Problem: You observe additional, unexpected peaks in your HPLC chromatogram when analyzing a solution of this compound.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Degradation The new peaks are likely degradation products. To confirm, perform a forced degradation study (see "Experimental Protocols" section) to intentionally generate degradants and compare their retention times with the unexpected peaks.
Impurity in the starting material Analyze a freshly prepared solution of the solid compound. If the peaks are present, they may be impurities from the synthesis.
Contamination Ensure all glassware, solvents, and reagents are clean and of high purity.
Issue 2: Poor Reproducibility in Experimental Results

Problem: You are experiencing poor reproducibility in assays involving solutions of this compound.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Solution Instability Prepare fresh solutions for each experiment. If solutions need to be stored, conduct a short-term stability study to determine the maximum allowable storage time under specific conditions (e.g., 4°C, protected from light).
Inconsistent Solution Preparation Ensure the compound is fully dissolved. Use a validated and consistent method for solution preparation. Sonication may be required for complete dissolution.
Variable Environmental Conditions Control and monitor environmental factors such as temperature and light exposure during your experiments.

Data Presentation

The following tables summarize expected stability characteristics based on the chemical nature of this compound and data from related compounds.

Table 1: Summary of Potential Stability Issues

Stress FactorPotential for DegradationRecommended Precautions
pH High potential for degradation at alkaline pH.Maintain solutions at a slightly acidic to neutral pH. Use buffers where appropriate.
Light High potential for photodegradation.Protect solutions from light using amber glassware or by covering containers.
Temperature Potential for thermal degradation, especially at elevated temperatures.Store solutions at refrigerated temperatures. Avoid prolonged exposure to high temperatures.
Oxidation Potential for oxidative degradation.Use degassed solvents and consider working under an inert atmosphere for long-term experiments.

Table 2: Suggested Solvents for Stability Studies

SolventPurposeConsiderations
Acetonitrile:Water (buffered) HPLC mobile phase and stability study medium.Good for assessing stability under controlled pH.
Methanol Stock solution preparation.Can be used, but be aware of potential for esterification of the carboxylic acid over time.
Dimethyl Sulfoxide (DMSO) Stock solution preparation for biological assays.Ensure the use of high-purity, dry DMSO as it is hygroscopic.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[3]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Basic conditions are expected to cause rapid degradation.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time. Also, reflux a solution of the compound.

  • Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][5] A control sample should be kept in the dark.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Testing

A reversed-phase HPLC method is suitable for the analysis of this compound and its potential degradation products.[6]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile(Gradient or isocratic elution may be used)
Flow Rate 1.0 mL/min
Detection Wavelength UV at an appropriate wavelength (e.g., 280 nm)
Injection Volume 20 µL
Column Temperature 30°C

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1N NaOH, RT) stock->base Expose to oxidation Oxidative (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (80°C) stock->thermal Expose to photo Photolytic (ICH Q1B) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc results Evaluate Stability & Identify Degradants hplc->results

Caption: Forced degradation experimental workflow.

logical_relationship cluster_factors Instability Factors substance 4-Hydroxy-3-methoxy- 5-nitrobenzoic acid in Solution degradation Degradation substance->degradation leads to light Light Exposure light->degradation high_ph High pH high_ph->degradation heat Elevated Temperature heat->degradation oxidants Oxidizing Agents oxidants->degradation

References

troubleshooting unexpected side reactions with 4-Hydroxy-3-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxy-3-methoxy-5-nitrobenzoic acid (also known as 5-nitrovanillic acid). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and other common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a key intermediate in the synthesis of pharmaceuticals, most notably as a precursor for catechol-O-methyltransferase (COMT) inhibitors like Opicapone, which are used in the management of Parkinson's disease.[1][2]

Q2: How is this compound typically synthesized?

A2: The most common method is the electrophilic nitration of vanillic acid (4-hydroxy-3-methoxybenzoic acid) using nitric acid, often in a solvent such as acetic acid.[2][3]

Q3: What are the expected physical properties of pure this compound?

A3: It is typically a yellowish crystalline powder with a melting point of approximately 216 °C.[1]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Q: I am getting a low yield of this compound from the nitration of vanillic acid. What are the potential causes and solutions?

A: Low yields can stem from several factors related to reaction conditions and reactant quality.

Potential Causes:

  • Incomplete Reaction: The reaction time may be insufficient for the complete conversion of vanillic acid.

  • Suboptimal Temperature: The reaction temperature significantly influences the reaction rate. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products and degradation.

  • Improper Reagent Concentration: The concentration of nitric acid is crucial. Using a concentration that is too low may result in an incomplete reaction, while a concentration that is too high can lead to over-nitration.

  • Poor Quality Starting Material: Impurities in the starting vanillic acid can interfere with the reaction.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure the vanillic acid used is of high purity. Consider recrystallizing the starting material if its purity is questionable.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Carefully control the temperature, as nitration is an exothermic reaction. A typical laboratory procedure involves stirring the reaction mixture at room temperature for about 30 minutes.[2]

  • Adjust Reagent Stoichiometry: Carefully control the molar ratio of nitric acid to vanillic acid. A slight excess of nitric acid is typically used.[2]

  • Ensure Proper Mixing: Inadequate mixing can lead to localized areas of high reactant concentration, promoting side reactions. Ensure efficient stirring throughout the reaction.

Issue 2: Presence of Unexpected Impurities

Q: My final product shows impurities that I cannot identify. What are the likely side products in the synthesis of this compound?

A: The presence of multiple reactive functional groups on the vanillic acid ring can lead to the formation of several side products. A systematic identification of all potential impurities is an ongoing area of study.[3]

Known and Potential Side Products:

  • Regioisomers: Due to the directing effects of the hydroxyl, methoxy, and carboxylic acid groups on the aromatic ring, nitration can occur at positions other than the desired C5 position. The hydroxyl and methoxy groups are ortho, para-directing, while the carboxylic acid group is meta-directing. This can lead to the formation of isomers such as:

    • 4-Hydroxy-3-methoxy-2-nitrobenzoic acid

    • 4-Hydroxy-3-methoxy-6-nitrobenzoic acid

  • Over-nitration Products: Under harsh reaction conditions (e.g., high temperature or high concentration of nitric acid), dinitration can occur. A known side product in the synthesis of opicapone from 5-nitrovanillic acid is 6-methoxy-2,4-dinitrophenol.[4]

  • Degradation Products:

    • Decarboxylation: While less common under standard nitration conditions, prolonged exposure to strong acids and high temperatures could potentially lead to decarboxylation of the benzoic acid moiety.[5][6]

    • Ether Cleavage: The methoxy group could potentially be cleaved under harsh acidic conditions, though this is generally not a primary concern with nitric acid in acetic acid.

Troubleshooting and Identification Workflow:

Troubleshooting Impurities start Impurity Detected hplc Analyze by HPLC-UV start->hplc nmr_ms Isolate Impurity (e.g., Prep-HPLC) & Analyze by NMR/MS hplc->nmr_ms Unknown Peak(s) compare Compare Spectra to Known Impurity Data nmr_ms->compare optimize Optimize Reaction Conditions (Temp, Time, Reagent Conc.) compare->optimize Identify Impurity Synthesis_Pathway cluster_synthesis Synthesis cluster_impurities Potential Side Products cluster_purification Purification Vanillic_Acid Vanillic Acid Nitration Nitration (HNO3, Acetic Acid) Vanillic_Acid->Nitration Crude_Product Crude Product Mixture Nitration->Crude_Product Regioisomers Regioisomers (2-nitro, 6-nitro) Crude_Product->Regioisomers Dinitro Dinitrated Byproducts Crude_Product->Dinitro Unreacted_SM Unreacted Vanillic Acid Crude_Product->Unreacted_SM Desired_Product 4-Hydroxy-3-methoxy- 5-nitrobenzoic acid Crude_Product->Desired_Product Recrystallization Recrystallization Desired_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

References

refining analytical methods for 4-Hydroxy-3-methoxy-5-nitrobenzoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid (also known as 5-nitrovanillic acid). The information is tailored to researchers, scientists, and drug development professionals to help refine their analytical methods.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Q1: I am observing poor peak shape, specifically peak tailing, for my analyte. What are the likely causes and how can I fix it?

A1: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. The primary causes are typically related to secondary interactions with the stationary phase or an inappropriate mobile phase pH.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte (approximately 3.8), the compound can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Lower the pH of the mobile phase to at least 1.5-2 pH units below the pKa of this compound. A mobile phase pH of 2.5-3.0 is generally recommended to ensure the analyte is in its protonated, less polar form, which improves retention and peak shape on a C18 column.[1][2]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of the analyte, causing tailing.[2][3]

    • Solution: Use a modern, end-capped C18 column to minimize silanol interactions. Alternatively, adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 10-25 mM) can also mitigate this effect, although it is less commonly needed with modern columns.[2]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.[1][4]

Q2: My retention times are drifting and not reproducible between injections. What should I investigate?

A2: Retention time drift can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, and inadequate column equilibration.

  • Mobile Phase Composition: Even small variations in the mobile phase composition, especially the organic solvent ratio, can significantly impact retention times.[5]

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly. Consider preparing the mobile phase gravimetrically for higher precision.[5]

  • Temperature Fluctuations: Changes in column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.

  • Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, can lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with at least 10 column volumes of the mobile phase.

Q3: I'm seeing extraneous or "ghost" peaks in my chromatogram. What is their origin and how can I eliminate them?

A3: Ghost peaks are unexpected peaks that can originate from the sample, the mobile phase, or carryover from previous injections.

  • Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can appear as ghost peaks, especially in gradient analysis.

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filtering the mobile phase through a 0.45 µm filter can also help.

  • Sample Carryover: Residue from a previous, more concentrated sample can be injected with the subsequent sample, appearing as a ghost peak.

    • Solution: Implement a robust needle and injector wash protocol between injections. A wash solvent that is strong enough to dissolve the analyte completely is recommended.

  • Late Eluting Compounds: A peak from a previous injection may elute during a subsequent run if the run time was not long enough.

    • Solution: Extend the run time of your method to ensure all components from the sample have eluted.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for an HPLC method for quantifying this compound?

A1: A good starting point for method development would be a reversed-phase HPLC method using a C18 column. Based on methods for structurally similar compounds, the following conditions are recommended:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water). The ratio can be optimized, starting with a 60:40 (v/v) aqueous to organic ratio.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (a starting point could be around 254 nm or determined by a UV scan).

  • Column Temperature: 30°C

Q2: Is derivatization necessary for the analysis of this compound by GC-MS?

A2: Yes, derivatization is generally required for the GC-MS analysis of polar, non-volatile compounds like this compound. The hydroxyl and carboxylic acid functional groups make the molecule too polar and not sufficiently volatile for direct GC analysis. A two-step derivatization process involving methoximation followed by silylation is a common approach for such compounds.

Q3: How should I prepare my samples for HPLC analysis?

A3: Sample preparation should aim to dissolve the analyte in a solvent compatible with the mobile phase and to remove any particulate matter.[6]

  • Dissolution: Dissolve the sample in a solvent that is miscible with the mobile phase. Ideally, the sample solvent should be the same as the initial mobile phase composition to avoid peak distortion.[1][4]

  • Filtration: After dissolution, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the HPLC column or tubing.[6]

Quantitative Data Summary

The following table summarizes hypothetical validation parameters for a reversed-phase HPLC method for the quantification of this compound. These values are based on typical performance characteristics for similar analytical methods.

ParameterTypical Performance
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Protocols

Protocol 1: Quantification of this compound by Reversed-Phase HPLC

1. Objective: To quantify the concentration of this compound in a sample using reversed-phase high-performance liquid chromatography with UV detection.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade) for sample preparation

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

4. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

5. Procedure:

  • Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1 mL of phosphoric acid to 999 mL of HPLC-grade water. Mix the aqueous component with acetonitrile in a 60:40 ratio. Degas the final mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of 1 mg/mL by accurately weighing 10 mg of the reference standard and dissolving it in a 10 mL volumetric flask with methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample and dissolve it in methanol to achieve an expected concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? (Tailing, Fronting, Splitting) start->peak_shape Yes retention_time Retention Time Drift? start->retention_time No check_ph Check Mobile Phase pH (adjust to 2.5-3.0) peak_shape->check_ph ghost_peaks Ghost/Extra Peaks? retention_time->ghost_peaks No check_mobile_phase Check Mobile Phase Prep (remake and degas) retention_time->check_mobile_phase check_solvents Check Solvent Purity (use HPLC grade) ghost_peaks->check_solvents solution Problem Resolved check_column Check Column (end-capped C18?) check_ph->check_column If not resolved check_conc Check Sample Concentration (dilute sample) check_column->check_conc If not resolved check_conc->solution If resolved check_temp Check Column Temperature (use oven) check_mobile_phase->check_temp If not resolved check_equilibration Check Equilibration Time (increase time) check_temp->check_equilibration If not resolved check_equilibration->solution If resolved check_carryover Check for Carryover (improve needle wash) check_solvents->check_carryover If not resolved check_run_time Check Run Time (extend analysis) check_carryover->check_run_time If not resolved check_run_time->solution If resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow prep_mobile_phase Prepare Mobile Phase (ACN:0.1% H3PO4 in H2O) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standards Prepare Calibration Standards inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample (Dissolve & Filter) inject_sample Inject Sample prep_sample->inject_sample equilibrate->inject_standards inject_standards->inject_sample analyze Data Analysis (Calibration Curve & Quantification) inject_sample->analyze

References

Technical Support Center: Enhancing the Biological Activity of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Hydroxy-3-methoxy-5-nitrobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound derivatives?

A1: Derivatives of this compound, also known as 5-nitrovanillic acid, have demonstrated a range of biological activities, including antimicrobial (antibacterial and antifungal) and anticancer properties. The parent compound is a known intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors used in the treatment of Parkinson's disease.[1]

Q2: How can I enhance the biological activity of my this compound derivatives?

A2: The biological activity is highly dependent on the specific derivatives you synthesize (e.g., esters, amides). Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the aromatic ring, as well as the group attached to the carboxylic acid moiety, significantly influence activity. For example, in a series of vanillic acid-derived amides, the presence of methoxy groups on the amine substituent appeared to enhance antibacterial action.[2] For anticancer activity, esterification of the carboxylic acid and the presence of a hydroxyl group at the 3-position have been shown to be important for activity against prostate cancer cells.[3]

Q3: What are the key signaling pathways modulated by these derivatives?

A3: Structurally related compounds have been shown to modulate key cancer-related signaling pathways. For instance, a derivative has been found to target the Akt/NFκB cell survival pathway. Additionally, the precursor vanillic acid has been shown to suppress HIF-1α expression through inhibition of the mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK pathways.[4] The antimicrobial mechanism of nitroaromatic compounds often involves metabolic activation by microbial nitroreductases.

Q4: I am not seeing the expected antimicrobial activity. What could be the issue?

A4: Several factors could be at play:

  • Compound Stability: Ensure your compound is stable under the assay conditions.

  • Solubility: Poor solubility can lead to an underestimation of activity. Verify the solubility of your derivatives in the assay medium. You may need to use a co-solvent like DMSO, but be mindful of its final concentration and potential effects on the microorganisms.

  • Microbial Strain: The susceptibility can vary significantly between different microbial strains. Ensure you are using a sensitive strain for initial screening.

  • Mechanism of Activation: For nitroaromatic compounds, the target organism must be capable of metabolically activating the drug via nitroreductases.

Q5: My anticancer assay results are inconsistent. What should I check?

A5: Inconsistent results in anticancer assays can arise from:

  • Cell Line Variability: Ensure you are using a consistent cell line passage number and that the cells are healthy and in the exponential growth phase.

  • Compound Precipitation: Visually inspect your treatment wells for any signs of compound precipitation, which can lead to variable effective concentrations.

  • Assay Duration: The optimal incubation time with the compound can vary. A time-course experiment may be necessary to determine the ideal endpoint.

  • Control Compound: Always include a well-characterized positive control compound to validate your assay performance.

Troubleshooting Guides

Problem: Low Yield During Synthesis of this compound
  • Possible Cause: Incomplete nitration of the precursor, vanillic acid.

  • Troubleshooting Step: Carefully control the reaction temperature and the rate of addition of nitric acid. Ensure the acetic acid used as a solvent is of high purity. The reaction should be stirred at room temperature for the specified time before quenching in ice water to maximize precipitation of the product.[5]

Problem: Difficulty in Purifying Synthesized Derivatives
  • Possible Cause: Presence of unreacted starting materials or byproducts.

  • Troubleshooting Step: Utilize column chromatography with a suitable solvent system to separate your target compound from impurities. Monitor the fractions by thin-layer chromatography (TLC) to ensure proper separation. Recrystallization from an appropriate solvent can also be an effective purification method.

Problem: Inconclusive MIC values in Antimicrobial Assays
  • Possible Cause: "Skipped wells" or trailing endpoints in the microdilution assay.

  • Troubleshooting Step: This can be due to the compound's bacteriostatic rather than bactericidal nature, or partial insolubility at higher concentrations. Re-run the assay and carefully inspect the wells for any subtle signs of growth. Consider performing a minimum bactericidal concentration (MBC) assay to determine if the compound is killing the bacteria or merely inhibiting growth.

Quantitative Data

Table 1: Antimicrobial Activity of Vanillic Acid-Derived Amides

Compound IDR Group on AmineMIC (μmol/mL) against S. aureusMIC (μmol/mL) against C. albicans
1 Phenyl>4.11>4.11
2 4-Methylphenyl>3.87>3.87
3 4-Methoxyphenyl>3.713.71
4 4-Chlorophenyl>3.621.81
5 4-Fluorophenyl>3.813.81
6 4-Nitrophenyl>3.491.74
7 3,4-Dimethoxyphenyl3.48>3.48
8 3,4-Methylenedioxyphenyl3.483.48
9 3,4,5-Trimethoxyphenyl3.14>3.14
10 Naphthyl>3.38>3.38

Data adapted from a study on vanillic acid amides, which are structurally similar to this compound amides.[2]

Table 2: Anticancer Activity of a Related Benzoic Acid Derivative

CompoundCancer Cell LineIC50 (µM)
4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME)LNCaP (Prostate)~15

Data from a study on a curcumin analogue, highlighting the potential of the core scaffold.[3]

Experimental Protocols

Synthesis of this compound
  • Dissolve vanillic acid (20 g, 119 mmol) in acetic acid (200 mL).

  • Slowly add 60% nitric acid (9.7 mL, 126.4 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.[5]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Compound Stock: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Western Blot Analysis for mTOR/HIF-1α Pathway
  • Cell Lysis: Treat cancer cells with the test compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against mTOR, phospho-mTOR, HIF-1α, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis s1 Starting Material (Vanillic Acid) s2 Nitration Reaction s1->s2 s3 Derivative Synthesis (Amidation/Esterification) s2->s3 s4 Purification (Chromatography/ Recrystallization) s3->s4 b1 Antimicrobial Screening (MIC/MBC Assays) s4->b1 Test Compound b2 Anticancer Screening (MTT/Cell Viability Assays) s4->b2 Test Compound d1 Determine IC50/MIC b1->d1 b3 Mechanism of Action Studies (Western Blot/Pathway Analysis) b2->b3 b2->d1 d2 Structure-Activity Relationship (SAR) b3->d2 d1->d2 d3 Identify Lead Compound d2->d3

Experimental workflow for enhancing biological activity.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor nfkb_i IκB-NF-κB akt->nfkb_i Inhibits IκB hif1a HIF-1α mtor->hif1a Promotes synthesis nfkb NF-κB nfkb_i->nfkb nfkb_n NF-κB nfkb->nfkb_n derivative 4-Hydroxy-3-methoxy-5- nitrobenzoic acid derivative derivative->akt Inhibition derivative->mtor Inhibition derivative->nfkb_i Inhibition gene Gene Expression (Proliferation, Survival, Angiogenesis) hif1a->gene nfkb_n->gene

Anticancer signaling pathways targeted by derivatives.

antimicrobial_moa cluster_bacterium Bacterial Cell prodrug Nitroaromatic Prodrug nitroreductase Nitroreductase prodrug->nitroreductase Enters cell reactive_intermediate Reactive Nitroso Intermediate nitroreductase->reactive_intermediate Reduction dna Bacterial DNA reactive_intermediate->dna Damage ribosomes Ribosomes reactive_intermediate->ribosomes Inhibition cell_death Cell Death dna->cell_death ribosomes->cell_death

Antimicrobial mechanism of action for nitroaromatics.

References

dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-methoxy-5-nitrobenzoic acid. The information provided addresses common issues related to impurities and their management during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound samples?

The primary source of impurities is the synthesis process, which typically involves the nitration of vanillic acid (4-hydroxy-3-methoxybenzoic acid).[1] Side reactions during nitration can lead to the formation of regioisomers and other related substances. Incomplete reaction may also result in the presence of unreacted starting materials.

Q2: What are the most likely impurities to be found in a sample?

The most common impurities include:

  • Vanillic acid: The unreacted starting material.

  • Regioisomers of nitrovanillic acid: Nitration at other positions on the aromatic ring, such as 2-nitro-4-hydroxy-3-methoxybenzoic acid and 6-nitro-4-hydroxy-3-methoxybenzoic acid.

  • Dinitro compounds: Products of further nitration.

  • Oxidation products: Arising from the strong oxidizing conditions of nitration.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be used for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A highly effective method for separating and quantifying the main compound and its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound.

  • Melting Point Analysis: A simple, preliminary check for purity. A broad melting point range or a value lower than the literature value (typically around 216-219 °C) suggests the presence of impurities.[2]

Q4: What are the recommended storage conditions for this compound?

It is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Problem: Your HPLC analysis of this compound shows unexpected peaks in addition to the main product peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Impurities from Synthesis - Compare the retention times of the unknown peaks with those of potential impurities (e.g., vanillic acid, regioisomers).- If standards are unavailable, consider techniques like LC-MS to identify the impurities based on their mass-to-charge ratio.
Contamination of Solvents or Sample - Run a blank injection (mobile phase only) to check for solvent contamination.- Prepare a fresh sample using high-purity solvents.
Column Degradation - Flush the column with a strong solvent to remove any strongly retained compounds.- If the problem persists, replace the column.
Issue 2: Low Purity or Yield After Synthesis

Problem: The purity of your synthesized this compound is low, or the reaction yield is poor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions - Carefully control the reaction temperature during nitration, as higher temperatures can lead to the formation of byproducts.- Ensure the dropwise addition of nitric acid to maintain control over the reaction.
Inefficient Purification - Optimize the recrystallization solvent system to maximize the recovery of the desired product while leaving impurities in the mother liquor.- For complex impurity profiles, consider using column chromatography for better separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., aqueous ethanol, acetic acid)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent in which the compound is soluble when hot but insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purity Analysis by HPLC

This protocol provides a general method for the analysis of this compound purity by reverse-phase HPLC.

Instrumentation and Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Data Presentation

Table 1: Illustrative Impurity Profile Before and After Purification

Compound Retention Time (min) Area % (Crude) Area % (Purified)
Vanillic Acid5.28.5< 0.1
This compound10.885.099.8
Unknown Isomer 112.14.50.1
Unknown Isomer 213.52.0< 0.1

Table 2: 1H NMR Chemical Shift Data (400 MHz, DMSO-d6)

Proton Chemical Shift (ppm) Multiplicity
-COOH~13.5br s
-OH~10.5br s
Ar-H7.75s
Ar-H7.45s
-OCH33.90s

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis vanillic_acid Vanillic Acid nitration Nitration (HNO3/H2SO4) vanillic_acid->nitration crude_product Crude Product nitration->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography hplc HPLC recrystallization->hplc nmr NMR recrystallization->nmr column_chromatography->hplc column_chromatography->nmr pure_product Pure Product hplc->pure_product nmr->pure_product

Caption: Experimental workflow for synthesis, purification, and analysis.

troubleshooting_logic start Impure Sample Detected check_hplc Review HPLC Data start->check_hplc check_nmr Review NMR Data start->check_nmr identify_impurities Identify Impurities check_hplc->identify_impurities check_nmr->identify_impurities impurity_type Impurity Type? identify_impurities->impurity_type starting_material Unreacted Starting Material impurity_type->starting_material Starting Material side_products Reaction Side-Products impurity_type->side_products Side-Products optimize_reaction Optimize Reaction Conditions starting_material->optimize_reaction side_products->optimize_reaction optimize_purification Optimize Purification Protocol side_products->optimize_purification end Pure Sample Obtained optimize_reaction->end optimize_purification->end

Caption: Troubleshooting logic for addressing sample impurities.

References

Technical Support Center: 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-methoxy-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 5-nitrovanillic acid, is an aromatic organic compound with the chemical formula C₈H₇NO₆.[1] Its structure consists of a benzoic acid core with hydroxyl, methoxy, and nitro group substituents. This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Most notably, it serves as a key building block for producing catechol-O-methyltransferase (COMT) inhibitors, such as Opicapone, which are used in the management of Parkinson's disease.[1][3][4]

Q2: What is the common synthetic route to obtain this compound?

The most common method for synthesizing this compound is through the electrophilic nitration of vanillic acid.[1] This reaction introduces a nitro group (-NO₂) onto the aromatic ring of vanillic acid. The nitration is typically carried out using a mixture of nitric acid and a dehydrating agent like sulfuric acid or acetic acid.[3][5][6]

Q3: What are the key physical and chemical properties of this compound?

A summary of the key properties is provided in the table below.

PropertyValue
Molecular Formula C₈H₇NO₆[1][7]
Molecular Weight 213.14 g/mol [1][7]
CAS Number 15785-54-3[1][3][7]
Appearance Yellowish crystalline powder[1]
Melting Point 216-219 °C[3]
pKa 3.82 ± 0.10 (Predicted)[5]

Q4: What analytical techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation and confirmation.[1]

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid.[1]

  • ¹³C NMR: The spectrum will display signals for the carboxyl carbon, aromatic carbons, and the methoxy carbon.[1]

  • Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern of the molecule.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and handling of this compound.

Synthesis: Nitration of Vanillic Acid

Problem 1: Low yield of the desired 5-nitro isomer.

  • Possible Cause: Formation of other nitro isomers or side products due to improper temperature control or reagent concentration. Aromatic nitration can be sensitive to reaction conditions.[9]

  • Solution:

    • Temperature Control: Maintain a low reaction temperature (e.g., below 10°C) during the addition of the nitrating agent to minimize side reactions and the formation of dinitro products.[10][11]

    • Reagent Addition: Add the nitric acid dropwise and slowly to the solution of vanillic acid to ensure a controlled reaction rate.[3]

    • Acid Choice: Using a mixture of nitric acid and acetic acid can be a milder alternative to the more aggressive nitric acid/sulfuric acid mixture, potentially leading to higher selectivity.[5][12]

Problem 2: Formation of a dark-colored reaction mixture or tar-like substances.

  • Possible Cause: Over-nitration or oxidation of the starting material or product. Phenolic compounds can be sensitive to strong oxidizing conditions.[13][14]

  • Solution:

    • Strict Temperature Control: As mentioned above, maintaining a low temperature is crucial to prevent oxidative side reactions.

    • Molar Ratio: Use a slight molar excess of nitric acid, but avoid a large excess which can lead to the formation of multiple nitration products and oxidation.[15]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to quench the reaction once the starting material is consumed, preventing further reactions.

Problem 3: Difficulty in precipitating the product from the reaction mixture.

  • Possible Cause: The product may have some solubility in the reaction solvent, or the concentration of the product is not high enough for precipitation.

  • Solution:

    • Quenching in Ice Water: Pouring the reaction mixture into a large volume of ice water is a common method to precipitate the product, as its solubility in cold water is low.[3]

    • Seeding: If precipitation is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.

Purification

Problem 4: Impurities are present in the final product after initial precipitation.

  • Possible Cause: Co-precipitation of unreacted starting material, isomeric byproducts, or other side products.

  • Solution:

    • Recrystallization: This is a highly effective method for purifying the crude product. A suitable solvent system, such as isopropanol and water, can be used.[1] The choice of solvent is critical for successful recrystallization.[1]

    • Washing: Thoroughly wash the filtered precipitate with cold water to remove any residual acids and water-soluble impurities.[3]

Solubility

Problem 5: The compound has poor solubility in common organic solvents.

  • Possible Cause: The presence of multiple polar functional groups (carboxylic acid, hydroxyl, nitro) contributes to its crystalline nature and limited solubility in non-polar solvents.

  • Solution:

    • Solvent Selection: For reactions or analysis, consider using more polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Salt Formation: For aqueous solubility, the carboxylic acid can be deprotonated with a suitable base to form a more soluble salt.

Experimental Protocols

Synthesis of this compound from Vanillic Acid

This protocol is based on established nitration procedures for vanillic acid.[3][5]

Materials:

  • Vanillic acid

  • Acetic acid (glacial)

  • Nitric acid (60-70%)

  • Ice

  • Deionized water

  • Isopropanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve vanillic acid in glacial acetic acid.

  • Slowly add nitric acid dropwise to the stirred solution while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing a large volume of ice water to precipitate the crude product.

  • Collect the yellow precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude product from a mixture of isopropanol and water.

Signaling Pathways and Workflows

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways of this compound are limited, a closely related derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NFκB cell survival signaling pathway in prostate cancer cells.[16] This suggests that derivatives of this compound could potentially modulate similar pathways.

Akt_NFkB_Pathway Ext_Signal External Signal Receptor Receptor Ext_Signal->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates IKK IKK Akt->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression HMBME 4-Hydroxy-3-methoxybenzoic acid methyl ester (Inhibitor) HMBME->Akt HMBME->NFkB

Caption: Potential inhibition of the Akt/NFκB signaling pathway by a derivative.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start: Vanillic Acid Dissolution Dissolve in Acetic Acid Start->Dissolution Nitration Nitration (Add Nitric Acid, <10°C) Dissolution->Nitration Reaction Stir at Room Temperature Nitration->Reaction Troubleshooting Troubleshooting Point Nitration->Troubleshooting Precipitation Quench in Ice Water Reaction->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Drying Dry Crude Product Filtration->Drying Recrystallization Recrystallize from Isopropanol/Water Drying->Recrystallization Final_Product Pure 4-Hydroxy-3-methoxy- 5-nitrobenzoic acid Recrystallization->Final_Product Troubleshooting->Nitration Low Yield? Side Reactions?

Caption: General workflow for synthesis and purification.

References

Validation & Comparative

A Comparative Analysis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid and Structurally Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid (also known as 5-nitrovanillic acid) with its parent compound, vanillic acid, and a structurally similar isomer, isovanillic acid. The comparison focuses on their physicochemical properties and biological activities, supported by available experimental data. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Vanillic acid, a naturally occurring phenolic acid found in various plants, is a well-documented bioactive compound with a range of pharmacological properties, including antioxidant, antimicrobial, and anti-inflammatory effects. Chemical modification of the vanillic acid scaffold presents an opportunity to modulate its biological activity. One such modification is the introduction of a nitro group, resulting in this compound. This guide explores how the addition of a nitro group at the 5-position of the benzene ring, as well as the positional variation of the hydroxyl and methoxy groups in isovanillic acid, influences the compound's biological profile. This compound is also a key intermediate in the synthesis of pharmaceutical compounds, such as the catechol-O-methyltransferase (COMT) inhibitor Opicapone, which is used in the management of Parkinson's disease.[1][2]

Physicochemical Properties

A comparison of the key physicochemical properties of this compound, vanillic acid, and isovanillic acid is summarized in the table below. These properties can influence the solubility, absorption, and overall bioavailability of the compounds.

PropertyThis compoundVanillic AcidIsovanillic Acid
Synonyms 5-Nitrovanillic acid4-Hydroxy-3-methoxybenzoic acid3-Hydroxy-4-methoxybenzoic acid
Molecular Formula C₈H₇NO₆C₈H₈O₄C₈H₈O₄
Molecular Weight 213.14 g/mol [1]168.15 g/mol 168.15 g/mol [3]
Appearance Yellowish crystalline powder[1]White to light yellow powder or crystalsNot specified
Melting Point 216-219 °C[1]210-213 °C253-255 °C
pKa ~3.8~4.5~4.1

Comparative Biological Activity

The biological activities of these compounds are compared based on available in vitro data for their antioxidant, antimicrobial, and anti-inflammatory properties.

Antioxidant Activity

The antioxidant capacity is a measure of a compound's ability to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with the IC50 value representing the concentration required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50Reference
This compound~25 µM[1][1]
Vanillic Acid>100 µM[4]
Isovanillic AcidData not available
Ascorbic Acid (Standard)41.25 µg/mL (~234 µM)[5]

Based on the available data, this compound exhibits significantly stronger antioxidant activity in the DPPH assay compared to its parent compound, vanillic acid. The introduction of the electron-withdrawing nitro group may contribute to this enhanced radical scavenging capacity.

Antimicrobial Activity

The antimicrobial efficacy of these compounds is assessed by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.

CompoundStaphylococcus aureus (MIC)Escherichia coli (MIC)Reference
This compoundData not availableData not available
Vanillic Acid600 µg/mL>1000 µg/mL[6]
Isovanillic AcidData not availableData not available
Anti-inflammatory Activity

The anti-inflammatory potential of these compounds can be evaluated by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The IC50 value represents the concentration required to inhibit 50% of the enzyme's activity.

Compound5-Lipoxygenase (LOX) Inhibition IC50Reference
This compoundData not available
Vanillic Acid>100 µM[4]
Vanillic Acid218.1 µM[4]
Isovanillic AcidData not available

Existing data on the direct enzymatic inhibition by these specific compounds is limited. However, studies have shown that vanillic acid can suppress the expression of COX-2 and inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.[7][8][9] The anti-inflammatory activity of vanillin, a precursor to vanillic acid, has also been linked to the inhibition of NF-κB activation and COX-2 gene expression.[7] The effect of the nitro group on this activity remains to be elucidated.

Signaling Pathways

The antioxidant and anti-inflammatory effects of phenolic compounds are often mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[10] Upon stimulation by pro-inflammatory signals, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50-p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and COX-2. Vanillic acid has been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response.[4][7][9][11][12][13] The potential of this compound to modulate this pathway is an area for further investigation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB-P IkB-P IkB->IkB-P NF-kB_n NF-kB NF-kB->NF-kB_n translocates Proteasome Proteasome IkB-P->Proteasome degradation Vanillic Acid Derivatives Vanillic Acid Derivatives Vanillic Acid Derivatives->IKK Complex inhibits DNA DNA NF-kB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

Caption: NF-κB signaling pathway in inflammation.

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxification enzymes, leading to their transcription. Electrophilic compounds, such as those with a nitro group, can potentially activate the Nrf2 pathway.[11][14] Vanillic acid has been shown to promote the expression of Nrf2.[15]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Proteasome Proteasome Ub->Proteasome degradation Vanillic Acid Derivatives Vanillic Acid Derivatives Vanillic Acid Derivatives->Keap1 may activate ARE ARE Nrf2_n->ARE binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes transcription

Caption: Keap1-Nrf2 antioxidant response pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

This protocol describes the nitration of vanillic acid to produce this compound.[1]

Materials:

  • Vanillic acid

  • Acetic acid

  • 60% Nitric acid

  • Ice water

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Dissolve vanillic acid (e.g., 20 g, 119 mmol) in acetic acid (e.g., 200 mL).

  • Slowly add 60% nitric acid (e.g., 9.7 mL, 126.4 mmol) dropwise to the solution while stirring.

  • Continue stirring the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice water to quench the reaction and precipitate the product.

  • Collect the precipitate by filtration.

  • Wash the collected solid thoroughly with water.

  • Dry the product under vacuum to obtain this compound as a yellow powder.

Synthesis_Workflow A Dissolve Vanillic Acid in Acetic Acid B Add Nitric Acid (dropwise) A->B C Stir at Room Temperature (30 min) B->C D Quench with Ice Water C->D E Filter Precipitate D->E F Wash with Water E->F G Dry under Vacuum F->G H 4-Hydroxy-3-methoxy- 5-nitrobenzoic acid G->H

Caption: Synthesis of this compound.

DPPH Radical Scavenging Assay

This protocol outlines a general procedure for determining the antioxidant activity of a compound using the DPPH assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (this compound, vanillic acid, etc.)

  • Ascorbic acid (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

  • Preparation of test solutions: Prepare a series of dilutions of the test compounds and the positive control in the same solvent.

  • Assay:

    • In a 96-well plate, add a specific volume of each test compound dilution to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control well containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Broth Microdilution Antimicrobial Susceptibility Assay

This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and dilute it to the final required concentration in the growth medium.

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in the growth medium directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

The available data suggests that the introduction of a nitro group to the vanillic acid scaffold in this compound significantly enhances its antioxidant activity. While comprehensive data on its antimicrobial and anti-inflammatory properties are still lacking, the known mechanisms of action of vanillic acid and other phenolic compounds suggest that the nitrated derivative may also modulate key inflammatory and antioxidant signaling pathways such as NF-κB and Nrf2. Further experimental investigation is warranted to fully elucidate the biological profile of this compound and to determine its potential as a therapeutic agent or a lead compound for drug development. The detailed protocols provided in this guide can serve as a foundation for such future studies.

References

A Comparative Analysis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

4-Hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid, serves as a pivotal scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities, ranging from anticancer and antimicrobial to enzyme inhibition. This guide provides a comparative study of various derivatives, summarizing their biological performance with a focus on quantitative data to aid in the development of novel therapeutic agents.

Physicochemical Properties of the Parent Compound

Before delving into its derivatives, it's essential to understand the properties of the core molecule, this compound.

PropertyValue
Chemical Formula C₈H₇NO₆
Molecular Weight 213.14 g/mol
Appearance Yellowish crystalline powder
Melting Point 216-219 °C[1]
CAS Number 15785-54-3

This aromatic organic compound is a valuable intermediate in the synthesis of more complex molecules and is a crucial building block for pharmaceutical compounds.[2]

Comparative Biological Activities

The introduction of various functional groups to the this compound core significantly influences its biological activity. Below, we compare the performance of several classes of its derivatives.

Anticancer Activity

Derivatives of this compound have been extensively studied for their cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis through pathways such as caspase activation.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Derivatives

Derivative ClassSpecific CompoundCancer Cell LineIC₅₀ (µM)Reference
Thiazolidinones Compound 14b (a 5-nitrofuran derivative)MDA-MB-231 (Breast)6.61[3]
MCF-7 (Breast)Not specified, but potent[3]
1,2,3-Triazoles Compound 6g (3-nitro substitution)MCF-7 (Breast)6.67 ± 0.39
HeLa (Cervical)4.49 ± 0.32
DU-145 (Prostate)10.38 ± 0.42
Schiff Bases (E)-4-(((4-chlorophenyl)imino)methyl)-2-methoxy-6-nitrophenolNot specifiedActivity reported, no IC₅₀
Halolactones trans-δ-iodo-γ-lactoneCLBL-1 (Canine Lymphoma)Potent activity
T-24 (Human Bladder)Potent activity

Note: Some of the above data is for derivatives of 5-nitrovanillin, a direct precursor to this compound.

Antimicrobial Activity

The antimicrobial potential of these derivatives has been explored against a range of bacterial and fungal pathogens. The nitro group is often crucial for this activity.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Derivatives

Derivative ClassSpecific Compound/ExtractMicroorganismMIC (µg/mL)Reference
General Nitroaromatics 5-nitrovanillin derivativesVarious bacterial and fungal strainsLow MIC values reported
Vanillic Acid Vanillic AcidStaphylococcus sp.- (Inhibition zone: 22.67 mm)
Alternaria alternata- (Inhibition zone: 20.00 mm)
Enzyme Inhibition

A significant application of this compound is as a key intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as Opicapone, which are used in treating Parkinson's disease.[1] This highlights the potential of its derivatives as enzyme inhibitors.

Table 3: Enzyme Inhibition Activity of a Representative Derivative

Derivative ClassSpecific CompoundTarget EnzymeIC₅₀ (µM)Reference
Amide Derivatives g25 (an imidazole carboxamide)Xanthine Oxidase0.022[4]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these derivatives exert their effects is crucial for rational drug design.

Caspase-Mediated Apoptosis

Many of the anticancer derivatives of this compound induce programmed cell death, or apoptosis. This is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases. The two primary pathways are:

  • The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, leading to the release of cytochrome c from the mitochondria. This activates caspase-9, which in turn activates executioner caspases like caspase-3.

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8, which then activates downstream caspases.

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Caspase activation pathways leading to apoptosis.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential.

Synthesis of this compound

The parent compound is typically synthesized via the electrophilic nitration of vanillic acid.

General Procedure:

  • Dissolve vanillic acid in acetic acid.

  • Slowly add nitric acid dropwise to the solution.

  • Stir the reaction mixture at room temperature.

  • Quench the reaction by pouring it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under a vacuum to yield this compound as a yellow powder.[1]

Synthesis_Workflow Vanillic_Acid Vanillic Acid in Acetic Acid Nitration Add Nitric Acid Vanillic_Acid->Nitration Stirring Stir at Room Temperature Nitration->Stirring Quenching Pour into Ice Water Stirring->Quenching Filtration Filter and Wash Quenching->Filtration Final_Product 4-Hydroxy-3-methoxy- 5-nitrobenzoic acid Filtration->Final_Product

Caption: General workflow for the synthesis of the parent compound.

MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test derivatives and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. In living cells, mitochondrial dehydrogenases reduce the MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Derivatives: Prepare serial dilutions of the test derivatives in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the derivative that completely inhibits the visible growth of the microorganism.

Conclusion

Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The data presented in this guide highlights their potential as anticancer, antimicrobial, and enzyme-inhibiting compounds. Further research focusing on structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these derivatives. The detailed experimental protocols provided herein offer a foundation for the standardized evaluation of novel compounds based on this valuable chemical entity.

References

The Pivotal Role of Substitution: A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid analogs, exploring how subtle chemical modifications can significantly impact their therapeutic potential, primarily as Catechol-O-methyltransferase (COMT) inhibitors and as potential anticancer agents.

This compound, also known as 5-nitrovanillic acid, serves as a crucial intermediate in the synthesis of various biologically active compounds.[1] Notably, it is a key building block for the COMT inhibitor Opicapone, which is used in the management of Parkinson's disease.[1][2] The core structure of this molecule, featuring a benzoic acid scaffold with hydroxyl, methoxy, and nitro groups, offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties.[1] This guide will delve into the structure-activity relationships (SAR) of its analogs, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying principles of their activity.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the carboxylic acid group. The following table summarizes the in vitro activity of a series of hypothetical, yet representative, analogs to illustrate these relationships.

Compound IDR1 (at C4)R2 (at C3)R3 (at C5)R4 (at C1)COMT Inhibition IC50 (µM)Cytotoxicity (MCF-7) IC50 (µM)
1 -OH-OCH3-NO2-COOH5.245.8
2 -OCH3-OCH3-NO2-COOH15.862.1
3 -OH-OCH3-NH2-COOH> 10089.3
4 -OH-OCH3-NO2-COOCH38.933.7
5 -OH-OCH3-NO2-CONH27.140.2
6 -OH-H-NO2-COOH25.455.6

Key SAR Observations:

  • Importance of the Catechol Moiety for COMT Inhibition: The presence of a catechol-like structure (adjacent hydroxyl and methoxy groups) is crucial for COMT inhibitory activity. As seen when comparing Compound 1 to its O-methylated analog (Compound 2 ), the free hydroxyl group at the 4-position is critical for potent inhibition.

  • Role of the Nitro Group: The electron-withdrawing nitro group at the 5-position generally enhances activity. Its replacement with an electron-donating amino group (Compound 3 ) leads to a significant loss of COMT inhibitory potency. For cytotoxicity, the nitroaromatic scaffold itself can contribute to activity, a feature observed in various nitro-containing compounds.

  • Modification of the Carboxylic Acid: Esterification (Compound 4 ) or amidation (Compound 5 ) of the carboxylic acid can modulate both COMT inhibition and cytotoxicity. These modifications alter the compound's polarity, solubility, and ability to interact with target enzymes or cellular components.

  • Influence of the Methoxy Group: The methoxy group at the 3-position also plays a role in binding to COMT. Its removal (Compound 6 ) results in a decrease in inhibitory activity, highlighting the importance of the specific substitution pattern on the benzene ring.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Catechol-O-methyltransferase (COMT) Inhibition Assay

This assay determines the potency of compounds in inhibiting the COMT-catalyzed methylation of a catechol substrate.

Materials:

  • Recombinant human soluble COMT (S-COMT)

  • S-(5'-Adenosyl)-L-methionine (SAM) as the methyl donor

  • 3,4-Dihydroxybenzoic acid (DHBA) as the substrate

  • Tris-HCl buffer (pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, a reaction mixture is prepared containing Tris-HCl buffer, MgCl₂, and DTT.

  • Inhibitor Addition: Varying concentrations of the test analog (dissolved in a suitable solvent like DMSO) are added to the reaction tubes. A vehicle control (DMSO) is also included.

  • Enzyme Addition: Recombinant human COMT is added to each tube, and the mixture is pre-incubated for 10 minutes at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (DHBA) and the cofactor (SAM).

  • Incubation: The reaction mixture is incubated at 37°C for 20 minutes.

  • Reaction Termination: The reaction is stopped by the addition of an ice-cold acidic solution (e.g., perchloric acid).

  • Sample Preparation: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.

  • HPLC Analysis: The supernatant is injected into an HPLC system equipped with a C18 column. The methylated product of DHBA is separated and quantified using an electrochemical detector.

  • Data Analysis: The percentage of COMT inhibition for each concentration of the test analog is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the analog and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human breast cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs for 48 hours.

  • MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing the Mechanisms

To provide a clearer understanding of the biological processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

COMT_Inhibition_Pathway cluster_Periphery Peripheral Circulation cluster_Brain Brain L-DOPA_p L-DOPA 3-OMD 3-O-Methyldopa L-DOPA_p->3-OMD Methylation L-DOPA_b L-DOPA L-DOPA_p->L-DOPA_b Crosses BBB COMT COMT COMT->L-DOPA_p Analog Analog (COMT Inhibitor) Analog->COMT Inhibition Dopamine Dopamine L-DOPA_b->Dopamine Decarboxylation

Caption: Inhibition of peripheral COMT by an analog increases L-DOPA bioavailability for conversion to dopamine in the brain.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add serial dilutions of test analogs incubate1->add_compounds incubate2 Incubate 48h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_plate Measure absorbance at 570 nm add_dmso->read_plate analyze_data Calculate IC50 values read_plate->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for determining the cytotoxicity of the analogs.

References

Efficacy of Substituted Benzoic Acid Derivatives as Enzyme Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory efficacy of a substituted benzoic acid derivative against the well-established enzyme inhibitors, Allopurinol and Febuxostat. Due to the absence of publicly available experimental data on the direct enzyme inhibitory activity of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid, this guide utilizes 3,4-dihydroxy-5-nitrobenzaldehyde, a structurally analogous compound with reported inhibitory action, as a representative for comparison. The focus of this comparison is on the inhibition of xanthine oxidase, a key enzyme in purine metabolism and a therapeutic target for conditions like gout.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory potency (IC50 values) of 3,4-dihydroxy-5-nitrobenzaldehyde and the known xanthine oxidase inhibitors, Allopurinol and Febuxostat. Lower IC50 values indicate greater potency.

CompoundTarget EnzymeIC50 Value
3,4-dihydroxy-5-nitrobenzaldehydeXanthine Oxidase3 µM
AllopurinolXanthine Oxidase~2.9 µM
FebuxostatXanthine Oxidase~1.8 nM

Experimental Protocols

A standardized in vitro assay is crucial for the accurate determination and comparison of enzyme inhibitory activity. The following is a detailed methodology for a typical xanthine oxidase inhibition assay.

In Vitro Xanthine Oxidase Activity and Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)

  • Test compound (e.g., 3,4-dihydroxy-5-nitrobenzaldehyde)

  • Known inhibitors (e.g., Allopurinol, Febuxostat) for positive controls

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Spectrophotometer capable of measuring absorbance at 295 nm

  • 96-well microplates or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay is typically around 0.01-0.1 units/mL.

    • Prepare a stock solution of xanthine in the same buffer. A typical substrate concentration is 150 µM.

    • Prepare stock solutions of the test compound and known inhibitors in DMSO. Perform serial dilutions in the buffer to achieve a range of concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid affecting enzyme activity.

  • Assay Protocol:

    • In a 96-well plate or cuvette, add the following in order:

      • Potassium phosphate buffer

      • Test compound solution at various concentrations (or vehicle control - buffer with the same percentage of DMSO)

      • Xanthine oxidase solution

    • Gently mix and pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the xanthine solution.

    • Immediately measure the increase in absorbance at 295 nm over time. This increase corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the purine metabolism pathway and the general workflow for evaluating enzyme inhibitors.

Purine_Metabolism Hypoxanthine Hypoxanthine Xanthine_Oxidase1 Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase1 Xanthine Xanthine Xanthine_Oxidase2 Xanthine Oxidase Xanthine->Xanthine_Oxidase2 Uric_Acid Uric_Acid Xanthine_Oxidase1->Xanthine Xanthine_Oxidase2->Uric_Acid Inhibitor Inhibitor (e.g., Allopurinol) Inhibitor->Xanthine_Oxidase1 Inhibition Inhibitor->Xanthine_Oxidase2 Inhibition

Caption: The role of Xanthine Oxidase in the final steps of purine metabolism.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Product Formation (Spectrophotometry) Reaction->Measurement Rates Calculate Reaction Rates Measurement->Rates Inhibition Determine % Inhibition Rates->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

The Dichotomy of a Precursor: Scant Direct Evidence for 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Despite its crucial role as a chemical intermediate in the synthesis of pharmaceuticals, a direct and comprehensive comparison of in silico and in vitro biological activities for 4-Hydroxy-3-methoxy-5-nitrobenzoic acid remains elusive in publicly available scientific literature. This guide, intended for researchers, scientists, and drug development professionals, sought to objectively compare its performance with alternatives, supported by experimental data. However, extensive searches reveal a significant gap in research focusing on the intrinsic biological effects of this specific molecule. Its primary identity in the scientific realm is that of a building block, most notably for the synthesis of Catechol-O-methyltransferase (COMT) inhibitors like Opicapone.[1]

This reality curtails the possibility of presenting a detailed guide with quantitative data tables and specific experimental protocols for this compound itself. The scientific community has seemingly prioritized the investigation of the final, more complex molecules derived from it, rather than the precursor's own potential bioactivity.

A Landscape Devoid of Direct Data

Numerous searches for molecular docking studies, enzyme inhibition assays with specific IC50 values, and in vitro evaluations of anticancer or antioxidant properties for this compound have failed to yield concrete, reproducible experimental data. While there are general mentions of "enzyme inhibition studies" in some contexts, these do not provide specific quantitative metrics for this compound.[1]

The available information consistently points towards its application in synthetic chemistry. For instance, the aldehyde precursor, 5-Nitrovanillin, is recognized for its role in creating COMT inhibitors.[2] This underscores the prevailing view of these simpler nitro-substituted phenolic compounds as starting materials rather than bioactive agents in their own right.

Insights from Related Molecules: A Tentative and Indirect Picture

To provide some context, it is necessary to look at structurally related compounds, while emphatically stating that these are not direct results for this compound.

One study investigated a vinyl derivative of a similar nitroguaiacol compound as an irreversible inhibitor of COMT.[3] This suggests that the nitro-substituted guaiacol core, which is present in this compound, can be a pharmacophore for COMT inhibition. However, the addition of the vinyl group in that study is a significant structural alteration that directly impacts its mechanism of action, making a direct comparison invalid.

The logical relationship for the intended, but unachievable, analysis is straightforward: in silico predictions of biological activity would ideally be corroborated or refuted by in vitro experimental results. The workflow for such a comparison is visualized below.

G in_silico In Silico Studies (e.g., Molecular Docking) data Quantitative Data (Binding Affinity, IC50) in_silico->data Predicts in_vitro In Vitro Experiments (e.g., Enzyme Assays) in_vitro->data Measures comparison Comparative Analysis data->comparison Informs

Caption: Idealized workflow for comparing in silico and in vitro data.

The Path Forward: A Call for Direct Investigation

The conspicuous absence of direct research into the bioactivity of this compound presents a clear knowledge gap. While its role as a precursor is well-established, its own potential therapeutic or toxicological profile remains uncharacterized. Future research endeavors could be directed towards:

  • In Silico Screening: Performing molecular docking studies against a panel of relevant biological targets to predict potential interactions.

  • In Vitro Assays: Conducting a range of experiments, including enzyme inhibition assays (particularly against COMT), cytotoxicity assays on various cell lines, and antioxidant capacity tests.

Such studies would be invaluable in determining whether this compound is merely a passive stepping stone in chemical synthesis or if it possesses its own set of biological properties worthy of further investigation. Until such data becomes available, a direct and meaningful comparison of its in silico and in vitro results is not feasible.

References

Unveiling the Action of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the presumptive mechanism of action of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid, a key chemical intermediate, with established therapeutic agents. While direct experimental data on the biological activity of this compound is limited in publicly available literature, its primary role as a precursor in the synthesis of the potent Catechol-O-methyltransferase (COMT) inhibitor, Opicapone, strongly suggests its intended mechanism of action is centered on COMT inhibition.[1][2] This guide will, therefore, focus on the well-documented activity of its derivative, Opicapone, and compare it with other prominent COMT inhibitors.

Furthermore, we will explore a potential alternative mechanism involving the Akt/NF-κB signaling pathway, based on findings for a structurally similar compound. This guide presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of these mechanisms.

Primary Mechanism of Action: Catechol-O-methyltransferase (COMT) Inhibition

This compound serves as a crucial building block for Opicapone, a third-generation, peripherally acting COMT inhibitor.[3] COMT is a key enzyme responsible for the degradation of catecholamines, including the neurotransmitter dopamine, and the Parkinson's disease medication, levodopa.[4][5][6] By inhibiting COMT, Opicapone prevents the breakdown of levodopa in the periphery, thereby increasing its bioavailability and allowing more to reach the brain where it is converted to dopamine.[4][7] This leads to a more sustained dopaminergic stimulation and helps manage the motor fluctuations experienced by Parkinson's disease patients.

Comparative Analysis of COMT Inhibitors

The following table summarizes the inhibitory potency (IC50) of Opicapone and two other clinically significant COMT inhibitors, Tolcapone and Entacapone.

CompoundIC50 (nM)TargetSource
OpicaponeSub-picomolar range (high affinity)Peripheral COMT[8]
Tolcapone2 - 3 (rat brain S- and MB-COMT), 123 - 795 (rat liver MB- and S-COMT)Central and Peripheral COMT[7]
Entacapone10 (rat duodenum), 160 (rat liver)Peripheral COMT[6]

Potential Alternative Mechanism: Inhibition of the Akt/NF-κB Signaling Pathway

A structurally related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), a derivative of curcumin, has been demonstrated to target the Akt/NFκB cell survival signaling pathway in prostate cancer cells. This pathway is crucial for cell proliferation and survival, and its dysregulation is implicated in various cancers. HMBME has been shown to inhibit the proliferation of cancer cells and induce apoptosis by reducing the levels of activated (phosphorylated) Akt and subsequently inhibiting the transcriptional activity of NF-κB.

Given the structural similarities, it is plausible that this compound or its derivatives could exhibit similar activity. However, direct experimental evidence for this is currently lacking.

Experimental Protocols

In Vitro COMT Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from established methods for measuring COMT activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COMT.

Materials:

  • Recombinant human soluble COMT (S-COMT)

  • Test compound (e.g., this compound)

  • S-(5'-Adenosyl)-L-methionine iodide (SAM; methyl donor)

  • 3,4-Dihydroxybenzoic acid (DBA; substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Magnesium Chloride (MgCl2)

  • Dithiothreitol (DTT)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of S-COMT, SAM, and DBA in assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the following in order:

      • Assay Buffer

      • MgCl2 solution

      • DTT solution

      • Test compound at various concentrations (or vehicle for control)

      • S-COMT enzyme solution

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the DBA substrate solution.

  • Measurement:

    • Immediately measure the absorbance at a specific wavelength (e.g., 316 nm for the methylated product of DBA) at time zero.

    • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

    • Measure the final absorbance.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using a suitable software.

Western Blot for Akt Phosphorylation

Objective: To assess the effect of a test compound on the phosphorylation of Akt.

Materials:

  • Cell line of interest (e.g., prostate cancer cells)

  • Test compound

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of the test compound for a specified time.

  • Protein Extraction:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody (anti-phospho-Akt or anti-total-Akt).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the phospho-Akt signal to the total-Akt signal to determine the effect of the compound on Akt phosphorylation.

NF-κB Luciferase Reporter Assay

Objective: To measure the effect of a test compound on NF-κB transcriptional activity.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • Test compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Treatment:

    • Seed the transfected cells in a 96-well plate.

    • Treat the cells with the test compound at various concentrations.

    • Include a positive control (e.g., TNF-α) to induce NF-κB activation.

  • Cell Lysis:

    • After the treatment period, lyse the cells according to the luciferase assay kit protocol.

  • Luminescence Measurement:

    • Add the luciferase assay reagent to the cell lysates.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).

    • Determine the effect of the test compound on NF-κB activity relative to the controls.

Visualizations

COMT_Inhibition_Pathway Levodopa Levodopa COMT COMT Levodopa->COMT Metabolism Dopamine Dopamine (Active in Brain) Levodopa->Dopamine Conversion in Brain 3-O-Methyldopa 3-O-Methyldopa (Inactive) COMT->3-O-Methyldopa Inhibitor 4-Hydroxy-3-methoxy-5- nitrobenzoic acid Derivative (e.g., Opicapone) Inhibitor->COMT Inhibition

Caption: COMT Inhibition by a this compound derivative.

Akt_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt IKK IKK pIKK p-IKK (Active) IKK->pIKK IkB IκB NFkB NF-κB IkB->NFkB Inhibits pIkB p-IκB IkB->pIkB NFkB_n NF-κB NFkB->NFkB_n Translocation pAkt->IKK Phosphorylates pIKK->IkB Phosphorylates pIkB->IkB Degradation Gene Target Gene Transcription NFkB_n->Gene Inhibitor Potential Inhibitor (e.g., HMBME) Inhibitor->pAkt Inhibition

Caption: Potential inhibition of the Akt/NF-κB signaling pathway.

Experimental_Workflow cluster_COMT COMT Inhibition Assay cluster_Akt Akt Phosphorylation Assay cluster_NFkB NF-κB Reporter Assay A1 Prepare Reagents (Enzyme, Substrate, Inhibitor) A2 Incubate at 37°C A1->A2 A3 Measure Absorbance A2->A3 A4 Calculate IC50 A3->A4 B1 Cell Treatment B2 Protein Extraction B1->B2 B3 Western Blot B2->B3 B4 Quantify Phosphorylation B3->B4 C1 Cell Treatment C2 Cell Lysis C1->C2 C3 Measure Luminescence C2->C3 C4 Analyze Activity C3->C4

Caption: Workflow for key mechanism of action experiments.

References

Benchmarking 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid's performance against standard antioxidant and anti-inflammatory compounds. The following sections detail available experimental data, outline established testing protocols, and visualize relevant biological pathways.

This compound, also known as 5-nitrovanillic acid, is a synthetic intermediate utilized in the pharmaceutical industry, notably in the synthesis of the COMT inhibitor Opicapone for Parkinson's disease management.[1] While direct and extensive benchmarking data for this specific compound is limited, this guide consolidates available information and draws comparisons from its parent compound, vanillic acid, to provide a preliminary assessment of its potential biological activities.

Quantitative Data Summary

The antioxidant and anti-inflammatory potential of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit 50% of a specific biological activity. A lower IC50 value indicates greater potency.

Antioxidant Activity

Direct measurement of the antioxidant activity of this compound is not widely published. However, one study using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay reported an IC50 value of approximately 25 µM.[1]

For a broader perspective, the antioxidant activities of its parent compound, vanillic acid, and several standard antioxidant compounds are presented below. It is crucial to note that the addition of a nitro group to the vanillic acid structure can significantly influence its biological activity, and therefore, these values for vanillic acid should be considered as a proxy and not a direct measure of this compound's efficacy.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound ~5.33 (approx. 25 µM)Data not available
Gallic Acid1.03[2]1.03[2]
Quercetin4.97[3]2.10[3]
Ascorbic Acid4.97[3]Data not available
TroloxData not available2.34[3]
Vanillic Acid>100Data not available

Note: The IC50 value for this compound was converted from µM to µg/mL for comparison, using a molecular weight of 213.14 g/mol .

Anti-inflammatory Activity
CompoundNitric Oxide (NO) Inhibition IC50 (µg/mL) in RAW 264.7 cells
This compound Data not available
QuercetinData not available
IbuprofenData not available
CurcuminData not available

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of antioxidant and anti-inflammatory activities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation : A solution of DPPH in methanol is prepared to a concentration that yields an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture : The test compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to create a range of concentrations. An aliquot of the test compound solution is added to the DPPH solution.

  • Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.

  • Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination : The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • ABTS•+ Generation : The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Reagent Preparation : The ABTS•+ solution is diluted with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture : Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • Incubation : The reaction is incubated at room temperature for a short period, typically 6-10 minutes.

  • Measurement : The absorbance is measured at 734 nm.

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay.

  • IC50 Determination : The IC50 value is determined from the concentration-inhibition curve.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture : RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment : The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation : Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium, and the cells are incubated for a further 24 hours.

  • Nitrite Measurement (Griess Assay) : The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid) are mixed, and the absorbance is measured at 540 nm.

  • Calculation : The amount of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • IC50 Determination : The IC50 value is calculated from the dose-response curve.

  • Cell Viability Assay : A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed NO inhibition is not due to cytotoxicity of the test compound.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures aid in understanding the mechanisms of action and the research methodology.

experimental_workflow cluster_antioxidant Antioxidant Activity Workflow cluster_anti_inflammatory Anti-inflammatory Activity Workflow A1 Prepare Test Compound Solutions A3 Mix Compound and Radical Solution A1->A3 A2 Prepare DPPH/ABTS Radical Solution A2->A3 A4 Incubate A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate % Inhibition and IC50 A5->A6 B1 Culture RAW 264.7 Cells B2 Pre-treat with Test Compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Incubate B3->B4 B5 Measure Nitric Oxide (Griess Assay) B4->B5 B6 Perform Cell Viability Assay (MTT) B4->B6 B7 Calculate % Inhibition and IC50 B5->B7

Experimental workflows for antioxidant and anti-inflammatory assays.

nfkb_pathway cluster_inhibition Potential Inhibition by Bioactive Compounds LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes activates transcription NO Nitric Oxide Genes->NO iNOS leads to Inhibitor Vanillic Acid Derivatives? Inhibitor->IKK may inhibit

Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

References

Independent Verification of Research Findings on 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid and its Role in COMT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of research findings related to 4-Hydroxy-3-methoxy-5-nitrobenzoic acid, primarily focusing on its role as a key intermediate in the synthesis of the Catechol-O-methyltransferase (COMT) inhibitor, Opicapone. Due to the compound's primary application as a synthetic building block, this guide extends its analysis to the performance of Opicapone in comparison to other COMT inhibitors, supported by available clinical data. Detailed experimental protocols for assessing COMT inhibition and relevant signaling pathways are also presented to facilitate independent verification and further research.

Introduction to this compound

This compound, also known as 5-nitrovanillic acid, is a crucial intermediate in the synthesis of various pharmacologically active compounds.[1] Its most notable application is in the production of Opicapone, a third-generation, peripherally acting COMT inhibitor used in the management of Parkinson's disease.[1] COMT inhibitors are a class of drugs that enhance the bioavailability of levodopa, a primary medication for Parkinson's, by reducing its peripheral metabolism.[1]

Comparison of COMT Inhibitors

While direct independent verification studies on the biological activity of this compound are not prevalent in published literature, its significance is validated through the efficacy of its derivative, Opicapone. A comparative analysis of Opicapone with other COMT inhibitors, namely Entacapone and Tolcapone, provides valuable insights for researchers in the field.

A Bayesian network meta-analysis of randomized controlled trials offers a quantitative comparison of these three COMT inhibitors in patients with advanced Parkinson's disease. The key efficacy and safety outcomes are summarized in the tables below.

Efficacy Comparison of COMT Inhibitors
OutcomeOpicapone (MD, 95% CI)Entacapone (MD, 95% CI)Tolcapone (MD, 95% CI)
Increase in Total ON-time (hours) 0.92 (0.35–1.5)0.64 (0.29–1.0)3.2 (2.1–4.2)
Reduction in Total Daily Levodopa Dose (mg) Not Statistically SignificantNot Statistically Significant-100 (-160 to -45)

MD: Mean Difference; CI: Confidence Interval. Data extracted from a network meta-analysis of 4,124 patients with advanced Parkinson's disease.[2][3]

Safety and Tolerability Comparison of COMT Inhibitors
OutcomeOpicapone (MD, 95% CI)Entacapone (MD, 95% CI)Tolcapone (MD, 95% CI)
Increased Risk of Dyskinesia 3.7 (2–7.2)2.2 (1.5–3.3)3.8 (2.1–6.8)
Increased Risk of Adverse Events Not Statistically Significant1.7 (1.3–2.2)4.3 (1.3–15)

MD: Mean Difference (Odds Ratio); CI: Confidence Interval. Data extracted from a network meta-analysis of 4,124 patients with advanced Parkinson's disease.[2][3]

Key Findings from Comparative Analysis:

  • Efficacy: Tolcapone demonstrated the highest efficacy in increasing "ON-time" and reducing the required levodopa dose.[2][3] Opicapone and Entacapone showed considerable therapeutic effects, with Opicapone showing a slightly better profile than Entacapone in increasing "ON-time".[2][3]

  • Safety: Tolcapone was associated with the highest risk of adverse events.[2][3] Opicapone demonstrated the lowest risk across all safety indicators in the meta-analysis, suggesting a favorable safety profile.[2][3]

Experimental Protocols

To facilitate the independent verification of findings related to COMT inhibition, detailed methodologies for key experiments are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic nitration of vanillic acid. A general laboratory-scale procedure is as follows:

  • Dissolve vanillic acid (e.g., 20 g, 119 mmol) in acetic acid (e.g., 200 mL).

  • Slowly add 60% nitric acid (e.g., 9.7 mL, 126.4 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for approximately 30 minutes.

  • Quench the reaction by pouring the mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate thoroughly with water.

  • Dry the product under a vacuum to yield this compound as a yellow powder.

This protocol is based on established nitration pathways for benzoic acid derivatives.[1]

In Vitro COMT Inhibition Assay (Spectrophotometric)

This assay measures the COMT-catalyzed O-methylation of a catechol substrate, with the formation of the methylated product quantified by an increase in absorbance at a specific wavelength.

Materials:

  • Recombinant human S-COMT

  • S-adenosyl-L-methionine (SAM) as a methyl donor

  • 3,4-Dihydroxyacetophenone (DHAP) as a substrate

  • Test inhibitor (e.g., Opicapone or other compounds)

  • Assay Buffer (e.g., 0.2 M TES, pH 7.6)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer, MgCl₂, DTT, and the substrate (DHAP).

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the respective wells. Include a control with no inhibitor (vehicle only).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the COMT enzyme solution to each well.

  • Measurement: Monitor the formation of the O-methylated product by measuring the absorbance at 344 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Normalize the reaction rates to the control to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This protocol is adapted from established methods for measuring COMT activity.[4][5]

Signaling Pathways and Experimental Workflows

While research on the direct interaction of this compound with cellular signaling pathways is limited, studies on structurally related compounds suggest potential avenues for investigation.

A derivative of curcumin, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been shown to target the Akt/NFκB cell survival signaling pathway in prostate cancer cells.[6][7] This pathway is crucial for regulating cell survival, proliferation, and apoptosis. The inhibitory action of HMBME on this pathway suggests that compounds with a similar 4-hydroxy-3-methoxybenzoic acid scaffold may possess activities beyond their primary intended target.

Proposed Experimental Workflow for Investigating Akt/NFκB Pathway Modulation

The following workflow can be employed to investigate whether this compound or its derivatives modulate the Akt/NFκB signaling pathway.

experimental_workflow start Cell Culture (e.g., Prostate Cancer Cell Line) treatment Treat with 4-Hydroxy-3-methoxy- 5-nitrobenzoic acid start->treatment Incubation protein_extraction Protein Extraction treatment->protein_extraction Lysis western_blot Western Blot Analysis protein_extraction->western_blot akt_analysis Analyze p-Akt and total Akt levels western_blot->akt_analysis nfkb_analysis Analyze p65 levels and NFκB DNA-binding activity western_blot->nfkb_analysis result Determine impact on Akt/NFκB pathway akt_analysis->result nfkb_analysis->result dopamine_metabolism l_dopa L-DOPA dopamine Dopamine l_dopa->dopamine DOPA Decarboxylase comt COMT l_dopa->comt three_omd 3-O-methyldopa (Inactive) comt->three_omd opicapone Opicapone (from 4-Hydroxy-3-methoxy- 5-nitrobenzoic acid) opicapone->comt Inhibits

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid

This guide provides essential, actionable information for the safe handling and disposal of this compound (CAS No: 15785-54-3). Designed for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and emergency protocols to ensure a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] Understanding its specific hazards is the foundation of safe handling. The Globally Harmonized System (GHS) classification provides a clear summary of the potential risks.

Hazard ClassificationGHS Hazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Personal Protective Equipment (PPE)

The consistent and correct use of PPE is the most critical barrier against exposure. The following equipment is mandatory when handling this compound.[1]

  • Eye and Face Protection: Wear tight-sealing safety goggles or a face shield to protect against dust particles and splashes. Standard safety glasses are not sufficient.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use. Follow proper glove removal technique to avoid skin contact.

  • Skin and Body Protection: A laboratory coat or chemical-resistant apron is required. In cases of potential for significant exposure, additional protective clothing may be necessary.

  • Respiratory Protection: Use a NIOSH-approved particulate respirator (e.g., N95) when handling the powder form of this chemical, especially when dust may be generated.[2] Work in a well-ventilated area, preferably within a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][3]

  • Keep away from strong oxidizing agents, bases, and reducing agents.[4]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Weighing and Preparation:

  • Conduct all weighing and solution preparation inside a certified chemical fume hood to control dust and vapors.

  • Use a disposable weighing dish to prevent contamination of balances.

  • Handle the solid material carefully to avoid generating dust.

3. Experimental Use:

  • Ensure all necessary PPE is worn correctly before beginning any experimental work.

  • Keep the container of this compound closed when not in use.

  • Avoid eating, drinking, or smoking in the laboratory.[1]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

4. Spills and Emergency Procedures:

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the spilled solid material, avoiding dust generation.[2][3]

    • Place the spilled material into a labeled, sealed container for disposal.

    • Clean the spill area with soap and water.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]

Disposal Plan

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[1][3]

Safe Handling Workflow

The following diagram illustrates the logical progression of steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards (Review SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh and Handle Chemical C->D E Perform Experiment D->E J Spill Response D->J If Spill Occurs F Clean Work Area E->F K Personal Exposure Response E->K If Exposure Occurs G Segregate and Label Waste F->G H Dispose of Waste via EH&S G->H I Remove PPE and Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-3-methoxy-5-nitrobenzoic acid
Reactant of Route 2
4-Hydroxy-3-methoxy-5-nitrobenzoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。